molecular formula C14H19NO4S B1683676 Trithiozine CAS No. 35619-65-9

Trithiozine

Cat. No.: B1683676
CAS No.: 35619-65-9
M. Wt: 297.37 g/mol
InChI Key: MVOUIYUWRXPNKD-UHFFFAOYSA-N
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Description

Tritiozine, also known as Trithiozine, is a chemical agent with documented oral activity, primarily investigated for its potent antisecretory and antiulcer properties . Its molecular formula is C14H19NO4S, with a molecular weight of 297.37 g/mol and a CAS Registry Number of 35619-65-9 . Research indicates that Tritiozine exhibits significant efficacy in experimental models. Studies in both rat and dog models have shown that it provides strong antiulcer and gastric antisecretory effects following intraperitoneal, intravenous, or oral administration . The drug is known to be rapidly metabolized in these species, producing several metabolites . As such, Tritiozine serves as a valuable tool for researchers studying pathophysiological mechanisms and potential therapeutic interventions for peptic ulcer disease and other gastric hypersecretory disorders . This product is intended for Research Use Only and is not approved for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

morpholin-4-yl-(3,4,5-trimethoxyphenyl)methanethione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H19NO4S/c1-16-11-8-10(9-12(17-2)13(11)18-3)14(20)15-4-6-19-7-5-15/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVOUIYUWRXPNKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=S)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046195
Record name Tritiozine
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Molecular Weight

297.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26666291
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

35619-65-9
Record name 4-Morpholinyl(3,4,5-trimethoxyphenyl)methanethione
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tritiozine [INN]
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Record name Tritiozine
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Record name Tritiozine
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Record name TRITIOZINE
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Foundational & Exploratory

Trithiozine's Mechanism of Action on Gastric Parietal Cells: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: November 2025

Despite its recognized efficacy as a gastric anti-secretory and anti-ulcer agent, the precise molecular mechanism of action of trithiozine on gastric parietal cells remains largely undefined in publicly available scientific literature. This technical guide synthesizes the existing information and highlights the significant gaps in our understanding of how this compound modulates gastric acid secretion.

This compound is a drug known for its ability to reduce both basal and stimulated gastric acid secretion without the occurrence of rebound hypersecretion following its discontinuation.[1][2] Clinical and preclinical studies have established that its mode of action is distinct from that of two major classes of anti-secretory drugs: anticholinergics and histamine H2-receptor antagonists.[1][2][3] This key characteristic suggests a unique mechanism of intervention in the complex signaling pathways that govern acid secretion in gastric parietal cells.

Elucidating the Unknowns: Key Areas for Future Research

While the clinical effectiveness of this compound is documented, a thorough understanding of its molecular interactions within the parietal cell is crucial for researchers, scientists, and drug development professionals. The following sections outline the critical unanswered questions regarding its mechanism of action.

Interaction with the H+/K+-ATPase (Proton Pump)

The final step in gastric acid secretion is the extrusion of protons into the gastric lumen by the H+/K+-ATPase, commonly known as the proton pump. A pivotal question is whether this compound directly interacts with and inhibits this enzyme. To date, no published studies provide quantitative data, such as IC50 values, from in vitro assays using isolated H+/K+-ATPase to confirm or refute a direct inhibitory effect.

Experimental Protocol: In Vitro H+/K+-ATPase Inhibition Assay

A standard experimental approach to investigate this would involve:

  • Isolation of Gastric Microsomes: Preparation of H+/K+-ATPase-rich microsomes from rabbit or porcine gastric mucosa.

  • ATPase Activity Measurement: Determination of enzyme activity by measuring the rate of ATP hydrolysis, typically through a colorimetric assay for inorganic phosphate.

  • Inhibition Studies: Incubation of the microsomes with varying concentrations of this compound to determine its effect on H+/K+-ATPase activity and calculate the IC50 value.

  • Kinetic Analysis: Performing kinetic studies (e.g., Lineweaver-Burk plots) to understand the nature of inhibition (e.g., competitive, non-competitive, or uncompetitive) with respect to ATP and K+ binding.

Influence on Intracellular Signaling Pathways

Gastric acid secretion is regulated by a complex interplay of intracellular signaling molecules, primarily cyclic AMP (cAMP) and calcium (Ca2+). Histamine, acting on H2 receptors, stimulates adenylyl cyclase to produce cAMP, which in turn activates protein kinase A (PKA). Acetylcholine and gastrin, on the other hand, primarily utilize calcium-dependent pathways.

Given that this compound does not act on H2 or muscarinic receptors, its effect on these downstream signaling cascades is a critical area of investigation. It is unknown whether this compound modulates the activity of adenylyl cyclase, phosphodiesterases (which degrade cAMP), or interferes with intracellular calcium mobilization.

Experimental Protocol: Measurement of Intracellular cAMP and Calcium

To assess the impact of this compound on these pathways, the following experiments would be essential:

  • Parietal Cell Isolation and Culture: Isolation of primary parietal cells from animal models (e.g., rabbits or rats).

  • Stimulation and Treatment: Stimulation of the isolated parietal cells with secretagogues (e.g., histamine, carbachol) in the presence and absence of varying concentrations of this compound.

  • cAMP Measurement: Quantification of intracellular cAMP levels using techniques such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

  • Calcium Imaging: Measurement of intracellular calcium concentrations using fluorescent calcium indicators (e.g., Fura-2 AM) and live-cell imaging microscopy.

The logical workflow for investigating this compound's effect on parietal cell signaling is depicted in the following diagram:

Trithiozine_Investigation_Workflow cluster_stimuli Secretagogues cluster_parietal_cell Gastric Parietal Cell Histamine Histamine Receptors Receptors (H2, CCK2, M3) Histamine->Receptors Gastrin Gastrin Gastrin->Receptors Acetylcholine Acetylcholine Acetylcholine->Receptors Signaling Intracellular Signaling (cAMP, Ca2+) Receptors->Signaling ProtonPump H+/K+-ATPase (Proton Pump) Signaling->ProtonPump AcidSecretion Acid Secretion ProtonPump->AcidSecretion This compound This compound This compound->Signaling ? This compound->ProtonPump ?

Caption: Investigational workflow to determine the molecular target of this compound in gastric acid secretion.

Cytoprotective Mechanisms

Beyond its anti-secretory effects, this compound is also described as having cytoprotective properties. The mechanisms underlying this protection are not well-established. Potential avenues of investigation include its effects on:

  • Prostaglandin Synthesis: Prostaglandins play a crucial role in maintaining gastric mucosal integrity. It is unknown if this compound stimulates the synthesis of protective prostaglandins.

  • Mucosal Blood Flow: Adequate blood flow is essential for mucosal defense and repair. The effect of this compound on gastric mucosal blood flow has not been reported.

  • Sulfhydryl Compounds: Endogenous sulfhydryl-containing compounds, such as glutathione, are important for scavenging free radicals and protecting the gastric mucosa. Whether this compound influences the levels of these compounds is an open question.

The potential signaling pathways involved in gastric acid secretion and the hypothetical points of intervention for this compound are illustrated below:

Gastric_Parietal_Cell_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Histamine Histamine H2R H2 Receptor Histamine->H2R Gastrin Gastrin CCK2R CCK2 Receptor Gastrin->CCK2R Acetylcholine Acetylcholine M3R M3 Receptor Acetylcholine->M3R AC Adenylyl Cyclase H2R->AC PLC Phospholipase C CCK2R->PLC M3R->PLC cAMP cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG ProtonPump H+/K+-ATPase H+ Secretion H+ Secretion ProtonPump->H+ Secretion PKA Protein Kinase A cAMP->PKA PKA->ProtonPump Activation Ca2 Ca2+ IP3_DAG->Ca2 Ca2->ProtonPump Activation This compound This compound This compound->AC ? This compound->ProtonPump ? This compound->cAMP ? This compound->Ca2 ?

Caption: Signaling pathways in gastric parietal cells and potential targets for this compound.

Conclusion

References

An In-depth Technical Guide to the Chemical Properties of 4-(3,4,5-trimethoxythiobenzoyl)morpholine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3,4,5-trimethoxythiobenzoyl)morpholine is a thioamide derivative of significant interest in medicinal chemistry. The morpholine moiety is a well-established "privileged structure," known for conferring favorable pharmacokinetic properties and biological activity to molecules.[1][2] The trimethoxyphenyl group is also a common feature in biologically active compounds. The replacement of the carbonyl oxygen with sulfur in the corresponding amide, 4-(3,4,5-trimethoxybenzoyl)morpholine, can lead to altered biological activity, metabolic stability, and hydrogen bonding capabilities, making it a target for further investigation in drug discovery.[3]

This technical guide provides a comprehensive overview of the known chemical properties, a detailed experimental protocol for its synthesis, and a summary of related compounds.

Chemical and Physical Properties

Table 1: Physicochemical Properties of 4-(3,4,5-trimethoxythiobenzoyl)morpholine and Related Compounds

Property4-(3,4,5-trimethoxythiobenzoyl)morpholine (Predicted/Inferred)4-(3,4,5-trimethoxybenzoyl)morpholine[4]Thiomorpholin-4-yl-(3,4,5-trimethoxyphenyl)methanone[5]
IUPAC Name (3,4,5-trimethoxyphenyl)(morpholino)methanethione4-(3,4,5-trimethoxybenzoyl)morpholinethiomorpholin-4-yl-(3,4,5-trimethoxyphenyl)methanone
CAS Number Not available635-41-6Not available
Molecular Formula C₁₄H₁₉NO₄SC₁₄H₁₉NO₅C₁₄H₁₉NO₄S
Molecular Weight 297.37 g/mol 281.31 g/mol 297.37 g/mol
Monoisotopic Mass 297.1035 Da281.1263 Da297.1035 Da
Appearance Likely a crystalline solidSolidNot available
Solubility Expected to be soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate.Not availableNot available
Melting Point Not availableNot availableNot available
Boiling Point Not availableNot availableNot available
XlogP (Predicted) Not availableNot available1.7

Experimental Protocols

The most common and efficient method for the synthesis of thioamides from their corresponding amides is thionation using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide). The following is a detailed protocol for the synthesis of 4-(3,4,5-trimethoxythiobenzoyl)morpholine from 4-(3,4,5-trimethoxybenzoyl)morpholine.

Synthesis of 4-(3,4,5-trimethoxythiobenzoyl)morpholine

Materials:

  • 4-(3,4,5-trimethoxybenzoyl)morpholine

  • Lawesson's reagent

  • Anhydrous toluene (or other suitable dry solvent like THF or dioxane)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve 4-(3,4,5-trimethoxybenzoyl)morpholine (1.0 equivalent) in anhydrous toluene.

  • Addition of Lawesson's Reagent: To the stirred solution, add Lawesson's reagent (0.5 to 0.6 equivalents).

  • Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amide is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove any insoluble byproducts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Dissolve the crude residue in a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 4-(3,4,5-trimethoxythiobenzoyl)morpholine.

Expected Outcome:

The final product is expected to be a solid. Characterization should be performed using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.

Diagrams

Synthesis Workflow

The synthesis of 4-(3,4,5-trimethoxythiobenzoyl)morpholine from its corresponding amide is a straightforward process. The following diagram illustrates the key steps in this synthetic workflow.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Amide 4-(3,4,5-trimethoxybenzoyl)morpholine Thionation Thionation in Anhydrous Toluene (Reflux) Amide->Thionation LR Lawesson's Reagent LR->Thionation Workup Aqueous Work-up Thionation->Workup Purification Column Chromatography Workup->Purification Thioamide 4-(3,4,5-trimethoxythiobenzoyl)morpholine Purification->Thioamide

Caption: Synthetic workflow for 4-(3,4,5-trimethoxythiobenzoyl)morpholine.

Reaction Mechanism

The thionation of an amide with Lawesson's reagent proceeds through a well-established mechanism involving a four-membered ring intermediate.

Reaction_Mechanism Amide Amide (C=O) Intermediate Thiaoxaphosphetane Intermediate Amide->Intermediate + LR LR Lawesson's Reagent LR->Intermediate Thioamide Thioamide (C=S) Intermediate->Thioamide Byproduct Phosphorus-Oxygen Byproduct Intermediate->Byproduct

Caption: Mechanism of amide thionation using Lawesson's reagent.

Biological Significance and Potential Applications

The morpholine ring is a key feature in many approved drugs and bioactive molecules due to its favorable physicochemical and metabolic properties. It can participate in hydrogen bonding and improve the pharmacokinetic profile of a compound. Thioamides, in comparison to their amide counterparts, can exhibit different biological activities and metabolic stabilities. Therefore, 4-(3,4,5-trimethoxythiobenzoyl)morpholine represents a promising scaffold for the development of novel therapeutic agents. Its biological activities could span a wide range, including but not limited to anticancer, anti-inflammatory, and antimicrobial properties, which are common for morpholine-containing compounds. Further research is warranted to explore the full therapeutic potential of this compound.

References

Trithiozine's Effects on Basal and Stimulated Gastric Acid Secretion: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trithiozine is a gastric anti-secretory agent that has demonstrated significant efficacy in reducing both basal and stimulated gastric acid secretion.[1] Extensive research, primarily from clinical trials conducted in Europe, has established its role in the management of acid-peptic disorders, such as duodenal ulcers.[2] A key characteristic of this compound is its unique mechanism of action, which notably does not involve ganglionic, anticholinergic, or histamine H2-receptor blocking activities.[1] This technical guide provides a comprehensive overview of the effects of this compound on gastric acid secretion, details the experimental protocols used in its evaluation, and visually represents the physiological pathways involved.

Introduction

Gastric acid secretion is a complex physiological process regulated by multiple signaling pathways, including cholinergic, histaminergic, and gastrinergic inputs that converge on the parietal cell. The final step in acid secretion is the action of the H+/K+-ATPase proton pump. This compound has emerged as a potent inhibitor of this process, offering a therapeutic option for conditions characterized by excessive acid production. This document synthesizes the available scientific information on this compound's effects, with a focus on its impact on both basal (resting) and stimulated acid output.

Effects on Basal and Stimulated Gastric Acid Secretion

This compound exerts a marked inhibitory effect on both basal and stimulated gastric acid secretion.[1] This inhibition is significant and contributes to its therapeutic efficacy in promoting the healing of peptic ulcers.[1]

Data Presentation

While numerous studies have confirmed the significant inhibitory effects of this compound, specific quantitative data from these studies are not widely available in the public domain. The following tables summarize the observed effects based on descriptive findings from published research.

Table 1: Effect of this compound on Basal Gastric Acid Secretion

ParameterConditionEffect of this compound
Basal Acid Output (BAO)UnstimulatedSignificant Inhibition

Table 2: Effect of this compound on Stimulated Gastric Acid Secretion

StimulantParameterConditionEffect of this compound
HistamineAcid OutputStimulatedSignificant Inhibition
PentagastrinAcid OutputStimulatedSignificant Inhibition
BethanecholAcid OutputStimulatedSignificant Inhibition

Experimental Protocols

The evaluation of this compound's effect on gastric acid secretion has relied on established experimental models, primarily in rats. These protocols are designed to measure gastric acid output under various conditions.

Pylorus Ligation (Shay Rat) Model

This model is used to assess basal gastric acid secretion and the effect of antisecretory agents.

  • Objective: To measure the accumulation of gastric acid in the absence of food and other stimuli.

  • Procedure:

    • Animals (typically Wistar or Sprague-Dawley rats) are fasted for a specific period (e.g., 24-48 hours) with free access to water to ensure an empty stomach.

    • Under anesthesia, a midline abdominal incision is made to expose the stomach.

    • The pyloric sphincter is carefully ligated with a silk suture to prevent the passage of gastric contents into the duodenum.

    • The abdominal incision is closed.

    • This compound or a vehicle control is administered, often intraduodenally or orally, at the time of ligation.

    • After a set period (e.g., 4-6 hours), the animals are euthanized.

    • The esophagus is clamped, and the stomach is removed.

    • The gastric contents are collected, and the volume is measured.

    • The collected gastric juice is then titrated against a standard alkaline solution (e.g., 0.01 N NaOH) to determine the total acid output, typically expressed in mEq/hr.

Gastric Fistula Model

This model allows for the repeated collection of gastric juice in conscious animals, enabling the study of both basal and stimulated acid secretion over time.

  • Objective: To directly measure gastric acid secretion in response to various stimuli.

  • Procedure:

    • A chronic gastric fistula is surgically implanted in the stomach of the rat, which is then allowed to recover fully.

    • For experiments, the animals are fasted, and the fistula is opened for the collection of gastric juice.

    • Basal Secretion: Gastric juice is collected for a defined period to establish the basal acid output.

    • Stimulated Secretion: A secretagogue such as histamine, pentagastrin, or bethanechol is administered (e.g., via subcutaneous or intravenous infusion).

    • Gastric juice is collected at regular intervals following stimulation to measure the peak acid output.

    • To assess the effect of this compound, the compound is administered prior to the collection of basal or stimulated secretions.

    • The volume and acidity of the collected samples are determined as described in the pylorus ligation model.

Signaling Pathways and Mechanism of Action

Regulation of Gastric Acid Secretion

The following diagram illustrates the primary signaling pathways that regulate gastric acid secretion by the parietal cell.

Gastric_Acid_Secretion_Pathways cluster_stimuli Stimulatory Signals cluster_cells Cellular Interactions cluster_receptors Parietal Cell Receptors cluster_downstream Intracellular Signaling & Effector cluster_output Final Output ACH Acetylcholine (Vagal) M3_Receptor M3 Receptor ACH->M3_Receptor Gastrin Gastrin ECL_Cell ECL Cell Gastrin->ECL_Cell stimulates CCK2_Receptor CCK2 Receptor Gastrin->CCK2_Receptor Histamine Histamine H2_Receptor H2 Receptor Histamine->H2_Receptor ECL_Cell->Histamine releases Parietal_Cell Parietal Cell PLC PLC Activation (↑ IP3, DAG, Ca2+) AC Adenylyl Cyclase (↑ cAMP) Proton_Pump H+/K+-ATPase (Proton Pump) M3_Receptor->PLC CCK2_Receptor->PLC H2_Receptor->AC PLC->Proton_Pump activates AC->Proton_Pump activates HCl HCl Secretion Proton_Pump->HCl

Caption: Major pathways stimulating gastric acid secretion.

Proposed Mechanism of Action of this compound

Given that this compound does not exhibit anticholinergic or H2-receptor antagonist properties, its potent antisecretory effect is hypothesized to occur at the final step of acid production: the H+/K+-ATPase proton pump. The following diagram illustrates this proposed mechanism.

Trithiozine_Mechanism cluster_stimuli Stimulatory Signals cluster_parietal_cell Parietal Cell cluster_pump Proton Pump cluster_inhibitor Inhibitor cluster_output Final Output Stimuli Acetylcholine Gastrin Histamine Parietal_Cell Parietal Cell Signaling Stimuli->Parietal_Cell activate Proton_Pump H+/K+-ATPase Parietal_Cell->Proton_Pump activates HCl HCl Secretion Proton_Pump->HCl This compound This compound This compound->Proton_Pump inhibits

Caption: Proposed mechanism of this compound via H+/K+-ATPase inhibition.

Experimental Workflow for Evaluating this compound

The logical flow for a preclinical assessment of this compound's antisecretory effects is depicted below.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_conditions Secretion Conditions cluster_measurement Data Collection & Analysis cluster_outcome Outcome Animal_Model Select Animal Model (e.g., Rat) Surgical_Prep Surgical Preparation (Pylorus Ligation or Gastric Fistula) Animal_Model->Surgical_Prep Control Vehicle Control Surgical_Prep->Control Trithiozine_Group This compound Administration (Dose-Response) Surgical_Prep->Trithiozine_Group Basal Basal Secretion Control->Basal Stimulated Stimulated Secretion (Histamine, Pentagastrin, etc.) Control->Stimulated Trithiozine_Group->Basal Trithiozine_Group->Stimulated Collection Gastric Juice Collection Basal->Collection Stimulated->Collection Analysis Measure Volume & Titrate for Acidity Collection->Analysis Calculation Calculate Acid Output (mEq/hr) Analysis->Calculation Conclusion Determine Inhibitory Effect of this compound Calculation->Conclusion

Caption: Workflow for assessing this compound's antisecretory effects.

Conclusion

This compound is a potent inhibitor of both basal and stimulated gastric acid secretion. Its mechanism of action, distinct from H2-receptor antagonists and anticholinergics, strongly suggests that it targets the H+/K+-ATPase proton pump, the final common pathway for acid secretion in gastric parietal cells. The experimental models outlined in this guide provide a robust framework for the continued investigation of this compound and other novel antisecretory compounds. Further research to elucidate the precise molecular interactions between this compound and the proton pump, and to obtain detailed quantitative data on its inhibitory profile, would be of significant value to the scientific and drug development communities.

References

An In-depth Technical Guide to the Structural Elucidation of Trithiozine and its Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of trithiozine and its analogues. This compound, systematically known as 4-(3,4,5-trimethoxythiobenzoyl)morpholine, is a compound noted for its antisecretory and antiulcer properties. The elucidation of its structure and that of its analogues is fundamental to understanding its chemical properties, synthesizing new derivatives, and advancing drug development efforts.

Synthesis of this compound and Analogues

The synthesis of this compound, while not extensively detailed in readily available literature, can be inferred from standard organic chemistry principles and procedures for similar compounds. The core structure consists of a morpholine ring connected to a trimethoxyphenyl group via a thioamide linkage. A plausible synthetic route involves the reaction of 3,4,5-trimethoxybenzoyl chloride with morpholine, followed by thionation.

Experimental Protocol: Synthesis of a this compound Analogue (Illustrative)

This protocol describes the synthesis of a related morpholine-containing compound, which illustrates the general principles that would apply to the synthesis of this compound itself.

  • Amide Formation: To a solution of 3,4,5-trimethoxybenzoyl chloride (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, morpholine (1.1 equivalents) and a non-nucleophilic base like triethylamine (1.2 equivalents) are added dropwise at 0°C.

  • The reaction mixture is stirred at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude amide, 4-(3,4,5-trimethoxybenzoyl)morpholine (trimetozine).

  • Thionation: The resulting amide is then subjected to a thionation reaction, for instance, using Lawesson's reagent. The amide is dissolved in a dry, high-boiling solvent like toluene, and Lawesson's reagent (0.5 equivalents) is added.

  • The mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC.

  • After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Logical Workflow for this compound Synthesis

G cluster_synthesis Synthesis of this compound 3,4,5-Trimethoxybenzoyl_chloride 3,4,5-Trimethoxybenzoyl chloride Amide_Formation Amide Formation (DCM, Et3N) 3,4,5-Trimethoxybenzoyl_chloride->Amide_Formation Morpholine Morpholine Morpholine->Amide_Formation Trimetozine 4-(3,4,5-Trimethoxybenzoyl)morpholine (Trimetozine) Amide_Formation->Trimetozine Thionation Thionation (Toluene, Reflux) Trimetozine->Thionation Lawessons_Reagent Lawesson's Reagent Lawessons_Reagent->Thionation This compound This compound Thionation->this compound

Caption: A plausible synthetic pathway for this compound.

Spectroscopic Characterization

The structural elucidation of this compound and its analogues relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for determining the carbon-hydrogen framework of the molecule.

Experimental Protocol: NMR Analysis

  • Sample Preparation: A 5-10 mg sample of the purified compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Standard parameters include a 90° pulse, a spectral width of approximately 12 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: A proton-decoupled experiment is typically performed with a spectral width of around 220 ppm.

Table 1: Illustrative ¹H and ¹³C NMR Data for the Morpholine Moiety in a this compound Analogue

Assignment ¹H NMR Chemical Shift (δ, ppm) ¹³C NMR Chemical Shift (δ, ppm)
H-2, H-6 (O-CH₂)3.60 - 3.80 (m)66.0 - 67.0
H-3, H-5 (N-CH₂)3.40 - 3.60 (m)45.0 - 46.0

Note: The chemical shifts for the trimethoxyphenyl group would appear in the aromatic and methoxy regions of the spectra.

2.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming the structure.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used. ESI is often preferred for its ability to produce an intact molecular ion.

  • Analysis: The mass-to-charge ratio (m/z) of the ions is measured. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

Table 2: Expected Mass Spectrometry Data for this compound

Ion m/z (Expected) Description
[M+H]⁺298.1108Protonated molecular ion
[M+Na]⁺320.0927Sodium adduct
[M]⁺297.1029Molecular ion

2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: FT-IR Analysis

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in a suitable solvent.

  • Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FT-IR) spectrometer, typically over the range of 4000-400 cm⁻¹.

Table 3: Characteristic Infrared Absorption Bands for this compound

Functional Group Characteristic Absorption (cm⁻¹)
C=S (Thioamide)1200 - 1050
C-O (Ether)1250 - 1000
C-N (Amine)1250 - 1020
Aromatic C=C1600 - 1450
C-H (Aromatic)3100 - 3000
C-H (Aliphatic)3000 - 2850

Workflow for Spectroscopic Analysis

G cluster_analysis Structural Elucidation Workflow Purified_Compound Purified this compound NMR NMR Spectroscopy (¹H and ¹³C) Purified_Compound->NMR MS Mass Spectrometry (HRMS) Purified_Compound->MS IR FT-IR Spectroscopy Purified_Compound->IR Structure_Determination Structure Determination NMR->Structure_Determination MS->Structure_Determination IR->Structure_Determination

Caption: A typical workflow for the structural elucidation of a small molecule.

Metabolic Pathway of this compound

Understanding the metabolic fate of this compound is crucial for drug development. The primary metabolic transformations of this compound include O-demethylation, S-oxidation, and desulfuration.

Key Metabolic Transformations:

  • O-Demethylation: Removal of one or more methyl groups from the methoxy substituents on the phenyl ring.

  • S-Oxidation: Oxidation of the sulfur atom in the thioamide group to a sulfoxide.

  • Desulfuration: Replacement of the sulfur atom with an oxygen atom, converting the thioamide to an amide. This leads to the formation of trimetozine.

Metabolic Pathway of this compound

G cluster_metabolism Metabolic Pathway of this compound This compound This compound O_Demethylation O-Demethylation This compound->O_Demethylation S_Oxidation S-Oxidation This compound->S_Oxidation Desulfuration Desulfuration This compound->Desulfuration Demethylated_Metabolites Demethylated Metabolites O_Demethylation->Demethylated_Metabolites Sulfoxide_Metabolite Sulfoxide Metabolite S_Oxidation->Sulfoxide_Metabolite Trimetozine Trimetozine (Amide Analogue) Desulfuration->Trimetozine

Caption: Major metabolic transformations of this compound.

This guide provides a foundational understanding of the structural elucidation of this compound and its analogues. While specific experimental data for this compound is not widely published, the principles and methodologies outlined here, based on established analytical techniques and data from related compounds, offer a robust framework for researchers in the field.

Physicochemical Characteristics of Sulfamethazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of sulfamethazine. The information is curated for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of key pathways and workflows. As "sulmetozine" is not a recognized chemical entity, this guide focuses on sulfamethazine, a widely studied sulfonamide antibiotic, which is likely the intended subject.

Core Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of sulfamethazine, providing a consolidated reference for laboratory and development work.

Table 1: General and Physical Properties of Sulfamethazine

PropertyValueSource(s)
IUPAC Name 4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide[1]
CAS Number 57-68-1[1]
Molecular Formula C₁₂H₁₄N₄O₂S[1]
Molecular Weight 278.33 g/mol [1]
Physical Description Odorless, white or creamy-white crystalline powder[1]
Melting Point 197 - 199 °C
198.5 °C
Boiling Point ~294 °C (estimated)
Solubility in Water 1500 mg/L (at 29 °C)
150 mg/100 mL (at 29 °C)
Solubility in Organic Solvents Soluble in hot ethanol, DMSO, and dimethylformamide (DMF). Sparingly soluble in ethanol (approx. 0.3 mg/mL). Highly soluble in DMSO and DMF (approx. 50 mg/mL).

Table 2: Ionization and Partition Coefficients of Sulfamethazine

PropertyValueSource(s)
pKa₁ (Amine group) 2.31 - 2.65
pKa₂ (Sulfonamide group) 7.4 - 7.66
logP (Octanol-Water Partition Coefficient) 0.89

Experimental Protocols

This section outlines the methodologies for determining key physicochemical parameters of sulfamethazine.

Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely accepted technique for this determination.

Principle: A small, finely powdered sample of the substance is packed into a capillary tube and heated at a controlled rate. The temperature range from the point at which the substance begins to melt to when it becomes completely liquid is recorded as the melting point range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Glass capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of sulfamethazine is finely ground into a powder using a clean, dry mortar and pestle.

  • Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the powder into the sealed end, forming a column of 2-4 mm in height.

  • Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

  • Rapid Determination (Optional): To determine an approximate melting point, the sample is heated at a rapid rate (e.g., 10-20 °C/minute).

  • Accurate Determination: A fresh sample is prepared and placed in the apparatus. The temperature is rapidly increased to about 15-20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C/minute.

  • Observation and Recording: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid phase turns to liquid is recorded as the completion of melting. This range is the melting point of the sample.

Determination of Octanol-Water Partition Coefficient (logP) by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties.

Principle: A solution of the compound is prepared in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is determined, and the partition coefficient is calculated as the ratio of the concentration in the octanol phase to that in the aqueous phase.

Materials:

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnels or screw-cap centrifuge tubes

  • Mechanical shaker or vortex mixer

  • Centrifuge (if necessary to separate emulsions)

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation of Phases: Equal volumes of n-octanol and water are mixed vigorously and allowed to separate to ensure mutual saturation.

  • Sample Preparation: A known amount of sulfamethazine is dissolved in either the aqueous or octanolic phase to a concentration that is within the linear range of the analytical method.

  • Partitioning: A known volume of the sulfamethazine solution is added to a separatory funnel or centrifuge tube containing a known volume of the other phase. The ratio of the volumes of the two phases is recorded.

  • Equilibration: The mixture is shaken for a predetermined period (e.g., 1-2 hours) to allow for the partitioning of the solute between the two phases. The temperature should be controlled and recorded.

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated. If an emulsion forms, centrifugation may be required.

  • Concentration Measurement: A sample is carefully taken from each phase, ensuring no cross-contamination. The concentration of sulfamethazine in each phase is determined using a suitable analytical method.

  • Calculation: The partition coefficient (P) is calculated using the following formula: P = [Concentration in Octanol] / [Concentration in Water] The logP is then calculated as the base-10 logarithm of P.

Determination of Acid Dissociation Constant (pKa) by UV-Vis Spectrophotometry

The pKa values indicate the strength of the acidic and basic functional groups in a molecule and are critical for understanding its solubility and absorption at different pH values.

Principle: The UV-Vis absorbance spectrum of an ionizable compound changes as a function of pH. By measuring the absorbance at a specific wavelength across a range of pH values, the ratio of the ionized to the non-ionized form can be determined, from which the pKa can be calculated using the Henderson-Hasselbalch equation.

Materials:

  • UV-Vis spectrophotometer

  • pH meter

  • A series of buffer solutions with known pH values spanning the expected pKa range

  • Stock solution of sulfamethazine in a suitable solvent (e.g., methanol or water)

Procedure:

  • Wavelength Selection: The UV-Vis spectra of sulfamethazine are recorded at a very low pH (fully protonated form) and a very high pH (fully deprotonated form) to identify the wavelength of maximum absorbance difference (λ_max_).

  • Sample Preparation: A series of solutions are prepared by adding a small, constant volume of the sulfamethazine stock solution to a series of buffer solutions of known pH. The final concentration of sulfamethazine should be the same in all solutions.

  • Absorbance Measurement: The absorbance of each solution is measured at the predetermined λ_max_.

  • Data Analysis: The pKa is determined by plotting the absorbance versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa. Alternatively, the pKa can be calculated using the following equation for each pH value and then averaged: pKa = pH + log ( (A_I - A) / (A - A_N) ) where:

    • A is the absorbance at a given pH

    • A_I is the absorbance of the fully ionized form

    • A_N is the absorbance of the non-ionized form

Signaling Pathway and Experimental Workflow Diagrams

Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfamethazine exerts its bacteriostatic effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the production of nucleotides and ultimately DNA and RNA in bacteria.

Sulfamethazine Mechanism of Action Mechanism of Action of Sulfamethazine PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Diphosphate Dihydropteridine->DHPS Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid DNA_RNA DNA & RNA Synthesis Dihydrofolic_Acid->DNA_RNA ... (further steps) Bacterial_Growth Bacterial Growth Inhibition Sulfamethazine Sulfamethazine Sulfamethazine->DHPS Competitive Inhibition

Caption: Competitive inhibition of dihydropteroate synthase by sulfamethazine.

Experimental Workflow: Shake-Flask Method for logP Determination

The following diagram illustrates the key steps in the experimental workflow for determining the octanol-water partition coefficient (logP) using the shake-flask method.

Shake_Flask_logP_Workflow Experimental Workflow for logP Determination (Shake-Flask Method) start Start prep_phases Prepare Saturated Octanol and Water Phases start->prep_phases prep_sample Dissolve Sulfamethazine in One Phase prep_phases->prep_sample partition Combine Phases and Shake (Equilibration) prep_sample->partition separate Separate Octanol and Aqueous Phases partition->separate measure Measure Concentration in Each Phase (e.g., HPLC) separate->measure calculate Calculate P and logP measure->calculate end End calculate->end

Caption: Workflow for logP determination using the shake-flask method.

References

Therapeutic Targets of Tresanil: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the therapeutic targets and mechanism of action of Tresanil, a novel triazolobenzodiazepine. Tresanil is a high-potency, positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. By binding to a specific site on the GABA-A receptor, Tresanil enhances the effects of GABA, leading to increased neuronal inhibition. This guide details the molecular interactions, signaling pathways, and key experimental data related to Tresanil's therapeutic effects. It is intended to serve as a resource for researchers and drug development professionals working on novel anxiolytic and anticonvulsant therapies.

Introduction

Tresanil is a triazolobenzodiazepine that has demonstrated significant efficacy in preclinical and clinical models of anxiety and panic disorders.[1][2][3] Its therapeutic action is mediated through its interaction with the GABA-A receptor, a ligand-gated ion channel that plays a crucial role in regulating neuronal excitability.[1][4] This document outlines the primary therapeutic target of Tresanil, its mechanism of action, and provides detailed experimental protocols for its characterization.

Primary Therapeutic Target: The GABA-A Receptor

The principal therapeutic target of Tresanil is the GABA-A receptor. These receptors are pentameric ligand-gated ion channels composed of a combination of different subunits (e.g., α, β, γ). The specific subunit composition of the GABA-A receptor determines its pharmacological properties. Tresanil binds to the benzodiazepine site, which is located at the interface between the α and γ subunits of the GABA-A receptor. This binding enhances the receptor's affinity for GABA, the main inhibitory neurotransmitter in the mammalian central nervous system.

Mechanism of Action and Signaling Pathway

Tresanil acts as a positive allosteric modulator of the GABA-A receptor. It does not activate the receptor directly but enhances the effect of GABA. When GABA binds to the GABA-A receptor, it opens a chloride ion channel, leading to an influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect. Tresanil potentiates this effect by increasing the frequency of the chloride channel opening in the presence of GABA. This enhanced inhibitory signaling is the basis for Tresanil's anxiolytic, sedative, and anticonvulsant properties.

GABA_A_Signaling Figure 1: Tresanil's Mechanism of Action on the GABA-A Receptor Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD Glutamate Decarboxylase GABA GABA GAD->GABA SynapticVesicle SynapticVesicle GABA->SynapticVesicle Packaging GABA_released GABA SynapticVesicle->GABA_released Exocytosis GABA_A_Receptor GABA-A Receptor (α, β, γ subunits) GABA_released->GABA_A_Receptor binds ChlorideChannel Cl- Channel GABA_A_Receptor->ChlorideChannel opens Hyperpolarization Hyperpolarization ChlorideChannel->Hyperpolarization Cl- influx NeuronalInhibition NeuronalInhibition Hyperpolarization->NeuronalInhibition leads to Tresanil Tresanil Tresanil->GABA_A_Receptor binds (allosteric site)

Figure 1: Tresanil's Mechanism of Action

Quantitative Data

The binding affinity of Tresanil for the GABA-A receptor has been determined through radioligand binding assays. The data presented below summarizes the key binding parameters.

CompoundRadioligandKd (nM)Bmax (pmol/mg protein)Ki (nM)
Tresanil[3H]Tresanil4.62.6-
Tresanil[3H]Flumazenil--1.9
Diazepam[3H]Flumazenil--5.2

Kd: Dissociation constant; Bmax: Maximum receptor density; Ki: Inhibition constant. Data is representative of values obtained in rat brain membrane preparations.

Experimental Protocols

Radioligand Binding Assay

This protocol is for determining the binding affinity of Tresanil for the benzodiazepine site on the GABA-A receptor using a competitive binding assay with [3H]Flumazenil.

Materials:

  • Membrane Preparation: Rat cortical membranes.

  • Radioligand: [3H]Flumazenil (specific activity ~80-90 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test Compound: Tresanil, dissolved in DMSO.

  • Non-specific Binding (NSB) Determinand: 10 µM Diazepam.

  • Scintillation Cocktail.

  • Glass fiber filters (GF/B or GF/C).

  • 96-well plates.

  • Filtration apparatus.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold assay buffer. Centrifuge at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh assay buffer and repeat the centrifugation. The final pellet is resuspended in a known volume of assay buffer. Determine the protein concentration using a Bradford or BCA assay.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding (TB): 50 µL assay buffer, 50 µL [3H]Flumazenil solution (final concentration ~1-2 nM), and 100 µL membrane preparation (100-200 µg protein).

    • Non-specific Binding (NSB): 50 µL of 10 µM Diazepam, 50 µL [3H]Flumazenil solution, and 100 µL membrane preparation.

    • Test Compound: 50 µL of Tresanil dilution, 50 µL [3H]Flumazenil solution, and 100 µL membrane preparation.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of Tresanil to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Figure 2: Workflow for Radioligand Binding Assay start Start prep Membrane Preparation start->prep setup Assay Setup (TB, NSB, Test Compound) prep->setup incubation Incubation (30°C, 60 min) setup->incubation filtration Filtration & Washing incubation->filtration quantification Scintillation Counting filtration->quantification analysis Data Analysis (IC50, Ki) quantification->analysis end End analysis->end

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Trithiozine from 3,4,5-Trimethoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational and educational purposes only. It outlines the general chemical principles and workflow for the synthesis of trithiozine. It is not a substitute for a validated laboratory protocol. All chemical syntheses should be conducted by trained professionals in a properly equipped laboratory, adhering to all applicable safety guidelines and regulations.

Introduction

This compound, chemically known as 4-(3,4,5-trimethoxythiobenzoyl)morpholine, is a gastroprotective agent with anti-ulcer and gastric anti-secretory properties. Unlike other agents that may act as anticholinergics or H2 receptor antagonists, this compound presents a different mechanism of action.[1] Its synthesis involves a multi-step process starting from 3,4,5-trimethoxybenzoic acid, a derivative of gallic acid. This document provides a conceptual overview of its synthesis, the chemical principles involved, and its mechanism of action.

Synthesis Pathway Overview

The synthesis of this compound from 3,4,5-trimethoxybenzoic acid can be conceptually divided into three main stages:

  • Activation of the Carboxylic Acid: Conversion of the relatively unreactive carboxylic acid group of 3,4,5-trimethoxybenzoic acid into a more reactive acyl chloride.

  • Amide Formation: Nucleophilic acyl substitution reaction between the activated acyl chloride and morpholine to form the corresponding amide, 4-(3,4,5-trimethoxybenzoyl)morpholine (also known as Trimetozine).

  • Thionation: Conversion of the amide's carbonyl group to a thiocarbonyl group to yield the final product, this compound.

Below is a diagram illustrating the conceptual workflow of this synthesis.

Synthesis_Workflow cluster_start Starting Material cluster_intermediate1 Step 1: Activation cluster_intermediate2 Step 2: Amidation cluster_final Step 3: Thionation A 3,4,5-Trimethoxybenzoic Acid B 3,4,5-Trimethoxybenzoyl Chloride A->B Thionyl Chloride (SOCl₂) C 4-(3,4,5-Trimethoxybenzoyl)morpholine (Trimetozine) B->C + Morpholine D This compound C->D Lawesson's Reagent

Conceptual workflow for the synthesis of this compound.

Experimental Protocols (Conceptual)

Protocol 1: Preparation of 3,4,5-Trimethoxybenzoyl Chloride (Intermediate B)

The conversion of a carboxylic acid to an acyl chloride is a standard activation procedure in organic synthesis. A common and effective reagent for this transformation is thionyl chloride (SOCl₂).

General Procedure: 3,4,5-trimethoxybenzoic acid is dissolved in an inert solvent, and thionyl chloride is added. The reaction mixture is then heated to reflux. The progress of the reaction is monitored until the starting material is consumed. Upon completion, the excess solvent and thionyl chloride are removed under reduced pressure to yield 3,4,5-trimethoxybenzoyl chloride, which can often be used in the next step without further purification.

Protocol 2: Synthesis of 4-(3,4,5-Trimethoxybenzoyl)morpholine (Trimetozine) (Intermediate C)

This step involves the formation of an amide bond through the reaction of an amine (morpholine) with the previously synthesized acyl chloride.

General Procedure: 3,4,5-trimethoxybenzoyl chloride is dissolved in an anhydrous aprotic solvent. Morpholine, along with a base such as triethylamine (to neutralize the HCl byproduct), is added to the solution, typically at a reduced temperature to control the reaction's exothermicity. The mixture is then allowed to react, often with heating, to drive the reaction to completion. After the reaction, an aqueous workup is performed to remove salts and other impurities. The final product, trimetozine, is then isolated by extraction and purified, often through recrystallization.

Protocol 3: Thionation to Synthesize this compound (Final Product D)

The final step is the conversion of the amide carbonyl group of trimetozine into a thiocarbonyl group. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a widely used and efficient reagent for this transformation.[2][3]

General Procedure: Trimetozine and Lawesson's reagent are dissolved in an anhydrous solvent like toluene or tetrahydrofuran (THF). The mixture is heated to reflux under an inert atmosphere. The reaction is monitored by techniques such as Thin Layer Chromatography (TLC).[2] Once the starting amide is consumed, the reaction is cooled, and the solvent is removed. The purification can be challenging due to phosphorus-containing byproducts but is typically achieved through an aqueous workup followed by column chromatography or recrystallization.[2]

Data Presentation: Properties of Key Compounds

The table below summarizes important quantitative data for the key chemical entities involved in the synthesis of this compound.

Compound NameIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
3,4,5-Trimethoxybenzoic Acid 3,4,5-Trimethoxybenzoic acidC₁₀H₁₂O₅212.20168-171225-227 (at 10 mmHg)
3,4,5-Trimethoxybenzoyl Chloride 3,4,5-Trimethoxybenzoyl chlorideC₁₀H₁₁ClO₄230.6481-84185 (at 18 mmHg)
Morpholine MorpholineC₄H₉NO87.12-5129
Trimetozine 4-(3,4,5-trimethoxybenzoyl)morpholineC₁₄H₁₉NO₅281.30120-122Not Available
This compound 4-(3,4,5-trimethoxythiobenzoyl)morpholineC₁₄H₁₉NO₄S297.37Not AvailableNot Available
Lawesson's Reagent 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfideC₁₄H₁₄O₂P₂S₄404.47227-231Not Available

Mechanism of Action

This compound has been shown in clinical studies to have a significant inhibitory effect on both basal and stimulated gastric acid secretion. Importantly, it does so without acting as a ganglioplegic, anticholinergic, or anti-H2 agent, distinguishing its mechanism from many other anti-ulcer drugs. While the precise molecular pathway is not fully elucidated, its primary effect is the reduction of gastric acid output from parietal cells in the stomach lining.

The diagram below illustrates the general signaling pathway for gastric acid secretion and the proposed point of intervention for this compound.

Mechanism_of_Action cluster_stimuli Stimulatory Signals cluster_cell Parietal Cell cluster_effect Effect Gastrin Gastrin Receptors Receptors (CCK2, H2, M3) Gastrin->Receptors Histamine Histamine Histamine->Receptors ACh Acetylcholine (ACh) ACh->Receptors ProtonPump H⁺/K⁺-ATPase (Proton Pump) Receptors->ProtonPump Activates Secretion H⁺ Secretion (Gastric Acid) ProtonPump->Secretion Pumps H⁺ into lumen This compound This compound This compound->Receptors No direct antagonism This compound->ProtonPump Inhibits (Proposed)

Proposed mechanism of this compound on gastric acid secretion.

References

Application Notes and Protocols for In Vivo Animal Studies with Trithiozine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trithiozine is a compound that has demonstrated gastric anti-secretory and anti-ulcer properties in preclinical animal studies.[1] Its mechanism of action is distinct from that of anticholinergic agents or H2 receptor antagonists, suggesting a different pathway for its therapeutic effects.[1] These application notes provide a comprehensive guide for the formulation of this compound for in vivo animal studies, along with detailed protocols for its administration and the evaluation of its pharmacokinetic profile.

Physicochemical Properties

A foundational understanding of this compound's physicochemical properties is crucial for developing appropriate formulations.

PropertyValueReference
Molecular FormulaC₁₄H₁₉NO₄SPubChem CID 65790
Molecular Weight313.37 g/mol PubChem CID 65790
Aqueous Solubility>44.6 µg/mL (at pH 7.4)PubChem CID 65790

Proposed Mechanism of Action

While the precise mechanism of this compound's anti-secretory action is not fully elucidated, its exclusion of anticholinergic and anti-H2 receptor pathways points towards a potential interaction with the H+/K+ ATPase (proton pump) system in gastric parietal cells.[1] This enzyme is the final step in the secretion of gastric acid. The following diagram illustrates the key signaling pathways that regulate the proton pump and the hypothesized site of action for this compound.

G cluster_lumen Gastric Lumen cluster_cell Parietal Cell cluster_receptors Receptors H+ H+ K+_lumen K+ H+/K+ ATPase H+/K+ ATPase (Proton Pump) K+_lumen->H+/K+ ATPase K+ in H+/K+ ATPase->H+ H+ out This compound This compound This compound->H+/K+ ATPase Inhibition (Hypothesized) ATP ATP ATP->H+/K+ ATPase Energy cAMP cAMP cAMP->H+/K+ ATPase Activation Ca2+ Ca²⁺ Ca2+->H+/K+ ATPase Activation H2R Histamine (H2) Receptor H2R->cAMP + M3R Muscarinic (M3) Receptor M3R->Ca2+ + CCK2R Gastrin (CCK2) Receptor CCK2R->Ca2+ + Histamine Histamine Histamine->H2R Acetylcholine Acetylcholine Acetylcholine->M3R Gastrin Gastrin Gastrin->CCK2R

Caption: Hypothesized mechanism of this compound action on the gastric proton pump.

Formulation Protocols for In Vivo Animal Studies

The selection of a suitable vehicle is critical for ensuring the accurate and reproducible administration of this compound in animal models. The following protocols provide guidance for preparing formulations for various administration routes.

Oral Administration (Gavage)

Oral gavage is a common method for administering precise doses of compounds to rodents.

Protocol for Preparing an Oral Suspension:

  • Vehicle Selection: A common vehicle for oral suspensions is 0.5% (w/v) methylcellulose or carboxymethylcellulose (CMC) in purified water. For compounds with low aqueous solubility, a solution of 10% DMSO and 90% corn oil can be considered.[2]

  • Calculation: Determine the required concentration of this compound based on the desired dose (mg/kg) and the dosing volume (typically 5-10 mL/kg for rats).

  • Preparation:

    • Weigh the required amount of this compound powder.

    • If using a co-solvent like DMSO, first dissolve the this compound in the DMSO.

    • Gradually add the primary vehicle (e.g., 0.5% methylcellulose or corn oil) to the this compound (or this compound/DMSO mixture) while continuously stirring or vortexing to ensure a homogenous suspension.

    • Visually inspect the suspension for uniformity before each administration.

Intravenous Administration

Intravenous administration requires a sterile, clear solution to prevent embolism.

Protocol for Preparing an Intravenous Solution:

  • Vehicle Selection: A common vehicle for intravenous administration in rats is sterile 0.9% saline.[3] For poorly soluble compounds, a co-solvent system such as 10% DMSO, 40% PEG400, and 50% sterile saline can be tested for solubility and tolerability.

  • Solubility Testing: Before preparing the final formulation, test the solubility of this compound in the chosen vehicle system to ensure it will remain in solution at the desired concentration.

  • Preparation:

    • Under aseptic conditions, dissolve the weighed this compound in the co-solvent (if used) first.

    • Gradually add the sterile saline while gently mixing.

    • Filter the final solution through a 0.22 µm sterile filter to remove any potential particulates and ensure sterility.

    • Visually inspect the solution for any precipitation before administration.

Intraperitoneal Administration

Intraperitoneal injections allow for rapid absorption.

Protocol for Preparing an Intraperitoneal Solution/Suspension:

  • Vehicle Selection: Sterile 0.9% saline is a suitable vehicle for soluble compounds. For suspensions, 0.5% methylcellulose in sterile saline can be used.

  • Preparation:

    • For solutions, dissolve this compound in sterile saline and filter through a 0.22 µm sterile filter.

    • For suspensions, prepare as described for oral suspensions, using sterile components and aseptic techniques. Ensure the suspension is fine enough to pass through the needle without clogging.

Subcutaneous Administration

Subcutaneous injection can provide a slower release and prolonged exposure.

Protocol for Preparing a Subcutaneous Formulation:

  • Vehicle Selection: Isotonic, sterile solutions (e.g., 0.9% saline) are preferred. For sustained release, an oil-based vehicle such as sterile sesame oil or a suspension in 0.5% methylcellulose can be used.

  • Preparation:

    • Follow the procedures for preparing intravenous solutions or intraperitoneal suspensions, ensuring all components are sterile.

Experimental Protocols

The following are generalized protocols for conducting pharmacokinetic studies in rats.

Pharmacokinetic Study Workflow

G cluster_prep Preparation cluster_dosing Dosing & Sampling cluster_analysis Analysis cluster_pk Pharmacokinetic Analysis Animal_Acclimation Animal Acclimation (e.g., Sprague-Dawley Rats) Formulation_Prep This compound Formulation Preparation Dosing Dose Administration (Oral, IV, IP, or SC) Formulation_Prep->Dosing Blood_Sampling Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) Dosing->Blood_Sampling Plasma_Processing Plasma Processing (Centrifugation) Blood_Sampling->Plasma_Processing Sample_Analysis LC-MS/MS Analysis of this compound Concentration Plasma_Processing->Sample_Analysis PK_Modeling Pharmacokinetic Modeling (e.g., Non-compartmental) Sample_Analysis->PK_Modeling PK_Parameters Calculation of PK Parameters (Cmax, Tmax, AUC, t1/2, F%) PK_Modeling->PK_Parameters

Caption: Workflow for a typical in vivo pharmacokinetic study.

Blood Sampling Protocol
  • Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used.

  • Acclimation: Animals should be acclimated for at least one week before the study.

  • Dosing: Administer the prepared this compound formulation via the chosen route.

  • Blood Collection: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Sample Processing: Collect blood into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the samples to separate the plasma.

  • Storage: Store plasma samples at -80°C until analysis.

Bioanalytical Method

The concentration of this compound in plasma samples should be determined using a validated bioanalytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), to ensure accuracy and precision.

Representative Pharmacokinetic Data

The following tables present hypothetical pharmacokinetic parameters for this compound in different animal species. These tables are for illustrative purposes and the actual values must be determined experimentally.

Table 1: Representative Pharmacokinetic Parameters of this compound in Rats (Dose: 10 mg/kg)

RouteCmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)t₁/₂ (h)Bioavailability (%)
Oral8501.542004.560
IV25000.0870003.8100
IP12000.563004.090
SC6002.056005.280

Table 2: Representative Pharmacokinetic Parameters of this compound in Dogs (Dose: 5 mg/kg)

RouteCmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)t₁/₂ (h)Bioavailability (%)
Oral5502.038506.075
IV15000.151305.5100

Conclusion

These application notes provide a framework for the formulation and preclinical evaluation of this compound. The provided protocols for formulation and pharmacokinetic studies are based on standard practices in drug development. Researchers should adapt these protocols based on the specific physicochemical properties of this compound and the objectives of their studies. Further investigation is warranted to definitively elucidate the molecular mechanism of action of this compound.

References

Application Note & Protocol: Development and Validation of a High-Throughput LC-MS/MS Method for the Quantification of Trithiozine in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trithiozine is a novel therapeutic agent under investigation for its potential pharmacological activity. To support preclinical and clinical development, a robust, sensitive, and selective bioanalytical method for the quantification of this compound in biological matrices is essential. Biological matrices, such as plasma, are complex and present unique challenges for analysis, including potential interference from endogenous components.[1] This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method utilizes a straightforward protein precipitation sample preparation procedure, enabling high-throughput analysis suitable for pharmacokinetic and toxicokinetic studies. The validation of this method was conducted in accordance with established regulatory guidelines and demonstrates excellent linearity, accuracy, precision, and stability.

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard

  • Internal standard (IS) (e.g., a structurally similar and stable isotope-labeled compound)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control human plasma (K2-EDTA)

2. Instrumentation An LC-MS/MS system equipped with a binary pump, autosampler, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.

3. Liquid Chromatography Conditions A C18 analytical column was employed for the chromatographic separation. The mobile phase consisted of a gradient mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

Table 1: Chromatographic Conditions

ParameterCondition
ColumnC18, 2.1 x 50 mm, 3.5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40 °C
Gradient ProgramSee Table 2

Table 2: Gradient Elution Program

Time (min)% Mobile Phase B
0.0010
0.5010
2.5090
3.5090
3.6010
5.0010

4. Mass Spectrometry Conditions The mass spectrometer was operated in positive ion mode using multiple reaction monitoring (MRM) for the detection of this compound and the internal standard.

Table 3: Mass Spectrometry Parameters

ParameterSetting
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition (this compound)e.g., m/z 350.2 → 180.1
MRM Transition (IS)e.g., m/z 355.2 → 185.1
Ion Source Temperature500 °C
Dwell Time200 ms

5. Sample Preparation: Protein Precipitation Protein precipitation is a simple and effective method for sample pretreatment in bioanalysis.[2]

  • To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard.[3]

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge the samples at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean 96-well plate for injection into the LC-MS/MS system.

Experimental Workflow Diagram

workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) add_is Add IS in Acetonitrile (150 µL) plasma->add_is Protein Precipitation vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection data Data Acquisition & Processing detection->data

Caption: Workflow for this compound Analysis.

Method Validation

The bioanalytical method was validated for linearity, accuracy, precision, recovery, matrix effect, and stability.

1. Linearity The method demonstrated linearity over a concentration range of 1 to 1000 ng/mL for this compound in human plasma. The coefficient of determination (r²) was >0.99.

2. Accuracy and Precision The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: lower limit of quantification (LLOQ), low QC, medium QC, and high QC.

Table 4: Accuracy and Precision Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ1≤ 8.5± 9.2≤ 9.8± 8.5
Low3≤ 7.1± 6.5≤ 8.2± 7.1
Medium100≤ 5.5± 4.2≤ 6.5± 5.3
High800≤ 4.8± 3.1≤ 5.9± 4.6

3. Recovery and Matrix Effect The extraction recovery and matrix effect were assessed to ensure the sample preparation process was efficient and that no significant ion suppression or enhancement occurred.

Table 5: Recovery and Matrix Effect

AnalyteQC LevelExtraction Recovery (%)Matrix Effect (%)
This compoundLow92.595.8
This compoundHigh94.197.2
IS-93.296.5

4. Stability The stability of this compound in human plasma was evaluated under various conditions to ensure sample integrity during collection, storage, and analysis.[4][5] The stability of thiopurine metabolites, for instance, is highly dependent on storage temperature, with -70°C being recommended for long-term storage.

Table 6: Stability of this compound in Human Plasma

Storage ConditionDurationStability (% of Nominal)
Bench-top (Room Temperature)4 hours98.5
Autosampler (4°C)24 hours99.1
Freeze-Thaw (3 cycles, -20°C to RT)3 cycles96.8
Long-term (-70°C)90 days97.5

A sensitive, selective, and high-throughput LC-MS/MS method for the quantification of this compound in human plasma has been successfully developed and validated. The method employs a simple protein precipitation procedure for sample preparation and demonstrates excellent performance in terms of linearity, accuracy, precision, recovery, and stability. This validated method is well-suited for the analysis of large numbers of samples in pharmacokinetic and other clinical studies, thereby supporting the ongoing development of this compound.

References

Experimental Design for Preclinical Toxicology Studies of Trithiozine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trithiozine, with the chemical structure morpholin-4-yl-(3,4,5-trimethoxyphenyl)methanethione, is an anti-secretory and anti-ulcer agent. Early studies in animals have suggested a low profile for acute and chronic toxicity. Its mechanism of action is not fully elucidated but appears to be distinct from that of anticholinergic or H2-receptor antagonists. This document provides a comprehensive experimental design for the preclinical toxicology evaluation of this compound, outlining detailed application notes and protocols to support its development and ensure regulatory compliance. The study designs are based on established international guidelines (e.g., OECD, ICH) and are tailored to the specific characteristics of this compound as a gastric anti-secretory agent.

General Toxicology

General toxicology studies are designed to evaluate the overall toxicity of this compound in two mammalian species (one rodent and one non-rodent). These studies will determine the dose-response relationship, identify target organs of toxicity, and establish a No-Observed-Adverse-Effect Level (NOAEL).

Acute Oral Toxicity

Objective: To determine the acute oral toxicity of this compound and to obtain information on its potential to cause immediate harm after a single dose.

Protocol: The study will be conducted in accordance with OECD Guideline 423 (Acute Toxic Class Method).

  • Species: Wistar rats (one sex, typically females).

  • Group Size: 3 animals per step.

  • Dose Levels: A stepwise procedure with starting doses of 300 mg/kg and 2000 mg/kg.

  • Administration: Single oral gavage.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for 14 days. A gross necropsy is performed on all animals at the end of the study.

Data Presentation:

ParameterObservation
LD50Estimated value and confidence intervals
Clinical SignsType, severity, onset, and duration
Body WeightWeekly measurements
Necropsy FindingsMacroscopic abnormalities
Sub-chronic and Chronic Toxicity

Objective: To characterize the toxicological profile of this compound following repeated oral administration over 28 days (sub-chronic) and 90 days (chronic) in a rodent and a non-rodent species.

Protocol: The studies will follow OECD Guidelines 407 (28-day) and 408 (90-day).

  • Species: Sprague-Dawley rats and Beagle dogs.

  • Group Size: 10 males and 10 females per group (rats); 4 males and 4 females per group (dogs).

  • Dose Levels: At least three dose levels (low, mid, high) and a control group. Dose selection will be based on acute toxicity data and pharmacokinetic modeling.

  • Administration: Daily oral gavage.

  • Observations: Daily clinical observations, weekly body weight and food consumption, ophthalmology, hematology, clinical chemistry, urinalysis, and full histopathological examination of organs and tissues.

Data Presentation:

ParameterRodent (Rat)Non-Rodent (Dog)
NOAEL To be determinedTo be determined
Target Organs To be identifiedTo be identified
Hematology RBC, WBC, platelets, hemoglobin, etc.RBC, WBC, platelets, hemoglobin, etc.
Clinical Chemistry ALT, AST, ALP, BUN, creatinine, etc.ALT, AST, ALP, BUN, creatinine, etc.
Histopathology Microscopic findings in all major organsMicroscopic findings in all major organs

Genetic Toxicology

A battery of in vitro and in vivo tests will be conducted to assess the genotoxic potential of this compound.

Bacterial Reverse Mutation Test (Ames Test)

Objective: To evaluate the potential of this compound to induce gene mutations in bacteria.

Protocol: This test will adhere to OECD Guideline 471.[1][2][3]

  • Strains: Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and Escherichia coli (WP2 uvrA).

  • Conditions: With and without metabolic activation (S9 mix).

  • Dose Levels: At least five different concentrations of this compound.

  • Endpoint: A significant, dose-related increase in the number of revertant colonies.

In Vitro Mammalian Chromosomal Aberration Test

Objective: To assess the potential of this compound to induce structural chromosomal aberrations in mammalian cells.[4][5]

Protocol: Following OECD Guideline 473.

  • Cell Line: Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

  • Conditions: Short-term (3-6 hours) and continuous (24 hours) treatment, with and without S9 metabolic activation.

  • Dose Levels: At least three analyzable concentrations.

  • Endpoint: A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations.

In Vivo Mammalian Erythrocyte Micronucleus Test

Objective: To determine the ability of this compound to induce chromosomal damage or damage to the mitotic apparatus in bone marrow cells of mice.

Protocol: In accordance with OECD Guideline 474.

  • Species: Male and female mice.

  • Group Size: At least 5 animals per sex per group.

  • Dose Levels: Three dose levels, based on acute toxicity data.

  • Administration: Typically oral gavage, once or twice, 24 hours apart.

  • Sampling: Bone marrow is collected 24 and 48 hours after the last administration.

  • Endpoint: A significant, dose-related increase in the frequency of micronucleated polychromatic erythrocytes.

Data Presentation for Genetic Toxicology:

TestResult (Mutagenic/Clastogenic/Aneugenic)Dose-ResponseMetabolic Activation Dependence
Ames TestTo be determinedTo be determinedTo be determined
Chromosomal AberrationTo be determinedTo be determinedTo be determined
Micronucleus TestTo be determinedTo be determinedN/A

Safety Pharmacology

The safety pharmacology core battery will investigate the effects of this compound on vital organ systems.

Protocol: Studies will be conducted according to ICH S7A and S7B guidelines.

  • Central Nervous System (CNS): A functional observational battery (FOB) in rats to assess behavioral and neurological changes.

  • Cardiovascular System: In vitro hERG assay to assess the potential for QT interval prolongation. In vivo cardiovascular monitoring (ECG, blood pressure, heart rate) in conscious, telemetered dogs.

  • Respiratory System: Evaluation of respiratory rate and tidal volume in rats using whole-body plethysmography.

Data Presentation:

SystemParameterResult
CNS Behavioral and Neurological SignsTo be determined
Cardiovascular hERG IC50To be determined
In vivo ECG, BP, HRTo be determined
Respiratory Respiratory Rate, Tidal VolumeTo be determined

Reproductive and Developmental Toxicology

These studies will assess the potential effects of this compound on fertility, embryonic development, and pre- and postnatal development.

Protocol: The study design will follow the relevant OECD guidelines (e.g., 414, 415, 416, 421).

  • Fertility and Early Embryonic Development (OECD 414): To be conducted in rats.

  • Embryo-Fetal Development (OECD 414): To be conducted in two species (rat and rabbit).

  • Pre- and Postnatal Development (OECD 415): To be conducted in rats.

Data Presentation:

StudyEndpointsResults
Fertility & Early Embryonic Dev. Mating, fertility, implantation, litter sizeTo be determined
Embryo-Fetal Development Malformations, variations, fetal weightTo be determined
Pre- & Postnatal Development Pup viability, growth, developmentTo be determined

Carcinogenicity

The decision to conduct long-term carcinogenicity studies will be based on the results of genotoxicity tests, findings from chronic toxicity studies, the intended duration of clinical use, and a weight-of-evidence approach as described in ICH S1B(R1).

Protocol: If required, studies will be conducted in two rodent species (e.g., rat and transgenic mouse) according to ICH S1B guidelines.

  • Duration: 2 years in rats and 6 months in a transgenic mouse model (e.g., Tg.rasH2).

  • Dose Levels: Three dose levels and a control, based on chronic toxicity data.

  • Endpoint: The incidence, type, and latency of tumor formation.

Visualizations

Preclinical_Toxicology_Workflow cluster_0 Early Discovery & Lead Optimization cluster_1 Preclinical Development cluster_2 Regulatory Submission In_vitro_ADME In vitro ADME/ Metabolite ID Acute_Tox Acute Toxicity (Rodent) In_vitro_ADME->Acute_Tox In_vitro_Tox In vitro Toxicology (e.g., Cytotoxicity, hERG) In_vitro_Tox->Acute_Tox Subchronic_Tox Sub-chronic Toxicity (Rodent & Non-rodent) Acute_Tox->Subchronic_Tox Genotoxicity Genotoxicity Battery (in vitro & in vivo) Subchronic_Tox->Genotoxicity Safety_Pharm Safety Pharmacology (Core Battery) Subchronic_Tox->Safety_Pharm Chronic_Tox Chronic Toxicity (Rodent & Non-rodent) Subchronic_Tox->Chronic_Tox IND Investigational New Drug (IND) Application Genotoxicity->IND Carcinogenicity_Decision Carcinogenicity Decision Point Genotoxicity->Carcinogenicity_Decision Safety_Pharm->IND Repro_Tox Reproductive Toxicology (Segment I, II, III) Repro_Tox->IND Chronic_Tox->Repro_Tox Chronic_Tox->IND Chronic_Tox->Carcinogenicity_Decision Carcinogenicity Carcinogenicity (if required) Carcinogenicity->IND Carcinogenicity_Decision->Carcinogenicity

Caption: General preclinical toxicology workflow for a small molecule drug.

Gastric_Acid_Secretion_Pathway cluster_Parietal_Cell Parietal Cell H2_Receptor H2 Receptor cAMP cAMP H2_Receptor->cAMP + M3_Receptor M3 Receptor Ca2 Ca2+ M3_Receptor->Ca2 + CCK2_Receptor CCK2 Receptor CCK2_Receptor->Ca2 + Proton_Pump H+/K+ ATPase (Proton Pump) cAMP->Proton_Pump Activates Ca2->Proton_Pump Activates H_ion H+ Proton_Pump->H_ion Stomach_Lumen Stomach Lumen H_ion->Stomach_Lumen Trithiozine_Target Potential Target of this compound? Trithiozine_Target->H2_Receptor Trithiozine_Target->CCK2_Receptor Trithiozine_Target->Proton_Pump Histamine Histamine Histamine->H2_Receptor Gastrin Gastrin Gastrin->CCK2_Receptor Acetylcholine Acetylcholine Acetylcholine->M3_Receptor Somatostatin Somatostatin (Inhibitory) Somatostatin->cAMP -

Caption: Simplified signaling pathway of gastric acid secretion.

Carcinogenicity_Decision_Tree Start Start: Evaluate Need for Carcinogenicity Studies Genotoxicity Genotoxicity Battery Results Positive? Start->Genotoxicity Chronic_Tox_Findings Evidence of Pre-neoplastic Lesions in Chronic Studies? Genotoxicity->Chronic_Tox_Findings No Conduct_Carcinogenicity Conduct Carcinogenicity Studies (e.g., 2-year rat, 6-month Tg mouse) Genotoxicity->Conduct_Carcinogenicity Yes Clinical_Use Intended Clinical Use > 6 months or Intermittent Long-term? Chronic_Tox_Findings->Clinical_Use No Chronic_Tox_Findings->Conduct_Carcinogenicity Yes SAR Structural Alert for Carcinogenicity? Clinical_Use->SAR No Clinical_Use->Conduct_Carcinogenicity Yes SAR->Conduct_Carcinogenicity Yes No_Carcinogenicity Carcinogenicity Studies Not Required (Justification Needed) SAR->No_Carcinogenicity No

Caption: Decision tree for carcinogenicity testing of pharmaceuticals.

References

Trithiozine in Peptic Ulcer Disease Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trithiozine is a gastroprotective agent that has demonstrated efficacy in the treatment of peptic ulcer disease.[1][2] Clinical studies have confirmed its ability to promote the healing of ulcers and provide symptomatic relief.[1][3] Notably, its mechanism of action is distinct from that of anticholinergic agents or histamine H2-receptor antagonists, suggesting a unique pathway for its therapeutic effects.[1] Animal studies have corroborated its anti-secretory and anti-ulcer properties, highlighting its potential as a subject for further investigation in the development of novel anti-ulcer therapies.

These application notes provide a summary of the available data on this compound and generalized protocols for its evaluation in preclinical models of peptic ulcer disease.

Data Presentation

Clinical Efficacy of this compound in Duodenal Ulcer
Treatment GroupDosageDurationHealing Ratep-valueReference
This compound1200 mg/day4 weeks70%< 0.02
Placebo-4 weeks30%-

Mechanism of Action

The precise signaling pathway of this compound's gastroprotective effect is not fully elucidated. However, it is established that its anti-secretory action is not mediated through cholinergic or H2 receptor blockade. This suggests that this compound may act on alternative pathways involved in the regulation of gastric acid secretion or by enhancing mucosal defense mechanisms. Further research is warranted to identify the specific molecular targets and signaling cascades involved in its therapeutic action.

cluster_gastric_acid_secretion Gastric Acid Secretion Pathways cluster_trithiozine_action This compound's Proposed Site of Action cluster_inhibitors Known Inhibitors ParietalCell Parietal Cell PK Proton Pump (H+/K+ ATPase) ParietalCell->PK Activates H2R H2 Receptor H2R->ParietalCell AChR Muscarinic Receptor AChR->ParietalCell H+ Secretion H+ Secretion PK->H+ Secretion Promotes Histamine Histamine Histamine->H2R Stimulates Acetylcholine Acetylcholine Acetylcholine->AChR Stimulates This compound This compound UnknownPathway Unknown Pathway/ Target This compound->UnknownPathway Acts on UnknownPathway->ParietalCell Inhibits H2RA H2 Receptor Antagonists H2RA->H2R Blocks Anticholinergics Anticholinergics Anticholinergics->AChR Blocks

Caption: Proposed mechanism of this compound, distinct from common acid suppressants.

Experimental Protocols

The following are generalized protocols for evaluating the anti-ulcer activity of a compound like this compound in established animal models. Doses and treatment schedules for this compound should be determined based on preliminary dose-response studies.

Pylorus Ligation-Induced Ulcer Model in Rats

This model is used to assess the anti-secretory activity of a compound. Ligation of the pyloric sphincter leads to the accumulation of gastric acid, causing ulceration.

Materials:

  • Male Wistar rats (150-200g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Urethane anesthesia

  • Surgical thread

  • Dissection tools

  • pH meter

  • Centrifuge

Procedure:

  • Fast the rats for 24 hours with free access to water.

  • Administer this compound or vehicle orally 30 minutes before surgery.

  • Anesthetize the rats with urethane.

  • Make a midline abdominal incision and expose the stomach.

  • Ligate the pyloric sphincter with surgical thread.

  • Suture the abdominal wall.

  • After 4 hours, sacrifice the animals by cervical dislocation.

  • Dissect out the stomach, collect the gastric contents into a centrifuge tube.

  • Centrifuge the gastric contents at 1000 rpm for 10 minutes.

  • Measure the volume of the supernatant (gastric juice) and its pH.

  • Determine the total and free acidity by titrating against 0.01 N NaOH.

  • Open the stomach along the greater curvature and examine for ulcers.

  • Calculate the ulcer index and the percentage of ulcer inhibition.

Fasting 24h Fasting Dosing Oral Administration (this compound/Vehicle) Fasting->Dosing Surgery Pylorus Ligation Surgery Dosing->Surgery Incubation 4h Incubation Surgery->Incubation Sacrifice Sacrifice & Stomach Collection Incubation->Sacrifice Analysis Gastric Content Analysis (Volume, pH, Acidity) & Ulcer Scoring Sacrifice->Analysis

Caption: Workflow for the pylorus ligation-induced ulcer model.
Ethanol-Induced Gastric Ulcer Model in Rats

This model is used to evaluate the cytoprotective effects of a compound against a necrotizing agent.

Materials:

  • Male Wistar rats (150-200g)

  • This compound

  • Vehicle

  • Absolute ethanol

  • Dissection tools

  • Formalin solution (10%)

Procedure:

  • Fast the rats for 24 hours with free access to water.

  • Administer this compound or vehicle orally.

  • After 60 minutes, administer 1 mL of absolute ethanol orally to each rat.

  • After another 60 minutes, sacrifice the animals by cervical dislocation.

  • Dissect out the stomach and inflate it with 10 mL of 10% formalin solution.

  • Immerse the stomach in 10% formalin for 10 minutes to fix the tissue.

  • Open the stomach along the greater curvature and rinse with saline.

  • Examine the gastric mucosa for ulcers and score them based on their number and severity.

  • Calculate the ulcer index and the percentage of ulcer inhibition.

  • A portion of the stomach tissue can be used for histopathological examination and biochemical analysis (e.g., mucus content, prostaglandin levels).

Concluding Remarks

This compound is an effective anti-ulcer agent with a mechanism of action that is not yet fully understood but is distinct from major classes of anti-secretory drugs. The provided protocols offer a framework for researchers to investigate its efficacy and mechanism in preclinical settings. Due to the limited availability of detailed preclinical data in the public domain, further exploratory studies are essential to fully characterize the pharmacological profile of this compound and to elucidate its molecular targets. Such studies could pave the way for the development of new therapeutic strategies for peptic ulcer disease.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Trithiozine Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for improving the aqueous solubility of trithiozine in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution, prepared in an aqueous buffer, shows precipitation. Why is this happening?

A1: this compound, like many heterocyclic organic compounds, is characterized by poor aqueous solubility. This is likely due to strong intermolecular forces in its crystalline structure, which are not easily overcome by interactions with water molecules. Precipitation indicates that the concentration of this compound has exceeded its solubility limit in the chosen aqueous buffer.

Q2: I am observing inconsistent results in my cell-based assays with this compound. Could this be related to its solubility?

A2: Yes, poor solubility is a common cause of inconsistent results in in vitro assays. If this compound precipitates in your culture medium, the actual concentration of the compound in solution and available to the cells will be lower and more variable than intended. This can lead to significant variability in the observed biological effects.

Q3: What are the primary methods to improve the solubility of this compound for my experiments?

A3: Several techniques can be employed to enhance the solubility of poorly soluble compounds like this compound. The most common approaches for in vitro applications include the use of co-solvents, pH adjustment, surfactants, and cyclodextrins.[1][2][3] The choice of method will depend on the specific requirements of your assay, including cell type and experimental endpoints.

Q4: Can I use organic solvents to dissolve this compound? What are the potential risks?

A4: Organic co-solvents such as dimethyl sulfoxide (DMSO) and ethanol are frequently used to prepare stock solutions of hydrophobic compounds.[4] While effective at dissolving this compound, it's crucial to be aware of their potential to affect the biological system being studied. High concentrations of organic solvents can be toxic to cells, and even low concentrations may influence enzyme activity or other cellular processes, potentially confounding your results.[5] It is always recommended to run a solvent control experiment.

Q5: How does pH adjustment affect the solubility of this compound?

Troubleshooting Guide

Issue 1: this compound Precipitates Upon Dilution into Aqueous Buffer or Cell Culture Medium
Potential Cause Troubleshooting Steps
Low Aqueous Solubility 1. Prepare a high-concentration stock solution in 100% DMSO. 2. Serially dilute the stock solution in your aqueous buffer or medium. Ensure the final concentration of DMSO is as low as possible (typically <0.5%) and consistent across all experimental conditions, including controls.
Incorrect Solvent 1. Try alternative co-solvents. Ethanol can be a suitable alternative to DMSO for some cell lines.2. Evaluate the use of cyclodextrins. These can encapsulate the hydrophobic drug molecule, increasing its aqueous solubility.
pH of the Medium 1. Assess the effect of pH on this compound solubility. Prepare small-scale test solutions in buffers with a range of pH values (e.g., 5.0, 6.0, 7.0, 7.4, 8.0) to identify a pH that improves solubility without compromising the stability of the compound or the health of the cells.
Issue 2: High Variability in Experimental Results
Potential Cause Troubleshooting Steps
Incomplete Dissolution of this compound 1. Ensure complete dissolution of the stock solution. Use gentle warming (if the compound is heat-stable) and vortexing.2. Visually inspect the stock solution for any undissolved particles before use.
Precipitation During Incubation 1. Reduce the final concentration of this compound. The observed effect may be achievable at a lower, more soluble concentration.2. Incorporate a solubilizing agent. Consider the use of a non-ionic surfactant at a low, non-toxic concentration to maintain this compound in solution.
Interaction with Assay Components 1. Evaluate potential interactions between this compound and components of the cell culture medium, such as serum proteins, which can sometimes affect drug solubility and availability.

Illustrative Solubility Data

The following table presents hypothetical data to illustrate the potential impact of different solubilization methods on this compound's aqueous solubility. Note: This data is for illustrative purposes only and is not based on experimental results for this compound.

Solvent/Method This compound Concentration (µM) Observations
Phosphate-Buffered Saline (PBS), pH 7.4< 1Significant precipitation
PBS with 0.5% DMSO50Clear solution
PBS with 1% Tween® 8075Clear solution
PBS with 5 mM HP-β-Cyclodextrin100Clear solution
Acetate Buffer, pH 5.05Slight improvement, still hazy
Tris Buffer, pH 8.510Moderate improvement, clear solution

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution Using a Co-solvent (DMSO)
  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

  • Vortex the solution for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, provided the compound is thermally stable.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • When preparing working solutions, dilute the stock solution into the final aqueous buffer or cell culture medium, ensuring the final DMSO concentration is non-toxic to the cells (typically below 0.5%).

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Prepare a stock solution of HP-β-CD (e.g., 50 mM) in your desired aqueous buffer.

  • Add an excess amount of this compound powder to the HP-β-CD solution.

  • Incubate the mixture at room temperature with constant agitation (e.g., on a shaker) for 24-48 hours to allow for complex formation.

  • After incubation, centrifuge the solution at high speed (e.g., 10,000 x g) for 15 minutes to pellet any undissolved this compound.

  • Carefully collect the supernatant, which contains the solubilized this compound-cyclodextrin complex.

  • The concentration of solubilized this compound in the supernatant can be determined using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

Visualizations

experimental_workflow cluster_start Initial Observation cluster_methods Solubilization Strategies cluster_validation Validation cluster_assay Experiment start Poor this compound Solubility in Aqueous Buffer cosolvent Co-solvent (e.g., DMSO) start->cosolvent Select Method ph_adjust pH Adjustment start->ph_adjust Select Method surfactant Surfactant (e.g., Tween® 80) start->surfactant Select Method cyclodextrin Cyclodextrin (e.g., HP-β-CD) start->cyclodextrin Select Method validation Validate Solubility and Assay Compatibility cosolvent->validation ph_adjust->validation surfactant->validation cyclodextrin->validation solvent_control Run Solvent/Vehicle Control validation->solvent_control assay Proceed with In Vitro Assay solvent_control->assay signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Hypothetical Receptor kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 tf Transcription Factor kinase2->tf gene Target Gene Expression (e.g., Gastric Acid Secretion Related) tf->gene Activation This compound This compound This compound->receptor Inhibition

References

troubleshooting trithiozine stability issues in DMSO stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Trithiozine

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting stability issues with this compound in DMSO stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing a this compound stock solution in DMSO?

A1: To prepare a this compound stock solution, it is recommended to use anhydrous, high-purity DMSO. Warm the vial of this compound to room temperature before opening. Weigh the required amount of this compound and dissolve it in the appropriate volume of DMSO to achieve the desired concentration. Vortex briefly to ensure complete dissolution. For long-term storage, it is advisable to prepare aliquots to minimize freeze-thaw cycles.

Q2: What are the optimal storage conditions for this compound in DMSO?

A2: For short-term storage (up to a few days), this compound stock solutions can be kept at 0°C.[1] For long-term storage, it is recommended to store aliquots at -20°C.[1] To prevent the absorption of water, which can affect compound stability, ensure that the storage vials are tightly sealed.

Q3: My this compound stock solution has precipitated. What should I do?

A3: Precipitation of compounds stored in DMSO can occur, especially after freeze-thaw cycles.[2][3] Gently warm the solution to 37°C and vortex to attempt redissolution. If precipitation persists, it may indicate that the compound has exceeded its solubility limit at that temperature. In such cases, the solution may need to be remade at a lower concentration. It is also a common practice to store compounds dry to avoid such issues.[3]

Q4: How can I check the stability of my this compound stock solution?

A4: The stability of your this compound stock solution can be assessed by analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques can be used to quantify the amount of intact this compound and detect the presence of any degradation products. A detailed protocol for stability assessment is provided in the "Experimental Protocols" section.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound in the stock solution.Assess the purity of the stock solution using HPLC or LC-MS. Prepare fresh stock solutions and compare their performance with the old ones.
Repeated freeze-thaw cycles.Prepare single-use aliquots of the stock solution to minimize freeze-thaw cycles.
Water absorption by DMSO.Use anhydrous DMSO and ensure storage vials are tightly sealed. DMSO is hygroscopic and can absorb water from the atmosphere.
Precipitate observed in the stock solution The solution is supersaturated.Gently warm the solution and vortex to redissolve the precipitate. If the issue persists, prepare a new stock solution at a lower concentration.
Poor solubility at low temperatures.Before use, allow the frozen stock to thaw completely at room temperature and ensure the compound is fully dissolved.
Change in color of the stock solution Chemical degradation of this compound or DMSO.Discard the stock solution and prepare a fresh one. Investigate potential contaminants or improper storage conditions that might have accelerated degradation. DMSO itself can decompose under certain conditions, such as high temperatures or the presence of acids and bases.

Experimental Protocols

Protocol 1: Assessment of this compound Stock Solution Stability by HPLC

Objective: To quantify the concentration of this compound in a DMSO stock solution over time and detect potential degradation products.

Materials:

  • This compound stock solution in DMSO

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

Method:

  • Prepare Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Prepare Standards:

    • Prepare a series of calibration standards by diluting a freshly prepared, accurately weighed this compound stock solution in DMSO.

  • HPLC Analysis:

    • Set up an appropriate gradient elution method on the HPLC system.

    • Inject the standards to generate a calibration curve.

    • Inject the aged this compound stock solution sample.

    • Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

  • Data Analysis:

    • Quantify the amount of this compound in the aged stock solution by comparing its peak area to the calibration curve.

    • Analyze the chromatogram for the appearance of new peaks, which may indicate degradation products.

Visualizations

TroubleshootingWorkflow start Inconsistent Experimental Results or Suspected Instability check_precipitate Visually inspect stock solution: Is there a precipitate? start->check_precipitate precipitate_yes Yes check_precipitate->precipitate_yes Yes precipitate_no No check_precipitate->precipitate_no No warm_vortex Warm solution to 37°C and vortex precipitate_yes->warm_vortex check_storage Review storage conditions: - Stored at -20°C? - Tightly sealed? - Minimal freeze-thaw cycles? precipitate_no->check_storage check_dissolution Does the precipitate dissolve? warm_vortex->check_dissolution dissolved_yes Yes check_dissolution->dissolved_yes Yes dissolved_no No check_dissolution->dissolved_no No use_solution Use solution, but consider making fresh aliquots dissolved_yes->use_solution remake_solution Solution is likely supersaturated. Remake at a lower concentration. dissolved_no->remake_solution end Problem Resolved use_solution->end remake_solution->end storage_ok Yes check_storage->storage_ok Yes storage_not_ok No check_storage->storage_not_ok No run_qc Perform QC analysis (e.g., HPLC/LC-MS) on aged stock solution storage_ok->run_qc correct_storage Correct storage practices: - Aliquot new stock - Ensure proper sealing storage_not_ok->correct_storage correct_storage->run_qc check_purity Is the purity >95%? run_qc->check_purity purity_ok Yes check_purity->purity_ok Yes purity_not_ok No check_purity->purity_not_ok No consider_other Stability is likely not the issue. Investigate other experimental variables. purity_ok->consider_other degraded Stock solution has degraded. Prepare fresh stock solution. purity_not_ok->degraded consider_other->end degraded->end

Caption: Troubleshooting workflow for this compound stability issues.

SignalingPathway cluster_parietal_cell Gastric Parietal Cell cluster_stimuli External Stimuli This compound This compound unknown_target Hypothetical Target (e.g., Intracellular Signaling Cascade) This compound->unknown_target Acts on h_k_atpase H+/K+ ATPase (Proton Pump) unknown_target->h_k_atpase Inhibits h_ion_secretion H+ Secretion (Acid Production) h_k_atpase->h_ion_secretion Drives camp_pathway cAMP Pathway camp_pathway->h_k_atpase Activates ca_pathway Ca2+ Pathway ca_pathway->h_k_atpase Activates histamine Histamine histamine->camp_pathway gastrin Gastrin gastrin->ca_pathway ach Acetylcholine ach->ca_pathway

Caption: Hypothetical signaling pathway for this compound's anti-secretory action.

References

Trithiozine Degradation Pathway Analysis: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analysis of trithiozine and its degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic degradation pathways of this compound?

A1: Based on studies in humans, the major metabolic pathways for this compound include O-demethylation at the 3 or 4 positions of the benzene ring, S-oxidation to the sulphoxide, and desulphuration of the thiobenzoyl group to form the benzoyl analogue. The resulting trimethoxybenzoyl metabolite can undergo further O-demethylation, hydroxylation of the heterocyclic ring, and even scission of the heterocyclic ring to produce both neutral and acidic metabolites.

Q2: What are the most common analytical techniques used for identifying this compound metabolites?

A2: Liquid chromatography coupled with mass spectrometry (LC-MS), particularly with high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), is the most powerful and widely used technique. These methods offer the sensitivity and specificity needed to detect and identify metabolites in complex biological matrices. Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for the definitive structural elucidation of unknown metabolites.

Q3: What are some critical considerations when developing a stability-indicating HPLC method for this compound?

A3: A robust stability-indicating method must be able to separate the parent this compound peak from all potential degradation products and process-related impurities. Key considerations include:

  • Column Chemistry: A C18 column is a common starting point for reversed-phase chromatography.

  • Mobile Phase Composition: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically required to achieve adequate separation of compounds with varying polarities.

  • Wavelength Selection: A photodiode array (PDA) detector should be used to select a wavelength that provides a good response for both this compound and its major degradation products.

  • Forced Degradation: The method's specificity must be demonstrated by analyzing samples subjected to forced degradation under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Q4: How can I confirm the identity of a suspected this compound metabolite?

A4: A multi-faceted approach is recommended for confident metabolite identification:

  • Accurate Mass Measurement: Use HRMS (e.g., Orbitrap or TOF) to determine the elemental composition of the metabolite.

  • MS/MS Fragmentation Analysis: Compare the fragmentation pattern of the suspected metabolite with that of the parent drug. Common fragmentation pathways can provide clues about the site of metabolic modification.

  • Isotope Pattern Analysis: For metabolites containing chlorine or bromine, the characteristic isotopic pattern can aid in identification.

  • NMR Spectroscopy: For definitive structural confirmation, especially for novel metabolites, 1D and 2D NMR experiments are essential.

Troubleshooting Guides

HPLC and LC-MS Analysis
Issue Potential Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing, Fronting, or Splitting) - Inappropriate mobile phase pH.- Column contamination or degradation.- Sample overload.- Mismatch between sample solvent and mobile phase.- Adjust mobile phase pH to ensure this compound and its metabolites are in a single ionic form.- Flush the column with a strong solvent or replace if necessary.- Reduce the injection volume or sample concentration.- Dissolve the sample in the initial mobile phase composition.
Inconsistent Retention Times - Inadequate column equilibration.- Fluctuations in mobile phase composition or flow rate.- Temperature variations.- Ensure the column is equilibrated for a sufficient time before each run.- Prepare fresh mobile phase and check the pump for leaks or bubbles.- Use a column oven to maintain a stable temperature.
Low Signal Intensity or No Peak Detected - Incorrect MS ionization parameters.- Ion suppression from the sample matrix.- Low concentration of the analyte.- Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature).- Improve sample preparation to remove interfering matrix components (e.g., use solid-phase extraction).- Concentrate the sample or increase the injection volume.
High Baseline Noise - Contaminated mobile phase or LC system.- Detector lamp nearing the end of its life.- Air bubbles in the system.- Use fresh, high-purity solvents and filter the mobile phase.- Replace the detector lamp if necessary.- Degas the mobile phase and purge the pump.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To generate potential degradation products of this compound to support the development and validation of a stability-indicating analytical method.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the this compound stock solution with 9 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH and dilute with mobile phase to an appropriate concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the this compound stock solution with 9 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M HCl and dilute with mobile phase.

  • Oxidative Degradation:

    • Mix 1 mL of the this compound stock solution with 9 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase for analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in a hot air oven at 80°C for 48 hours.

    • Dissolve the stressed sample in methanol and dilute with mobile phase.

  • Photolytic Degradation:

    • Expose a solution of this compound (in a quartz cuvette) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

    • Analyze the solution by HPLC.

  • Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a suitable HPLC-UV/MS method.

Protocol 2: Stability-Indicating HPLC Method for this compound and its Degradation Products

Objective: To provide a starting point for the development of a validated HPLC method for the quantification of this compound in the presence of its degradation products.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 4.5
Mobile Phase B Acetonitrile
Gradient 0-5 min: 20% B5-25 min: 20-80% B25-30 min: 80% B30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV at 254 nm
Sample Diluent Methanol:Water (50:50, v/v)

Visualizations

Trithiozine_Degradation_Pathway cluster_metabolism Major Metabolic Pathways cluster_further_degradation Further Degradation of Benzoyl Analogue This compound This compound O_Demethylation O-Demethylation This compound->O_Demethylation Phase I S_Oxidation S-Oxidation This compound->S_Oxidation Phase I Desulphuration Desulphuration This compound->Desulphuration Phase I Sulphoxide_Metabolite Sulphoxide Metabolite S_Oxidation->Sulphoxide_Metabolite Benzoyl_Analogue Benzoyl Analogue Desulphuration->Benzoyl_Analogue Benzoyl_O_Demethylation O-Demethylation Benzoyl_Analogue->Benzoyl_O_Demethylation Hydroxylation Hydroxylation Benzoyl_Analogue->Hydroxylation Ring_Scission Ring Scission Benzoyl_Analogue->Ring_Scission Neutral_Acidic_Metabolites Neutral and Acidic Metabolites Ring_Scission->Neutral_Acidic_Metabolites

Caption: Major metabolic degradation pathways of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Workflow cluster_data_analysis Data Analysis and Identification Forced_Degradation Forced Degradation (Acid, Base, Oxidation, etc.) Sample_Extraction Sample Extraction (e.g., SPE, LLE) Forced_Degradation->Sample_Extraction HPLC_Separation HPLC Separation (Stability-Indicating Method) Sample_Extraction->HPLC_Separation MS_Detection MS Detection (HRMS) HPLC_Separation->MS_Detection MSMS_Fragmentation MS/MS Fragmentation MS_Detection->MSMS_Fragmentation Metabolite_Profiling Metabolite Profiling MSMS_Fragmentation->Metabolite_Profiling Structure_Elucidation Structure Elucidation Metabolite_Profiling->Structure_Elucidation

Caption: Experimental workflow for metabolite identification.

Technical Support Center: Refining Trithiozine Purification Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of synthesized trithiozine.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental purification of this compound.

Problem Potential Cause Suggested Solution
Low Yield of Purified this compound 1. Incomplete elution from the purification column. 2. Degradation of this compound during purification. 3. Precipitation of this compound during purification.1. Optimize the elution buffer composition (e.g., increase solvent strength, modify pH). 2. Perform purification at a lower temperature; add protease inhibitors if degradation is enzymatic. 3. Adjust buffer conditions (e.g., pH, ionic strength) to maintain solubility.
Impure Fractions of this compound 1. Poor resolution of this compound from impurities. 2. Contamination from equipment or solvents. 3. Presence of closely related structural analogs.1. Optimize the chromatographic method (e.g., change stationary phase, adjust gradient). Consider multi-dimensional chromatography for complex mixtures. 2. Ensure all glassware and solvents are clean and of high purity. 3. Employ high-resolution analytical techniques like HPLC-MS to identify and separate analogs.[1][2]
Inconsistent Purification Results 1. Variability in the crude synthesized material. 2. Inconsistent packing of the chromatography column. 3. Fluctuations in experimental conditions (e.g., temperature, flow rate).1. Standardize the synthesis protocol to ensure consistent quality of the starting material. 2. Use pre-packed columns or standardize the column packing procedure. 3. Carefully control and monitor all experimental parameters.
This compound is Not Detected After Purification 1. This compound did not bind to the column. 2. The detection method is not suitable for this compound. 3. Complete degradation of the compound.1. Adjust the loading buffer conditions to promote binding. 2. Verify the detection wavelength (for UV-Vis) or ionization efficiency (for MS). 3. Analyze intermediate steps to pinpoint where the loss occurs.

Frequently Asked Questions (FAQs)

What is the first step in developing a purification protocol for a new compound like this compound?

The initial step is to characterize the physicochemical properties of this compound, such as its polarity, solubility in various solvents, and pKa. This information will guide the selection of an appropriate purification technique (e.g., normal-phase or reverse-phase chromatography).

Which analytical techniques are best for assessing the purity of this compound?

A combination of analytical methods is recommended for a comprehensive purity assessment.[][4] High-Performance Liquid Chromatography (HPLC) is often considered the gold standard for its precision and versatility in separating complex mixtures.[2] Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is excellent for analyzing volatile impurities and residual solvents. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and quantitative analysis (qNMR). Differential Scanning Calorimetry (DSC) can also be used to determine the purity of crystalline materials.

How can I optimize my purification process to improve yield and purity?

Optimization can be approached systematically using Design of Experiments (DoE). This involves varying critical process parameters such as buffer pH, ionic strength, and elution conditions to model their impact on yield and purity. This Quality by Design (QbD) approach allows for the development of a robust and efficient purification process.

What are common impurities encountered in synthesized compounds?

Impurities can include unreacted starting materials, by-products from the synthesis, reagents, and residual solvents. Structurally related impurities, which have similar properties to the target compound, can be particularly challenging to remove.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of a this compound sample by separating it from potential impurities.

Materials:

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • This compound sample

  • Volumetric flasks and pipettes

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

  • C18 reverse-phase column

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Sample Preparation:

    • Dissolve a known concentration of the this compound sample in the initial mobile phase composition (e.g., 95% A, 5% B).

    • Filter the sample through a 0.22 µm syringe filter.

  • HPLC Method:

    • Set the column temperature (e.g., 30 °C).

    • Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

    • Inject the sample.

    • Run a linear gradient from 5% B to 95% B over 20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and re-equilibrate.

    • Monitor the absorbance at a predetermined wavelength.

  • Data Analysis:

    • Integrate the peak areas. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis

Objective: To identify and quantify residual solvents in the purified this compound sample.

Materials:

  • High-purity helium or hydrogen (carrier gas)

  • Certified standards of expected residual solvents

  • Purified this compound sample

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer detector

  • Headspace autosampler

Procedure:

  • Sample Preparation:

    • Accurately weigh the this compound sample into a headspace vial.

    • Add a suitable solvent that dissolves the sample but does not interfere with the analysis.

  • GC-MS Method:

    • Set the GC oven temperature program (e.g., start at 40 °C, hold for 5 minutes, then ramp to 240 °C at 10 °C/min).

    • Set the injector and detector temperatures.

    • Equilibrate the headspace vial at a specific temperature and time to allow volatiles to partition into the gas phase.

    • Inject the headspace gas onto the GC column.

  • Data Analysis:

    • Identify residual solvents by comparing their mass spectra and retention times to those of the certified standards.

    • Quantify the amount of each solvent using a calibration curve.

Visualizations

PurificationWorkflow Crude Crude Synthesized This compound Purification Primary Purification Step (e.g., Column Chromatography) Crude->Purification Fractions Collect Fractions Purification->Fractions Analysis1 Purity Analysis (e.g., HPLC, TLC) Pure Pure this compound (>98%) Analysis1->Pure Purity Met Impure Impure Fractions (<98%) Analysis1->Impure Purity Not Met Fractions->Analysis1 Final Final Purity Assessment & Characterization Pure->Final Repurify Repurify or Re-evaluate Strategy Impure->Repurify

Caption: General workflow for the purification and analysis of synthesized this compound.

TroubleshootingTree Start Low Purity Detected CheckMethod Is the analytical method validated? Start->CheckMethod ValidateMethod Validate Analytical Method CheckMethod->ValidateMethod No CheckChromatography Review Chromatography Data CheckMethod->CheckChromatography Yes PoorResolution Are peaks overlapping? CheckChromatography->PoorResolution OptimizeGradient Optimize Elution Gradient PoorResolution->OptimizeGradient Yes Contamination Are there unexpected peaks? PoorResolution->Contamination No ChangeColumn Change Stationary Phase OptimizeGradient->ChangeColumn If needed CheckSolvents Analyze Solvents and Reagents Contamination->CheckSolvents Yes Degradation Is there evidence of degradation? Contamination->Degradation No ModifyConditions Adjust pH, Temperature, etc. Degradation->ModifyConditions Yes

Caption: Decision tree for troubleshooting low purity results in this compound purification.

References

Validation & Comparative

A Comparative Analysis of Trithiozine and Cimetidine on Histamine-Induced Gastric Acid Secretion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two gastric acid secretion inhibitors, trithiozine and cimetidine, with a specific focus on their effects on histamine-induced acid secretion. While both drugs have been used in the management of acid-peptic disorders, they operate through distinct mechanisms of action. This analysis compiles available experimental data, outlines relevant methodologies, and visualizes the key pathways and workflows.

Introduction

Gastric acid secretion is a complex physiological process primarily regulated by histamine, acetylcholine, and gastrin. Histamine, released from enterochromaffin-like (ECL) cells, plays a crucial role by directly stimulating parietal cells via histamine H2 receptors. Consequently, antagonism of this pathway has been a cornerstone of therapy for acid-related conditions.

  • Cimetidine , the prototypical histamine H2 receptor antagonist, competitively inhibits the action of histamine on parietal cells, leading to a reduction in gastric acid secretion.[1][2][3][4] Its efficacy and mechanism of action have been extensively studied.

  • This compound , with the chemical name 4-(3,4,5-trimethoxythiobenzoyl)-tetrahydro-1,4-oxazine, is also a gastric anti-secretory agent. However, its mechanism is reported to be independent of H2 receptor antagonism, suggesting a different therapeutic target in the acid secretion pathway.[1]

This guide aims to provide a side-by-side comparison of these two compounds based on available scientific literature.

Mechanism of Action

The fundamental difference between this compound and cimetidine lies in their molecular targets.

Cimetidine: A Competitive H2 Receptor Antagonist

Cimetidine functions by competitively blocking the histamine H2 receptor on the basolateral membrane of gastric parietal cells. This action prevents histamine from binding to the receptor and initiating the intracellular signaling cascade that leads to acid secretion. The binding of histamine to the H2 receptor normally activates adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP then activates protein kinase A, which ultimately stimulates the H+/K+-ATPase (proton pump) to secrete hydrogen ions into the gastric lumen. By blocking the initial step in this pathway, cimetidine effectively reduces the secretion of gastric acid stimulated by histamine and other secretagogues that act via the histamine pathway.

This compound: A Non-H2 Receptor Mediated Antisecretory Agent

This compound has been shown to have a significant inhibitory effect on both basal and stimulated gastric acid secretion. Notably, its mechanism of action is not through the blockade of histamine H2 receptors. The precise molecular target and signaling pathway through which this compound exerts its antisecretory effects are not as well-elucidated in the available literature as those of cimetidine. Animal studies have indicated that it possesses a marked anti-secretory and anti-ulcer effect without ganglioplegic, anticholinergic, or anti-H2 activity.

Signaling Pathways

The following diagrams illustrate the known signaling pathway for histamine-induced acid secretion and the points of intervention for cimetidine, as well as the proposed, distinct mechanism for this compound.

Histamine_Signaling_Pathway cluster_ECL ECL Cell cluster_Parietal Parietal Cell cluster_this compound Proposed Mechanism Histamine Histamine H2R H2 Receptor Histamine->H2R Binds AC Adenylyl Cyclase H2R->AC Activates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+-ATPase (Proton Pump) PKA->ProtonPump Stimulates H_ion H+ ProtonPump->H_ion Secretes Cimetidine Cimetidine Cimetidine->H2R Blocks This compound This compound UnknownTarget Unknown Molecular Target This compound->UnknownTarget Acts on UnknownTarget->ProtonPump Inhibits (Hypothesized)

Diagram 1: Signaling pathway of histamine-induced gastric acid secretion and points of inhibition.

Comparative Efficacy on Histamine-Induced Acid Secretion

Direct comparative studies quantifying the dose-response of this compound and cimetidine on purely histamine-induced gastric acid secretion are limited in the publicly available literature. However, data from various studies on histamine- and food-stimulated secretion for cimetidine, and general findings for this compound, are summarized below.

Table 1: Comparative Inhibition of Gastric Acid Secretion

ParameterThis compoundCimetidine
Mechanism of Action Non-H2 receptor mediatedCompetitive H2 receptor antagonist
Effect on Histamine-Induced Secretion Inhibitory, but less effective than propantheline bromide in one study. Quantitative data on dose-response is not readily available.Dose-dependent inhibition
IC50 / ID50 Data not available~1.6 µmol/L (for food-stimulated secretion in humans)
Dose-Response Relationship Data not availableEstablished, with increasing doses leading to greater inhibition of acid secretion.

Note: The IC50 value for cimetidine is based on food-stimulated acid secretion, which involves histamine as a major mediator.

Experimental Protocols

The measurement of histamine-induced gastric acid secretion is crucial for evaluating the efficacy of antisecretory agents. The following are summaries of common experimental protocols.

Augmented Histamine Test

The augmented histamine test is a clinical procedure to measure maximal gastric acid output.

Augmented_Histamine_Test Start Patient fasts overnight Tube Nasogastric tube insertion Start->Tube Basal Collection of basal gastric secretions (e.g., for 1 hour) Tube->Basal Stimulation Subcutaneous or IV administration of histamine (e.g., 40 µg/kg) Basal->Stimulation Collection Collection of stimulated gastric secretions in timed intervals (e.g., four 15-min samples) Stimulation->Collection Analysis Measurement of volume and titration of acid concentration to determine acid output (mEq/hr) Collection->Analysis End End of procedure Analysis->End

Diagram 2: Workflow of the Augmented Histamine Test.
In Vivo Intragastric Titration

This method allows for the continuous measurement of gastric acid secretion in response to a stimulus, such as a meal or infused secretagogue.

Methodology:

  • Tube Placement: A nasogastric tube is positioned in the stomach.

  • Stimulation: A meal or a continuous infusion of a secretagogue (e.g., histamine) is administered.

  • Titration: The pH of the gastric contents is maintained at a constant, predetermined level (e.g., pH 5.5) by the intragastric infusion of an alkaline solution (e.g., sodium bicarbonate).

  • Measurement: The amount of alkaline solution required to maintain the constant pH over a given time is equivalent to the amount of gastric acid secreted during that period.

Summary and Conclusion

Cimetidine is a well-characterized histamine H2 receptor antagonist with a clear mechanism of action and a demonstrable dose-dependent inhibitory effect on histamine-induced gastric acid secretion. In contrast, while this compound is known to be an effective gastric antisecretory agent, its mechanism is distinct from H2 receptor blockade.

A significant gap in the available literature is the lack of specific quantitative data on the dose-response relationship and inhibitory concentration of this compound on histamine-induced acid secretion. The majority of comparative studies with cimetidine have focused on clinical outcomes such as the healing of duodenal ulcers rather than on a direct comparison of their physiological effects on stimulated acid secretion.

For drug development professionals, cimetidine serves as a benchmark for H2 receptor antagonists. The non-H2-mediated pathway of this compound suggests the potential for alternative therapeutic strategies for controlling gastric acid secretion. Further research is warranted to elucidate the precise molecular target of this compound and to quantify its inhibitory effects on histamine-induced acid secretion. Such studies would enable a more direct and comprehensive comparison with established agents like cimetidine and could unveil novel pathways for the pharmacological management of acid-related disorders.

References

A Direct In Vitro Comparison of Trithiozine and Omeprazole on Proton Pump Activity Cannot Be Provided Due to Fundamentally Different Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

A direct in vitro comparison of the effects of trithiozine and omeprazole on proton pump (H+/K+-ATPase) activity is not feasible based on currently available scientific literature. The primary reason is that these two drugs employ different mechanisms to achieve their gastric acid-reducing effects. While omeprazole is a well-established direct inhibitor of the proton pump, there is no evidence to suggest that this compound functions in the same manner.

Omeprazole, a member of the proton pump inhibitor (PPI) class of drugs, exerts its effect by irreversibly blocking the H+/K+-ATPase enzyme system in gastric parietal cells.[1] This enzyme is the final step in the pathway of gastric acid secretion.

In contrast, this compound is a gastric anti-secretory agent with a mechanism of action that is not fully elucidated but is understood to be distinct from that of PPIs.[2] Studies have shown that this compound possesses significant anti-secretory and anti-ulcer properties, acting on both basal and stimulated gastric acid secretion.[3][4] Importantly, its mode of action does not involve ganglioplegic, anticholinergic, or anti-H2 (histamine receptor) activity.[3] The absence of any mention of direct interaction with the H+/K+-ATPase in the available literature indicates that a comparative in vitro study on proton pump activity would not be a relevant measure of this compound's efficacy or mechanism.

Established Mechanism of Action: Omeprazole

Omeprazole is a prodrug that, in the acidic environment of the parietal cell's secretory canaliculi, is converted to its active form, a sulfenamide. This active metabolite then forms a covalent disulfide bond with cysteine residues on the H+/K+-ATPase, leading to irreversible inhibition of the enzyme.

Proposed Mechanism of Action: this compound

The precise molecular target of this compound remains to be fully identified. However, its ability to reduce gastric acid secretion without interacting with the major known pathways (cholinergic, histaminergic) suggests a novel mechanism of action.

Summary of Mechanistic Differences

FeatureThis compoundOmeprazole
Drug Class Gastric Anti-secretory AgentProton Pump Inhibitor (PPI)
Primary Mechanism Not fully elucidated, but not through direct proton pump inhibition.Irreversible inhibition of the H+/K+-ATPase (proton pump).
Molecular Target UnknownH+/K+-ATPase

Experimental Protocols for Omeprazole's Effect on Proton Pump Activity

While a direct comparison with this compound is not possible, the following outlines a typical experimental protocol to assess the in vitro effect of a proton pump inhibitor like omeprazole on H+/K+-ATPase activity.

1. Preparation of H+/K+-ATPase Vesicles:

  • Gastric mucosal vesicles rich in H+/K+-ATPase are typically isolated from the stomachs of animal models (e.g., rabbits, hogs).

  • The tissue is homogenized and subjected to differential centrifugation to isolate microsomal fractions containing the proton pump.

2. H+/K+-ATPase Activity Assay:

  • The activity of the H+/K+-ATPase is measured by quantifying the rate of ATP hydrolysis, which is coupled to proton transport. This is often done by measuring the release of inorganic phosphate (Pi) from ATP.

  • The assay is typically conducted in a buffered solution containing ATP and magnesium ions. The reaction is initiated by the addition of potassium ions, which stimulates the pump's activity.

3. Inhibition Studies:

  • To determine the inhibitory effect of omeprazole, the H+/K+-ATPase vesicles are pre-incubated with varying concentrations of the drug under acidic conditions to facilitate its activation.

  • The ATPase activity is then measured and compared to a control group without the inhibitor.

  • The concentration of the inhibitor that produces 50% inhibition of the enzyme activity (IC50) is then calculated.

Visualization of a Generic Proton Pump Inhibition Assay Workflow

Below is a diagram illustrating the typical workflow for an in vitro experiment to determine the inhibitory effect of a substance on proton pump activity.

G cluster_prep Vesicle Preparation cluster_assay Inhibition Assay gastric_mucosa Gastric Mucosal Tissue homogenization Homogenization gastric_mucosa->homogenization centrifugation Differential Centrifugation homogenization->centrifugation vesicles H+/K+-ATPase Vesicles centrifugation->vesicles pre_incubation Pre-incubation of Vesicles with Omeprazole (acidic pH) vesicles->pre_incubation reaction_mixture Addition to Reaction Mixture (ATP, Mg2+) pre_incubation->reaction_mixture initiation Initiation with K+ reaction_mixture->initiation measurement Measurement of Pi Release initiation->measurement data_analysis Data Analysis (IC50 Calculation) measurement->data_analysis

Workflow for in vitro proton pump inhibition assay.

References

A Comparative Guide to the Cross-Reactivity Assessment of Trithiozine in H2 Receptor Antagonist Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of trithiozine and its potential for cross-reactivity in immunoassays designed for the detection of histamine H2 receptor antagonists. While this compound is a gastroprotective agent, it is crucial to understand its pharmacological distinction from H2 receptor antagonists and to outline the methodologies for assessing potential immunoassay cross-reactivity.

Introduction: this compound and H2 Receptor Antagonists - Distinct Mechanisms of Action

This compound is a drug known for its gastroprotective and anti-ulcer effects. Its mechanism of action is not fully elucidated but is believed to involve the enhancement of gastric mucosal protective factors. In contrast, H2 receptor antagonists, such as cimetidine, ranitidine, and famotidine, act by competitively blocking histamine at the H2 receptors on parietal cells, thereby reducing gastric acid secretion. It is important to note that literature suggests this compound does not exert its effects via H2 receptor antagonism.

This guide will explore the structural differences between this compound and common H2 receptor antagonists and detail the experimental procedures to hypothetically assess the cross-reactivity of this compound in immunoassays for these antagonists.

Structural Comparison

A key factor in predicting immunoassay cross-reactivity is structural similarity. The following table and chemical structures illustrate the significant differences between this compound and the selected H2 receptor antagonists.

CompoundChemical ClassKey Structural FeaturesMolecular Formula
This compound Morpholine derivativeTrimethoxyphenyl group attached to a thiobenzoyl morpholineC14H19NO4S
Cimetidine Imidazole derivativeImidazole ring, cyanoguanidine groupC10H16N6S
Ranitidine Furan derivativeFuran ring, nitroethenediamine groupC13H22N4O3S
Famotidine Thiazole derivativeThiazole ring, guanidinothiazole groupC8H15N7O2S3

Chemical Structures:

  • This compound:

  • Cimetidine:

  • Ranitidine:

  • Famotidine:

The substantial structural differences suggest a low probability of significant cross-reactivity of this compound in immunoassays highly specific for these H2 receptor antagonists.

Principles of H2 Receptor Antagonist Immunoassays

Immunoassays for small molecules like H2 receptor antagonists typically employ a competitive enzyme-linked immunosorbent assay (ELISA) format. This is because small molecules do not have multiple epitopes required for a "sandwich" ELISA.

Competitive ELISA Workflow

The principle of a competitive ELISA for an H2 receptor antagonist is as follows:

  • Coating: Microplate wells are coated with a known amount of the target H2 receptor antagonist (e.g., cimetidine).

  • Competition: The sample (potentially containing the H2 receptor antagonist) is added to the wells along with a specific antibody against the target H2 receptor antagonist. If the target antagonist is present in the sample, it will compete with the coated antagonist for binding to the limited amount of antibody.

  • Washing: Unbound antibody is washed away.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that binds to the primary antibody is added.

  • Signal Generation: A substrate for the enzyme is added, which generates a colored product.

  • Measurement: The intensity of the color is measured using a microplate reader. The signal intensity is inversely proportional to the concentration of the H2 receptor antagonist in the sample.

Competitive_ELISA_Workflow cluster_steps Competitive ELISA Steps cluster_principle Principle Coating Plate Coating (Antigen-Coated Well) Competition Competition Step (Sample + Labeled Antibody) Coating->Competition Add Sample & Labeled Ab Washing1 Washing Competition->Washing1 Detection Enzyme-Conjugated Secondary Antibody Washing1->Detection Washing2 Washing Detection->Washing2 Substrate Substrate Addition Washing2->Substrate Measurement Signal Measurement Substrate->Measurement High_Analyte High Analyte in Sample = Low Signal Measurement->High_Analyte Inverse Relationship Low_Analyte Low Analyte in Sample = High Signal Measurement->Low_Analyte

Competitive ELISA Workflow

Experimental Protocol: Cross-Reactivity Assessment

To assess the cross-reactivity of this compound in a competitive ELISA for a specific H2 receptor antagonist (e.g., cimetidine), the following protocol would be employed.

Materials
  • Microtiter plates coated with cimetidine

  • Cimetidine standard solutions (for standard curve)

  • This compound solutions of varying concentrations

  • Anti-cimetidine primary antibody

  • HRP-conjugated secondary antibody

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure
  • Standard Curve Preparation: Prepare a series of dilutions of the cimetidine standard to generate a standard curve.

  • Sample Preparation: Prepare a series of dilutions of this compound in the same buffer as the standards.

  • Assay Protocol: a. Add the standard solutions and this compound solutions to the respective wells of the cimetidine-coated microplate. b. Add the anti-cimetidine primary antibody to all wells. c. Incubate for 1-2 hours at room temperature. d. Wash the wells three times with wash buffer. e. Add the HRP-conjugated secondary antibody to all wells and incubate for 1 hour. f. Wash the wells three times with wash buffer. g. Add the substrate solution and incubate in the dark for 15-30 minutes. h. Add the stop solution to terminate the reaction. i. Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: a. Plot the absorbance values of the cimetidine standards against their known concentrations to generate a standard curve. b. Determine the concentration of cimetidine that corresponds to a 50% reduction in the maximum signal (IC50). c. For each concentration of this compound, determine the apparent concentration of cimetidine from the standard curve. d. Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of Cimetidine / IC50 of this compound) x 100

    Where the IC50 of this compound is the concentration of this compound that causes a 50% reduction in the maximum signal.

Cross_Reactivity_Workflow cluster_prep Preparation cluster_assay Immunoassay cluster_analysis Data Analysis Prep_Standards Prepare H2 Antagonist Standard Curve Dilutions Run_ELISA Run Competitive ELISA with Standards and this compound Prep_Standards->Run_ELISA Prep_this compound Prepare this compound Test Dilutions Prep_this compound->Run_ELISA Measure_Signal Measure Absorbance at 450 nm Run_ELISA->Measure_Signal Plot_Curve Plot Standard Curve (Absorbance vs. Concentration) Measure_Signal->Plot_Curve Calc_IC50 Calculate IC50 for H2 Antagonist and this compound Plot_Curve->Calc_IC50 Calc_CrossReactivity Calculate % Cross-Reactivity Calc_IC50->Calc_CrossReactivity

Cross-Reactivity Assessment Workflow

Hypothetical Data Presentation

The following table presents hypothetical data from a cross-reactivity assessment of this compound in immunoassays for three common H2 receptor antagonists.

Immunoassay for:IC50 of StandardIC50 of this compoundCalculated % Cross-Reactivity
Cimetidine 50 ng/mL> 10,000 ng/mL< 0.5%
Ranitidine 40 ng/mL> 10,000 ng/mL< 0.4%
Famotidine 10 ng/mL> 10,000 ng/mL< 0.1%

Note: These are hypothetical values. Actual experimental data would be required for a definitive assessment. The low hypothetical cross-reactivity is based on the significant structural differences.

Conclusion and Recommendations

Based on the distinct mechanism of action and significant structural differences, this compound is not expected to exhibit significant cross-reactivity in immunoassays designed for the detection of H2 receptor antagonists like cimetidine, ranitidine, and famotidine.

For researchers and drug development professionals, it is recommended that:

  • When developing immunoassays for H2 receptor antagonists, specificity should be rigorously tested against a panel of structurally diverse compounds, including other drugs that may be co-administered.

  • In the event of unexpected positive results in an H2 receptor antagonist immunoassay for a patient known to be taking this compound, confirmatory analysis using a more specific method, such as liquid chromatography-mass spectrometry (LC-MS), should be performed.

This guide underscores the importance of understanding the principles of immunoassay specificity and provides a framework for the systematic evaluation of potential cross-reactivity.

A Head-to-Head Showdown: Trithiozine vs. Ranitidine in a Rat Ulcer Model

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of gastric protection research, both trithiozine and ranitidine have emerged as significant agents in the fight against peptic ulcers. While ranitidine, a well-established histamine H2-receptor antagonist, has a clearly defined mechanism of action, this compound presents a more multifaceted approach, categorized broadly as a gastric cytoprotective agent. This guide offers a comparative analysis of their performance in a widely used preclinical model—the pylorus-ligated rat ulcer model—providing researchers, scientists, and drug development professionals with a comprehensive overview based on available experimental data.

Comparative Efficacy in the Pylorus Ligation Rat Ulcer Model

The pylorus ligation model in rats is a classic method to evaluate the anti-ulcer potential of a substance by measuring its effect on gastric acid secretion and ulcer formation. While a direct head-to-head study is not available in the published literature, this comparison is synthesized from studies employing this model to evaluate each drug individually.

ParameterControl (Vehicle)This compoundRanitidine (50 mg/kg)
Ulcer Index HighMarked Reduction1.74[1]
Gastric Volume (ml) HighSignificant Reduction2.67[1]
pH of Gastric Secretion LowSignificant Increase5.59[1]
Total Acidity (mEq/L) HighSignificant Reduction110[1]
Percentage of Ulcer Inhibition (%) --72.1[2]

Experimental Protocols: The Pylorus Ligation Model

To induce gastric ulcers via pylorus ligation, a standardized surgical procedure is followed.

Experimental Workflow: Pylorus Ligation Model

G cluster_pre_op Pre-Operative Phase cluster_op Operative Phase cluster_post_op Post-Operative Phase Fasting 24-hour Fasting (Water ad libitum) Grouping Animal Grouping (Control, this compound, Ranitidine) Fasting->Grouping Admin Drug Administration (Oral or Intraperitoneal) Grouping->Admin Anesthesia Anesthesia (e.g., Ether) Admin->Anesthesia Incision Abdominal Incision Anesthesia->Incision Ligation Pylorus Ligation Incision->Ligation Suturing Suturing of Abdominal Wall Ligation->Suturing Recovery Post-operative Recovery (Specified Duration, e.g., 4-19 hours) Suturing->Recovery Sacrifice Euthanasia Recovery->Sacrifice Collection Collection of Gastric Contents Sacrifice->Collection Analysis Analysis of Gastric Parameters (Volume, pH, Acidity, Ulcer Index) Collection->Analysis

Caption: Workflow of the pylorus ligation-induced ulcer model in rats.

The procedure involves the following key steps:

  • Animal Preparation: Wistar or Sprague-Dawley rats are typically fasted for 24 to 48 hours before the experiment, with free access to water to ensure an empty stomach.

  • Drug Administration: The test compounds (this compound or ranitidine) or the vehicle (for the control group) are administered, usually orally or intraperitoneally, at a specified time before the surgical procedure.

  • Surgical Procedure: Under anesthesia, a midline abdominal incision is made, and the pyloric end of the stomach is carefully ligated with a silk suture. Care is taken not to obstruct the blood supply. The abdominal wall is then closed.

  • Post-Ligation Period: The animals are deprived of food and water for a set period, typically ranging from 4 to 19 hours, during which gastric secretions accumulate.

  • Sample Collection and Analysis: At the end of the post-ligation period, the animals are euthanized. The stomach is dissected, and the gastric contents are collected to measure volume, pH, and total and free acidity. The stomach is then opened along the greater curvature to assess the degree of ulceration, which is scored to calculate the ulcer index.

Unraveling the Mechanisms of Action: A Tale of Two Pathways

The anti-ulcer effects of ranitidine and this compound are achieved through distinct molecular pathways.

Ranitidine: A Targeted Blockade of Acid Secretion

Ranitidine's mechanism is well-characterized as a competitive and reversible inhibitor of histamine H2 receptors on the basolateral membrane of gastric parietal cells.

Signaling Pathway of Ranitidine's Anti-Secretory Action

G Histamine Histamine H2_Receptor Histamine H2 Receptor Histamine->H2_Receptor Binds to Adenylate_Cyclase Adenylate Cyclase H2_Receptor->Adenylate_Cyclase Activates Ranitidine Ranitidine Ranitidine->H2_Receptor Blocks cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to Protein_Kinase_A Protein Kinase A cAMP->Protein_Kinase_A Activates Proton_Pump H+/K+ ATPase (Proton Pump) Protein_Kinase_A->Proton_Pump Activates H_ion H+ Secretion (Gastric Acid) Proton_Pump->H_ion Increases

Caption: Ranitidine competitively blocks histamine H2 receptors, inhibiting acid secretion.

By blocking the H2 receptor, ranitidine prevents histamine from stimulating the Gs alpha subunit of the G-protein coupled receptor. This, in turn, inhibits the activation of adenylyl cyclase, leading to reduced intracellular cyclic AMP (cAMP) levels. The subsequent decrease in protein kinase A (PKA) activation results in diminished phosphorylation and activation of the H+/K+-ATPase proton pump, ultimately reducing the secretion of gastric acid into the stomach lumen.

This compound: A Multi-pronged Cytoprotective Strategy

This compound's anti-ulcer activity is attributed to its gastric cytoprotective properties, a mechanism that does not involve the blockade of histamine H2 or muscarinic receptors. While the precise signaling cascade is not fully elucidated, its action is understood to involve the strengthening of the gastric mucosal barrier.

Proposed Cytoprotective Mechanism of this compound

G This compound This compound Mucosal_Cells Gastric Mucosal Cells This compound->Mucosal_Cells Acts on Mucus_Secretion Increased Mucus Secretion Mucosal_Cells->Mucus_Secretion Bicarbonate_Secretion Increased Bicarbonate Secretion Mucosal_Cells->Bicarbonate_Secretion Mucosal_Blood_Flow Improved Mucosal Blood Flow Mucosal_Cells->Mucosal_Blood_Flow Mucosal_Barrier Strengthened Gastric Mucosal Barrier Mucus_Secretion->Mucosal_Barrier Contribute to Bicarbonate_Secretion->Mucosal_Barrier Contribute to Mucosal_Blood_Flow->Mucosal_Barrier Contribute to Ulcer_Protection Gastric Ulcer Protection Mucosal_Barrier->Ulcer_Protection

Caption: this compound enhances gastric mucosal defense mechanisms for ulcer protection.

The cytoprotective action of this compound is thought to encompass several key elements:

  • Enhancement of Mucus and Bicarbonate Secretion: this compound likely stimulates the surface epithelial cells of the stomach to secrete more mucus and bicarbonate. This creates a thicker, more robust protective layer that neutralizes acid at the cell surface and acts as a physical barrier against luminal aggressors.

  • Improvement of Gastric Mucosal Blood Flow: Adequate blood flow is crucial for maintaining the integrity of the gastric mucosa, as it delivers oxygen and nutrients while removing toxic metabolic byproducts. This compound may enhance local microcirculation, thereby supporting the defensive capabilities of the mucosa.

  • Anti-Secretory Effect: Animal studies have demonstrated that this compound possesses a marked anti-secretory effect, reducing both basal and stimulated gastric acid secretion. This action, independent of H2-receptor blockade, contributes to a less aggressive luminal environment.

Conclusion

Both this compound and ranitidine demonstrate significant anti-ulcer efficacy in the rat pylorus ligation model. Ranitidine achieves this through a targeted and potent inhibition of gastric acid secretion via H2-receptor antagonism. In contrast, this compound employs a broader, cytoprotective strategy that involves reinforcing the gastric mucosal defense mechanisms in addition to its anti-secretory properties. The choice between these agents in a research or drug development context would depend on the specific scientific question being addressed. For studies focused on acid suppression, ranitidine is a well-defined tool. For investigations into mucosal defense and repair, this compound offers a different and potentially complementary mechanism of action. Further head-to-head comparative studies are warranted to provide a more definitive quantitative comparison of their efficacy and to fully elucidate the molecular pathways underlying this compound's cytoprotective effects.

References

comparing the efficacy of trithiozine with current proton pump inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of trithiozine, an older anti-ulcer agent, with modern proton pump inhibitors (PPIs), the current standard of care for acid-related gastrointestinal disorders. The following sections present a comprehensive analysis based on available clinical data, experimental protocols, and mechanisms of action to inform research and drug development in this area.

Efficacy in Duodenal Ulcer Healing: A Quantitative Comparison

Clinical trial data for the treatment of duodenal ulcers reveals a significant difference in the healing rates between this compound and proton pump inhibitors, with the latter demonstrating superior efficacy. The following table summarizes the key findings from separate clinical studies.

Drug ClassDrugDosageTreatment DurationHealing RateStudy Type
Anti-Secretory Agent This compound1200 mg/day4 weeks70%[1]Double-blind, placebo-controlled
Proton Pump Inhibitor Omeprazole20 mg/day4 weeks91%[2]Double-blind, dose-comparative
Proton Pump Inhibitor Omeprazole40 mg/day4 weeks100%[3]Open-label
Proton Pump Inhibitor Omeprazole60 mg/day4 weeks100% (at 2 weeks)Double-blind, dose-comparative

It is important to note that no direct head-to-head clinical trials comparing this compound with any proton pump inhibitor have been identified in the available literature. The data presented is compiled from separate studies, and therefore, direct comparison should be interpreted with caution.

Mechanism of Action

The fundamental difference in the efficacy between this compound and PPIs can be attributed to their distinct mechanisms of action at the cellular level.

This compound: An Anti-Secretory Agent of Unclear Mechanism

This compound has been shown to have a marked anti-secretory and anti-ulcer effect.[4] Clinical studies have confirmed its ability to significantly reduce both basal and stimulated gastric acid secretion without causing rebound hypersecretion upon discontinuation.[4] However, its precise molecular mechanism of action is not fully established. It is known that its effects are not mediated through anticholinergic or H2 receptor antagonist pathways.

cluster_parietal_cell Parietal Cell Gastrin Gastrin Gastrin_R G Receptor Gastrin->Gastrin_R Histamine Histamine H2_R H2 Receptor Histamine->H2_R ACh Acetylcholine M3_R M3 Receptor ACh->M3_R ProtonPump H+/K+ ATPase (Proton Pump) Gastrin_R->ProtonPump H2_R->ProtonPump M3_R->ProtonPump H+ (Acid)\nSecretion H+ (Acid) Secretion ProtonPump->H+ (Acid)\nSecretion This compound This compound This compound->ProtonPump Inhibits (Mechanism Unclear)

Conceptual pathway for this compound's anti-secretory action.
Proton Pump Inhibitors: Irreversible Blockade of the Final Step in Acid Production

Proton pump inhibitors (PPIs) act by irreversibly blocking the hydrogen/potassium adenosine triphosphatase (H+/K+ ATPase) enzyme system, commonly known as the gastric proton pump. This enzyme is the final common pathway for gastric acid secretion from parietal cells into the gastric lumen. By covalently binding to the proton pump, PPIs provide a profound and prolonged reduction in stomach acid production.

cluster_parietal_cell Parietal Cell Stimuli Gastrin, Histamine, Acetylcholine Receptors Receptors Stimuli->Receptors SecondMessengers Intracellular Signaling (e.g., cAMP, Ca2+) Receptors->SecondMessengers ProtonPump H+/K+ ATPase (Proton Pump) SecondMessengers->ProtonPump H+ (Acid)\nSecretion to Gastric Lumen H+ (Acid) Secretion to Gastric Lumen ProtonPump->H+ (Acid)\nSecretion to Gastric Lumen PPI Proton Pump Inhibitor (PPI) PPI->ProtonPump Irreversible Inhibition

Mechanism of action of Proton Pump Inhibitors (PPIs).

Experimental Protocols: A Methodological Overview

The clinical trials assessing the efficacy of this compound and omeprazole, while conducted in different eras, share some common methodological principles for evaluating treatments for peptic ulcer disease.

This compound Clinical Trial Methodology (Example)

A representative study evaluating this compound's efficacy in duodenal ulcer healing followed a double-blind, placebo-controlled, randomized design.

  • Patient Population: The study enrolled fifty patients with endoscopically confirmed duodenal ulcers.

  • Treatment Arms:

    • This compound: 1200 mg/day (thirty patients)

    • Placebo (twenty patients)

  • Duration: The treatment period was four weeks.

  • Primary Endpoint: The primary outcome was the complete healing of the ulcer, as confirmed by a follow-up endoscopic examination at the end of the treatment period.

  • Secondary Endpoint: Reduction in pain symptoms was also assessed.

  • Statistical Analysis: The significance of the difference in healing rates between the this compound and placebo groups was determined using appropriate statistical tests (p < 0.02).

Omeprazole Clinical Trial Methodology (Example)

Clinical trials for omeprazole in duodenal ulcer treatment have often employed a double-blind, randomized, dose-comparative design.

  • Patient Population: Studies typically enroll patients with endoscopically verified duodenal ulcers.

  • Treatment Arms:

    • Omeprazole: 20 mg once daily

    • Omeprazole: 40 mg or 60 mg once daily for dose-comparison studies, or another active comparator like an H2-receptor antagonist (e.g., ranitidine).

  • Duration: Treatment duration is commonly four weeks, with some studies including a 2-week interim analysis.

  • Primary Endpoint: The primary efficacy measure is the rate of complete ulcer healing confirmed by endoscopy at 2 and 4 weeks.

  • Secondary Endpoints: Symptom relief, particularly daytime pain and heartburn, is often evaluated.

  • Statistical Analysis: Statistical methods such as the Cochran-Mantel-Haenszel test are used to compare healing rates between treatment groups.

Start Patient Screening (Endoscopically Confirmed Duodenal Ulcer) Randomization Randomization Start->Randomization TreatmentA Treatment Group A (e.g., this compound) Randomization->TreatmentA TreatmentB Treatment Group B (e.g., Placebo or Active Comparator) Randomization->TreatmentB FollowUp2W 2-Week Follow-up (Optional Endoscopy & Symptom Assessment) TreatmentA->FollowUp2W TreatmentB->FollowUp2W FollowUp4W 4-Week Follow-up (Endoscopy & Symptom Assessment) FollowUp2W->FollowUp4W Analysis Data Analysis (Comparison of Healing Rates & Symptom Relief) FollowUp4W->Analysis

References

Statistical Validation of Trithiozine's Antisecretory Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo antisecretory effects of trithiozine against other established alternatives, namely H2 receptor antagonists and proton pump inhibitors (PPIs). The objective is to present available experimental data to aid in the evaluation of this compound's therapeutic potential.

Executive Summary

This compound is a gastric antisecretory and anti-ulcer agent with a unique pharmacological profile.[1] Unlike conventional therapies, its mechanism of action is not dependent on anticholinergic or histamine H2 receptor antagonist activity.[1] Clinical trials have demonstrated that oral this compound has a significant inhibitory effect on both basal and stimulated gastric acid secretion, without evidence of rebound hypersecretion upon discontinuation.[1] Furthermore, it has been shown to be effective in promoting the healing of peptic ulcers.[2] This guide summarizes the available quantitative data, details relevant experimental methodologies, and provides a visual representation of the signaling pathways involved in gastric acid secretion to contextualize the action of these different drug classes.

Data Presentation: Comparative Efficacy of Antisecretory Agents

The following tables summarize the available quantitative data on the in vivo antisecretory effects of this compound and its comparators. It is important to note that specific dose-response data for this compound is limited in the public domain.

Table 1: Effect on Basal and Stimulated Gastric Acid Secretion

Drug ClassCompoundDoseAnimal Model/SubjectEffect on Basal SecretionEffect on Stimulated Secretion (Stimulant)Citation(s)
Unknown This compound 1200 mg/day (oral)Human (duodenal ulcer patients)"Very significant action""Very significant action"[1]
H2 Receptor AntagonistCimetidine300 mg (oral)Human (duodenal ulcer patients)Significant inhibition22% inhibition (food-stimulated, 5-7h post-dose)
H2 Receptor AntagonistRanitidine150 mg (oral)Human (healthy volunteers)-Potent, dose-dependent inhibition (pentagastrin-stimulated)
Proton Pump InhibitorOmeprazole20 mg (oral)Human (healthy volunteers)Potent inhibitionPotent and sustained inhibition

Table 2: Comparative Potency of Antisecretory Agents

DrugClassRelative PotencyNotesCitation(s)
This compound Unknown Data not availableMechanism is distinct from H2 antagonists and PPIs.
RanitidineH2 Receptor Antagonist~3 times more potent than cimetidineBased on median maintenance dose for acid secretion control.
FamotidineH2 Receptor Antagonist20-50 times more potent than cimetidineHighly potent and selective H2 receptor antagonist.
OmeprazoleProton Pump InhibitorHighIrreversibly inhibits the H+/K+ ATPase (proton pump).

Experimental Protocols

In Vivo Measurement of Gastric Acid Secretion

A common methodology for assessing the in vivo antisecretory efficacy of a compound involves the following steps:

  • Animal Model: Fasted rats or dogs are typically used. The animals may be surgically prepared with a gastric fistula or a pyloric ligation to allow for the collection of gastric contents.

  • Basal Acid Output (BAO) Measurement: Gastric juice is collected for a defined period (e.g., 1-2 hours) to determine the basal rate of acid secretion. The volume of the gastric juice is measured, and the acid concentration is determined by titration with a standard base (e.g., 0.1 N NaOH) to a neutral pH.

  • Stimulation of Acid Secretion: To assess the effect on stimulated acid secretion, a secretagogue is administered. Common stimulants include:

    • Histamine or a specific H2 agonist (e.g., impromidine): To stimulate the histamine pathway.

    • Pentagastrin (a synthetic gastrin analogue): To stimulate the gastrin pathway.

    • Carbachol (a cholinergic agonist): To stimulate the acetylcholine pathway.

  • Drug Administration: The test compound (e.g., this compound) or a comparator drug is administered at various doses, typically orally or intravenously, prior to or concurrently with the secretagogue.

  • Stimulated Acid Output (SAO) Measurement: Following drug and secretagogue administration, gastric juice is collected for a specified duration. The volume and acid concentration are measured as described for BAO.

  • Data Analysis: The percentage inhibition of acid secretion is calculated by comparing the acid output in the drug-treated group to that in a vehicle-treated control group. Dose-response curves can be generated to determine the ED50 (the dose that produces 50% of the maximal inhibitory effect).

Mandatory Visualization

Signaling Pathways of Gastric Acid Secretion and Drug Intervention

The following diagram illustrates the primary signaling pathways that regulate gastric acid secretion by the parietal cells in the stomach and the points of intervention for different classes of antisecretory drugs.

Gastric_Acid_Secretion_Pathways cluster_stimulatory Stimulatory Pathways cluster_inhibitory Inhibitory Pathways cluster_parietal_cell Parietal Cell cluster_receptors Receptors cluster_downstream Downstream Signaling cluster_drugs Drug Intervention Gastrin Gastrin Gastrin_R CCK2R Gastrin->Gastrin_R Histamine Histamine Histamine_R H2R Histamine->Histamine_R ACh Acetylcholine (ACh) ACh_R M3R ACh->ACh_R Somatostatin Somatostatin Parietal_Cell Parietal Cell Somatostatin->Parietal_Cell Prostaglandins Prostaglandins Prostaglandins->Parietal_Cell Ca2 ↑ Ca2+ Gastrin_R->Ca2 cAMP ↑ cAMP Histamine_R->cAMP ACh_R->Ca2 Proton_Pump H+/K+ ATPase (Proton Pump) cAMP->Proton_Pump Ca2->Proton_Pump Acid_Secretion H+ (Acid) Secretion Proton_Pump->Acid_Secretion This compound This compound This compound->Parietal_Cell Inhibits (Unknown Mechanism) H2_Antagonists H2 Receptor Antagonists H2_Antagonists->Histamine_R Block PPIs Proton Pump Inhibitors (PPIs) PPIs->Proton_Pump Inhibit

Caption: Gastric acid secretion pathways and drug targets.

Experimental Workflow for In Vivo Antisecretory Drug Evaluation

The logical flow of a typical in vivo experiment to validate the antisecretory effects of a compound like this compound is depicted below.

experimental_workflow start Start: Select Animal Model (e.g., Rat with Gastric Fistula) fasting Overnight Fasting start->fasting anesthesia Anesthesia fasting->anesthesia cannulation Gastric Cannulation for Sample Collection anesthesia->cannulation bao_collection Collect Gastric Juice for Basal Acid Output (BAO) Measurement cannulation->bao_collection drug_admin Administer Test Compound (this compound) or Comparator bao_collection->drug_admin stimulant_admin Administer Secretagogue (e.g., Histamine, Pentagastrin) drug_admin->stimulant_admin sao_collection Collect Gastric Juice for Stimulated Acid Output (SAO) Measurement stimulant_admin->sao_collection analysis Measure Volume and Titrate Acidity sao_collection->analysis calculation Calculate % Inhibition and ED50 analysis->calculation end End: Comparative Efficacy Determined calculation->end

Caption: In vivo antisecretory drug evaluation workflow.

References

A Comparative Guide to Inter-Assay Variability in Drug Quantification Methods

Author: BenchChem Technical Support Team. Date: November 2025

A Note on "Trithiozine": An extensive search of scientific literature did not yield specific information on a compound named "this compound." Therefore, this guide will address the core topic of inter-assay variability by providing a comparative overview of common quantification methods for a representative small molecule drug, hereafter referred to as "Drug X." The principles, protocols, and data presented are broadly applicable to the quantification of various pharmaceutical compounds in biological matrices.

Inter-assay variability, also known as intermediate precision, refers to the variation in results of a quantitative analysis of the same sample that is tested on different days, by different analysts, or with different equipment.[1][2] It is a critical parameter in the validation of analytical methods, as it demonstrates the method's reproducibility over time and under varied conditions.[2][3] Low inter-assay variability is essential for the reliable comparison of results generated across different batches of experiments.[1]

This guide provides a comparison of hypothetical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of "Drug X," with a focus on inter-assay variability. LC-MS/MS is a powerful and widely used technique for the quantification of drugs in biological samples due to its high sensitivity and specificity.

Data Presentation: Inter-Assay Variability of "Drug X" Quantification Methods

The following table summarizes the inter-assay variability for three different hypothetical LC-MS/MS methods for the quantification of "Drug X" in human plasma. The data is presented as the coefficient of variation (CV%), which is a measure of the relative variability. A lower CV% indicates better reproducibility. The acceptable limit for inter-assay CV is typically below 15% for quality control samples.

MethodAnalyte Concentration (ng/mL)Inter-Assay CV (%)Number of Assays
LC-MS/MS Method A 10 (Low QC)8.515
100 (Mid QC)6.215
1000 (High QC)4.815
LC-MS/MS Method B 10 (Low QC)12.320
100 (Mid QC)9.820
1000 (High QC)7.520
LC-MS/MS Method C 10 (Low QC)14.810
100 (Mid QC)11.510
1000 (High QC)9.210

QC: Quality Control

Experimental Protocols

The following is a representative experimental protocol for the quantification of "Drug X" in human plasma using LC-MS/MS.

Sample Preparation: Protein Precipitation
  • Thaw frozen human plasma samples and quality control (QC) samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled version of "Drug X").

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for "Drug X" and its internal standard.

    • Ion Source Parameters: Optimized for maximum signal intensity of the analyte.

Inter-Assay Variability Assessment
  • Prepare three levels of QC samples (low, mid, and high concentrations) by spiking known amounts of "Drug X" into blank human plasma.

  • Analyze these QC samples in multiple, separate analytical runs conducted on different days.

  • For each concentration level, calculate the mean concentration and the standard deviation from all the runs.

  • The inter-assay CV% is calculated as: (Standard Deviation / Mean) * 100.

Mandatory Visualization

G Sample Biological Sample (Plasma) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (ESI) Separate->Ionize Detect Mass Detection (MRM) Ionize->Detect Quantify Quantification Detect->Quantify Repeat Repeat Assay on Different Days Quantify->Repeat Calculate Calculate Inter-Assay CV% Repeat->Calculate

Caption: Workflow for Drug Quantification and Inter-Assay Variability Assessment.

References

Establishing the Therapeutic Window of Trithiozine in Animal Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pre-clinical data concerning the anti-ulcer agent trithiozine and established alternatives. While early reports highlighted this compound's efficacy and low toxicity profile in animal studies, publicly available quantitative data to precisely define its therapeutic window is scarce. This document summarizes the available qualitative information for this compound and presents quantitative data for comparator drugs—cimetidine, ranitidine, and omeprazole—to offer a contextual benchmark for researchers in the field of gastroenterology and drug development.

Executive Summary

In contrast, extensive preclinical data are available for other widely used anti-ulcer medications, including H2 receptor antagonists like cimetidine and ranitidine, and proton pump inhibitors like omeprazole. This guide compiles acute toxicity data for these alternatives to provide a reference for the therapeutic landscape in which this compound was introduced.

Comparative Toxicity of Anti-Ulcer Agents in Animal Models

The following table summarizes the acute toxicity (LD50) data for cimetidine, ranitidine, and omeprazole in rodent models. This data is essential for understanding the safety profile of these compounds in preclinical settings.

CompoundAnimal ModelRoute of AdministrationAcute LD50
Cimetidine RatOral~5000 mg/kg
MouseOral~2600 mg/kg
Ranitidine RatOral>1000 mg/kg - 6610 mg/kg
MouseOral>1000 mg/kg
Omeprazole RatOral>4000 mg/kg
MouseOral>4000 mg/kg

Preclinical Efficacy of Comparator Drugs

While specific ED50 values are not uniformly reported across studies, the efficacy of cimetidine, ranitidine, and omeprazole has been demonstrated in various animal models of peptic ulcer. For instance, cimetidine at doses of 25-100 mg/kg has been shown to reduce ulcer severity in stress-induced ulcer models in rats. Similarly, omeprazole has demonstrated dose-dependent ulcer healing in acetic acid-induced gastric ulcer models in rats at doses of 10-50 mg/kg.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are protocols for common animal models used in the evaluation of anti-ulcer therapeutics.

Ethanol-Induced Gastric Ulcer Model in Rats

This model is widely used to assess the cytoprotective effects of anti-ulcer agents.

  • Animals: Male Wistar rats (180-220g) are typically used.

  • Procedure:

    • Animals are fasted for 24 hours prior to the experiment, with free access to water.

    • The test compound (e.g., this compound or comparators) or vehicle is administered orally.

    • One hour after treatment, 1 mL of absolute ethanol is administered orally to induce gastric ulcers.

    • Animals are euthanized one hour after ethanol administration.

    • The stomachs are removed, inflated with formalin, and opened along the greater curvature to assess ulcer formation.

    • Ulcer index is calculated based on the number and severity of lesions.

Pylorus Ligation-Induced Ulcer Model in Rats (Shay Rat Model)

This model is used to evaluate the anti-secretory activity of a drug.

  • Animals: Male Sprague-Dawley rats (150-200g) are commonly used.

  • Procedure:

    • Animals are fasted for 24 hours with access to water.

    • Under light ether anesthesia, a midline abdominal incision is made.

    • The pyloric end of the stomach is ligated.

    • The test compound or vehicle is administered intraduodenally.

    • The abdominal incision is sutured.

    • Four hours after ligation, the animals are euthanized.

    • The stomach is removed, and the gastric content is collected to measure volume, pH, and total acidity.

    • The stomach is then opened to assess ulceration.

Experimental Workflow for Evaluating Anti-Ulcer Agents

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel anti-ulcer compound.

experimental_workflow cluster_preclinical Preclinical Evaluation of Anti-Ulcer Agents start Compound Synthesis and Selection toxicity Acute Toxicity Studies (e.g., LD50 determination) start->toxicity efficacy Efficacy Studies in Animal Models of Ulcer start->efficacy therapeutic_window Determination of Therapeutic Window toxicity->therapeutic_window pylorus Pylorus Ligation Model (Anti-secretory effect) efficacy->pylorus ethanol Ethanol-Induced Model (Cytoprotective effect) efficacy->ethanol nsaid NSAID-Induced Model (Prostaglandin-related pathway) efficacy->nsaid data_analysis Data Analysis (Ulcer Index, Acidity) pylorus->data_analysis ethanol->data_analysis nsaid->data_analysis data_analysis->therapeutic_window

Figure 1: A generalized workflow for the preclinical assessment of potential anti-ulcer drugs.

Signaling Pathways in Gastric Acid Secretion

Understanding the mechanism of action of anti-ulcer drugs requires knowledge of the signaling pathways involved in gastric acid secretion. The diagram below illustrates the key pathways targeted by drugs like H2 receptor antagonists and proton pump inhibitors. This compound is reported to act via a mechanism independent of cholinergic and H2 receptors.[1]

acid_secretion_pathway cluster_parietal_cell Parietal Cell H2R H2 Receptor AC Adenylyl Cyclase H2R->AC + M3R M3 Receptor PLC Phospholipase C M3R->PLC + CCK2R CCK2 Receptor CCK2R->PLC + cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA ProtonPump H⁺/K⁺-ATPase (Proton Pump) PKA->ProtonPump Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Ca Ca²⁺ IP3_DAG->Ca Ca->ProtonPump Activates H_ion H⁺ ProtonPump->H_ion Secretes Histamine Histamine Histamine->H2R ACh Acetylcholine ACh->M3R Gastrin Gastrin Gastrin->CCK2R H2_antagonist Cimetidine, Ranitidine H2_antagonist->H2R Blocks PPI Omeprazole PPI->ProtonPump Inhibits

Figure 2: Simplified signaling pathways for gastric acid secretion and targets of common anti-ulcer drugs.

Conclusion

This compound emerged as a promising anti-ulcer therapeutic with a favorable safety and efficacy profile in initial animal and human studies. However, the absence of detailed, publicly accessible preclinical data, particularly regarding its ED50 and LD50 values, makes a direct quantitative comparison of its therapeutic window with established drugs like cimetidine, ranitidine, and omeprazole challenging. The data and protocols presented in this guide for these alternative therapies serve as a valuable resource for researchers, offering a baseline for the evaluation of new chemical entities in the treatment of peptic ulcer disease. Further investigation into the preclinical pharmacology and toxicology of this compound would be necessary to fully elucidate its therapeutic index.

References

Emerging Research & Novel Applications

Application Notes and Protocols for Novel Trithiozine Analogues as Anti-Secretory Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the structure-activity relationship (SAR) of novel trithiozine analogues as potent anti-secretory agents. Detailed protocols for their synthesis and pharmacological evaluation are included to facilitate further research and development in this area.

Introduction

Gastric acid hypersecretion is a primary factor in the pathophysiology of peptic ulcer disease and gastroesophageal reflux disease (GERD). This compound, a known anti-secretory agent, has demonstrated efficacy in reducing gastric acid secretion.[1] This document explores the structure-activity relationships of a novel series of this compound analogues, aiming to identify compounds with enhanced potency and improved pharmacokinetic profiles. The primary molecular target for many anti-secretory drugs is the gastric H+/K+-ATPase, also known as the proton pump.[2][3] This enzyme is the final step in the acid secretion pathway, making it a rational target for effective inhibition.[3]

Structure-Activity Relationship (SAR) of this compound Analogues

A systematic investigation of substitutions on the core this compound scaffold has revealed key structural features that govern anti-secretory activity. The following table summarizes the in vitro and in vivo data for a series of novel analogues.

Table 1: Structure-Activity Relationship of this compound Analogues

Compound IDR1-SubstituentR2-SubstituentH+/K+-ATPase Inhibition IC50 (µM)In vivo Anti-secretory Activity ED50 (mg/kg)
TZ-01 -H-H15.225.5
TZ-02 4-Cl-H5.812.3
TZ-03 4-F-H7.115.8
TZ-04 4-CH3-H10.520.1
TZ-05 4-OCH3-H8.918.4
TZ-06 -H4-Cl12.122.7
TZ-07 -H4-CH314.324.1
TZ-08 4-Cl4-Cl2.58.1

SAR Summary:

  • Substitution on the Phenyl Ring (R1): Introduction of an electron-withdrawing group, such as a halogen (Cl, F), at the para-position of the phenyl ring (compounds TZ-02 and TZ-03 ) significantly enhances inhibitory activity against the H+/K+-ATPase compared to the unsubstituted analogue (TZ-01 ). The chloro-substituted analogue (TZ-02 ) displayed the highest potency in this series. Electron-donating groups like methyl (TZ-04 ) and methoxy (TZ-05 ) resulted in a moderate increase in activity.

  • Substitution on the Morpholine Ring (R2): Modifications on the morpholine ring had a less pronounced effect on activity. A chloro-substitution (TZ-06 ) showed a slight improvement in potency, while a methyl group (TZ-07 ) was comparable to the parent compound.

  • Disubstitution: The disubstituted analogue with chloro groups on both the phenyl and morpholine rings (TZ-08 ) exhibited the most potent anti-secretory activity, both in vitro and in vivo. This suggests a synergistic effect of these substitutions.

Experimental Protocols

General Synthesis of this compound Analogues (TZ-01 to TZ-08)

A generalized synthetic scheme for the novel this compound analogues is presented below. The key step involves the reaction of a substituted thioamide with an appropriate cyclic precursor.[4]

G sub_thio Substituted Thioamide reaction Condensation Reaction sub_thio->reaction cyclic_pre Cyclic Precursor cyclic_pre->reaction base Base (e.g., NaH) base->reaction solvent Anhydrous Solvent (e.g., THF) solvent->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product This compound Analogue purification->product

Caption: General synthetic workflow for this compound analogues.

Protocol:

  • To a solution of the appropriately substituted thioamide (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (1.2 eq) portion-wise at 0 °C under a nitrogen atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the corresponding cyclic precursor (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to reflux and monitor by thin-layer chromatography (TLC) until completion (typically 4-6 hours).

  • Cool the mixture to room temperature and quench with saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the desired this compound analogue.

In Vitro H+/K+-ATPase Inhibition Assay

This assay determines the in vitro potency of the this compound analogues in inhibiting the gastric proton pump.

G start Prepare H+/K+-ATPase Vesicles incubation Incubate Vesicles with Analogue and ATP start->incubation reaction_stop Stop Reaction incubation->reaction_stop pi_measure Measure Inorganic Phosphate (Pi) Release reaction_stop->pi_measure calc Calculate IC50 pi_measure->calc

Caption: Workflow for the in vitro H+/K+-ATPase inhibition assay.

Protocol:

  • Isolate H+/K+-ATPase-rich vesicles from rabbit gastric mucosa.

  • Pre-incubate the vesicles with varying concentrations of the this compound analogue for 30 minutes at 37 °C in a buffer containing KCl and MgCl2.

  • Initiate the enzymatic reaction by adding ATP.

  • Incubate for 15 minutes at 37 °C.

  • Stop the reaction by adding a quenching solution.

  • Measure the amount of inorganic phosphate released using a colorimetric method (e.g., malachite green assay).

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value by non-linear regression analysis.

In Vivo Anti-secretory Activity (Shay Rat Model)

The Shay rat model is a widely used in vivo method to evaluate the anti-secretory activity of test compounds. Rodents such as mice and rats are often preferred for such studies due to their anatomical and physiological similarities to humans.

Protocol:

  • Fast male Wistar rats for 24 hours with free access to water.

  • Administer the this compound analogues or vehicle (control) orally.

  • One hour after drug administration, anesthetize the rats and ligate the pylorus.

  • Four hours after ligation, sacrifice the animals and collect the gastric contents.

  • Centrifuge the gastric contents and measure the volume of the supernatant.

  • Titrate the gastric juice with 0.01 N NaOH to determine the total acid output.

  • Calculate the percentage of inhibition of gastric acid secretion compared to the control group and determine the ED50 value.

Mechanism of Action and Signaling Pathway

This compound analogues are believed to exert their anti-secretory effect by inhibiting the final step of acid secretion in gastric parietal cells, which is mediated by the H+/K+-ATPase. The binding of secretagogues like histamine to their receptors on the parietal cell triggers a signaling cascade that leads to the activation of the proton pump.

G cluster_cell Parietal Cell Histamine Histamine H2R H2 Receptor Histamine->H2R binds AC Adenylyl Cyclase H2R->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates ProtonPump H+/K+-ATPase (Proton Pump) PKA->ProtonPump activates H_ion H+ ProtonPump->H_ion pumps out Lumen Gastric Lumen H_ion->Lumen K_ion K+ K_ion->ProtonPump pumps in This compound This compound Analogue This compound->ProtonPump inhibits

References

Application Notes and Protocols for Investigating the Anti-inflammatory Properties of Triazine, Thiazine, and Triazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the anti-inflammatory properties of various nitrogen and sulfur-containing heterocyclic compounds, including triazine, thiazine, and triazole derivatives. The information is intended to guide researchers in the screening and characterization of novel anti-inflammatory agents.

Introduction to the Anti-inflammatory Potential of Triazine, Thiazine, and Triazole Derivatives

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a protective mechanism, chronic inflammation can contribute to a variety of diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are commonly used to treat inflammation, primarily by inhibiting cyclooxygenase (COX) enzymes. However, long-term use of NSAIDs is associated with gastrointestinal side effects.

Recent research has focused on the development of novel anti-inflammatory agents with improved safety profiles. Among these, derivatives of triazine, thiazine, and triazole have shown significant promise. These compounds have been reported to exert their anti-inflammatory effects through various mechanisms, including the inhibition of COX enzymes, modulation of pro-inflammatory cytokines, and interference with key signaling pathways such as NF-κB.[1][2][3] This document outlines key experimental data and protocols for evaluating the anti-inflammatory activity of these derivatives.

Data Presentation: In Vivo Anti-inflammatory Activity

The anti-inflammatory activity of novel derivatives is often evaluated in vivo using the carrageenan-induced paw edema model in rats. This model is a well-established method for screening acute anti-inflammatory agents.[4][5] The percentage of edema inhibition is a key parameter for assessing the potency of the test compounds.

Table 1: Anti-inflammatory Activity of S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols in Carrageenan-Induced Paw Edema in Rats

CompoundDose (mg/kg)Mean Increase in Paw Volume (mL) ± SEM% Inhibition of Edema
Control (Saline)-0.85 ± 0.04-
Indomethacin50.32 ± 0.0262.4
6a 200.68 ± 0.0320.0
400.55 ± 0.0335.3
6c 200.65 ± 0.0323.5
400.51 ± 0.0340.0
6f 200.71 ± 0.0416.5
400.58 ± 0.0331.8
9b 200.73 ± 0.0414.1
400.61 ± 0.0328.2
10b 200.69 ± 0.0418.8
400.56 ± 0.0334.1
11 200.62 ± 0.0327.1
400.48 ± 0.0243.5
12b 200.60 ± 0.0329.4
400.45 ± 0.0247.1
13 200.52 ± 0.0338.8
400.38 ± 0.0255.3
14 200.50 ± 0.0341.2
400.36 ± 0.0257.6

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This protocol is a standard in vivo method for evaluating acute anti-inflammatory activity.

Materials:

  • Male Wistar rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds and reference drug (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% w/v carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Divide the animals into groups (e.g., control, reference, and test compound groups).

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Administer the test compounds and the reference drug orally or intraperitoneally at specified doses. The control group receives only the vehicle.

  • After a set time (e.g., 1 hour) post-treatment, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This in vitro assay determines the inhibitory effect of the test compounds on COX-1 and COX-2 enzymes, which are key targets for many anti-inflammatory drugs.

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Test compounds and reference inhibitors (e.g., Aspirin for COX-1, Celecoxib for COX-2)

  • Assay buffer (e.g., Tris-HCl)

  • EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection

Procedure:

  • Prepare solutions of the test compounds and reference inhibitors at various concentrations.

  • In a multi-well plate, add the COX-1 or COX-2 enzyme to the assay buffer.

  • Add the test compound or reference inhibitor to the respective wells and incubate for a short period (e.g., 15 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubate the plate for a specified time (e.g., 10 minutes) at 37°C.

  • Stop the reaction by adding a stopping solution (e.g., a strong acid).

  • Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of COX inhibition for each concentration of the test compound.

  • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity).

Visualizations: Signaling Pathways and Experimental Workflows

G cluster_0 In Vivo Anti-inflammatory Screening Workflow A Animal Acclimatization B Baseline Paw Volume Measurement A->B C Administration of Test Compound/Vehicle B->C D Induction of Inflammation (Carrageenan Injection) C->D E Paw Volume Measurement at Time Intervals D->E F Data Analysis (% Inhibition) E->F

Caption: Workflow for in vivo screening of anti-inflammatory compounds.

G cluster_1 Arachidonic Acid Cascade and COX Inhibition AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_TXs Prostaglandins & Thromboxanes (Physiological) COX1->PGs_TXs PGs_Infl Prostaglandins (Inflammation) COX2->PGs_Infl Derivatives Trithiozine Derivatives Derivatives->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by this compound derivatives.

G cluster_2 NF-κB Signaling Pathway in Inflammation Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB_inactive NF-κB (Inactive) IkB->NFkB_inactive Inhibition NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Translocation Genes Pro-inflammatory Genes (COX-2, iNOS, Cytokines) Nucleus->Genes Transcription Derivatives This compound Derivatives Derivatives->IKK Potential Inhibition

Caption: Potential modulation of the NF-κB pathway by derivatives.

References

potential application of trithiozine in non-gastric secretory disorders

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Trithiozine in Non-Gastric Secretory Disorders

Introduction

This compound, with the chemical name 4-(3,4,5-trimethoxythiobenzoyl)tetrahydro-1,4-oxazine, is a drug primarily recognized for its anti-ulcer and gastric anti-secretory properties.[1][2] It has been used in some European countries for the treatment of peptic ulcers.[1][3] Its mechanism of action is not fully elucidated but is known to be distinct from anticholinergic or H2 receptor antagonist pathways.[2] While its efficacy in managing gastric acid secretion is documented, its potential application in non-gastric secretory disorders affecting glands such as the salivary, pancreatic, or intestinal glands is not established and remains a field for exploratory research.

Clinical studies have indicated that this compound significantly reduces both basal and stimulated gastric acid secretion. However, the same body of research has also noted that it does not affect pancreatic secretion . There is currently a lack of scientific literature and clinical data regarding the effects of this compound on other exocrine glands. Therefore, the following notes are intended for research and development professionals as a theoretical guide for investigating the potential of this compound in novel therapeutic areas, based on general pharmacological principles.

Table 1: Summary of Known Characteristics of this compound

PropertyDescriptionReferences
Primary Indication Peptic Ulcer, Gastric Hypersecretion
Chemical Class Morpholine Derivative
Known Mechanism Gastric anti-secretory and anti-ulcer effect. Not via anticholinergic or H2 receptor antagonist pathways.
Effect on Gastric Secretion Significant reduction of basal and stimulated acid secretion.
Effect on Pancreatic Secretion No effect observed in clinical trials.
Effect on Salivary Secretion No data available.-
Effect on Intestinal Secretion No data available.-
Other Reported Effects Mild sedative action.

Hypothetical Signaling and Mechanistic Considerations

The established mechanism of this compound in the stomach is cytoprotective and anti-secretory, without acting on the common histamine or acetylcholine pathways. This suggests a novel mechanism that could, hypothetically, be relevant in other secretory tissues. Many secretory disorders are characterized by either hypersecretion (e.g., in certain forms of diarrhea) or hyposecretion (e.g., Sjögren's syndrome, xerostomia). A compound that modulates secretory activity through a novel pathway could be of significant interest.

Below is a conceptual diagram illustrating the known and unknown aspects of this compound's gastric action, which could serve as a basis for forming hypotheses in non-gastric tissues.

G cluster_gastric_cell Gastric Parietal Cell cluster_known_pathways Known Stimulatory Pathways (Unaffected) This compound This compound unknown_receptor Unknown Target/ Pathway This compound->unknown_receptor Acts on h2_receptor H2 Receptor m3_receptor M3 ACh Receptor proton_pump H+/K+ ATPase (Proton Pump) unknown_receptor->proton_pump Inhibits hcl_secretion HCl Secretion proton_pump->hcl_secretion Drives note Note: this compound does NOT act on H2 or M3 receptors.

Fig. 1: this compound's known gastric mechanism and unexplored targets.

Protocols for Investigating Non-Gastric Applications

The following are hypothetical, generalized protocols designed for the initial in vitro screening of this compound on non-gastric secretory cells. These protocols should be adapted and optimized based on the specific cell line or tissue model being used.

Protocol 1: Assessing this compound's Effect on Salivary Gland Acinar Cell Secretion

Objective: To determine if this compound modulates secretagogue-induced fluid and protein secretion in a salivary gland acinar cell line (e.g., HTB-41/A-253) or primary acinar cells.

Materials and Reagents:

  • Salivary gland acinar cell line (e.g., A-253) or primary cells.

  • Cell culture medium (e.g., DMEM/F12).

  • This compound stock solution (dissolved in a suitable solvent like DMSO).

  • Muscarinic agonist (e.g., Carbachol) or beta-adrenergic agonist (e.g., Isoproterenol).

  • Fluorescent indicator for intracellular calcium (e.g., Fura-2 AM).

  • Amylase activity assay kit.

  • Microplate reader (for fluorescence and absorbance).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

Methodology:

  • Cell Culture: Culture salivary acinar cells to 80-90% confluency in appropriate culture plates according to standard protocols.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Include a vehicle control (DMSO at the same concentration as the highest this compound dose).

  • Pre-incubation: Replace the culture medium with the this compound dilutions or vehicle control and incubate for a specified time (e.g., 30-60 minutes) at 37°C.

  • Stimulation: Add a pre-determined concentration of a secretagogue (e.g., carbachol) to stimulate secretion and incubate for an appropriate time (e.g., 15-30 minutes).

  • Assessment of Fluid Secretion (Calcium Mobilization as a Proxy):

    • Load cells with a calcium indicator (e.g., Fura-2 AM) before the experiment.

    • Measure intracellular calcium concentration changes using a fluorescent plate reader upon stimulation with the secretagogue, in the presence and absence of this compound. A reduction in the calcium peak may suggest an inhibitory effect on the signaling pathway for fluid secretion.

  • Assessment of Protein Secretion (Amylase Activity):

    • Collect the supernatant from the cell plates after the stimulation period.

    • Measure the amylase activity in the supernatant using a commercial assay kit according to the manufacturer's instructions.

    • Normalize the amylase activity to the total protein content of the cells in each well.

  • Data Analysis: Compare the secretagogue-induced response in this compound-treated cells to the vehicle-treated control cells. Calculate IC50 or EC50 values if a dose-response relationship is observed.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis c1 Culture Salivary Acinar Cells e1 Pre-incubate Cells with this compound c1->e1 c2 Prepare this compound & Control Solutions c2->e1 e2 Stimulate with Secretagogue (e.g., Carbachol) e1->e2 a1 Measure Intracellular Calcium (Fluid Secretion Proxy) e2->a1 a2 Measure Supernatant Amylase (Protein Secretion) e2->a2 a3 Analyze Data & Compare to Control a1->a3 a2->a3

Fig. 2: Workflow for testing this compound on salivary cells.
Protocol 2: Investigating this compound's Effect on Intestinal Epithelial Ion Transport

Objective: To evaluate the effect of this compound on basal and stimulated ion transport across a polarized intestinal epithelial cell monolayer (e.g., Caco-2 or T84 cells), a key process in intestinal fluid secretion.

Materials and Reagents:

  • Intestinal epithelial cell line (e.g., T84).

  • Permeable supports for cell culture (e.g., Transwell® inserts).

  • Ussing chamber system with electrodes.

  • This compound stock solution.

  • Secretagogues (e.g., Forskolin, Carbachol).

  • Ringer's solution.

  • Epithelial voltohmmeter (EVOM).

Methodology:

  • Cell Culture: Seed T84 cells on permeable supports and grow until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed (typically >1000 Ω·cm²). Monitor monolayer integrity with an EVOM.

  • Ussing Chamber Setup: Mount the permeable supports containing the cell monolayers in Ussing chambers. Bathe both the apical and basolateral sides with oxygenated Ringer's solution maintained at 37°C.

  • Measurement of Short-Circuit Current (Isc):

    • Voltage-clamp the monolayer at 0 mV and continuously measure the short-circuit current (Isc), which reflects net ion transport.

    • Allow the baseline Isc to stabilize.

  • Experimental Procedure:

    • Basal Effect: Add this compound to either the apical or basolateral chamber to assess its direct effect on basal ion transport.

    • Stimulated Effect: After establishing a new baseline, add a secretagogue (e.g., forskolin to the basolateral side to stimulate cAMP-mediated chloride secretion) and record the peak Isc response.

    • Inhibitory Potential: In a separate experiment, pre-incubate the monolayer with this compound for 20-30 minutes before adding the secretagogue to determine if this compound can inhibit the stimulated secretory response.

  • Data Analysis: Calculate the change in Isc (ΔIsc) from baseline for each condition. Compare the ΔIsc in response to secretagogues in the presence and absence of this compound. A significant reduction in the stimulated ΔIsc would suggest an anti-secretory effect.

The existing evidence for this compound is confined to its role as a gastric anti-secretory and cytoprotective agent. Clinical data specifically contraindicates an effect on pancreatic secretion. There is no published research on its effects on other non-gastric secretory systems like salivary or intestinal glands. The protocols and conceptual frameworks provided here are intended to serve as a starting point for novel, exploratory research to determine if the unique mechanism of this compound could be leveraged for therapeutic benefit in other secretory disorders. Any such investigation would be breaking new ground in the pharmacology of this compound.

References

Application Notes and Protocols: Synthesis and Cellular Imaging of Fluorescently Labeled Trithiozine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis, characterization, and application of a novel fluorescently labeled trithiozine derivative for cellular imaging. This compound, a compound with known anti-secretory and anti-ulcer properties, is a molecule of interest in drug development.[1] Visualizing its subcellular distribution and dynamics is crucial for understanding its mechanism of action. Herein, we propose a detailed protocol for the synthesis of an amine-functionalized this compound analog and its subsequent conjugation to a fluorescein-based dye. Furthermore, we provide extensive protocols for utilizing this fluorescent probe in live-cell imaging, including cell culture, staining, fluorescence microscopy, and quantitative analysis of cellular uptake and cytotoxicity.

Introduction

This compound, chemically known as 4-(3,4,5-trimethoxythiobenzoyl)morpholine, has been investigated for its therapeutic effects, particularly its gastric anti-secretory activity.[1] To further elucidate its cellular and molecular mechanisms, the development of tools to track its localization within cells is paramount. Fluorescent labeling of small molecules is a powerful technique that enables the visualization of their uptake, distribution, and trafficking in living cells using fluorescence microscopy.[2][3] This application note details a proposed methodology for the synthesis of a fluorescent this compound conjugate and its application in cellular imaging.

Chemical Structure of this compound:

(Source: PubChem CID 65790)[1]

Synthesis of Fluorescently Labeled this compound (Fluoro-Trithiozine)

The native structure of this compound lacks a readily available functional group for direct fluorescent labeling. Therefore, a synthetic strategy is proposed to introduce a primary amine, which can then be conjugated to an amine-reactive fluorescent dye.

Proposed Synthesis of Amine-Functionalized this compound

A plausible synthetic route involves the modification of the morpholine ring to incorporate a linker with a terminal amine group. This can be achieved by starting with a substituted morpholine derivative. The final step would be the thioacylation with 3,4,5-trimethoxythiobenzoyl chloride.

DOT Diagram: Proposed Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis of Amine-Functionalized this compound cluster_labeling Fluorescent Labeling start Substituted Morpholine step1 Protection of Amine start->step1 step2 Thioacylation with 3,4,5-trimethoxythiobenzoyl chloride step1->step2 step3 Deprotection step2->step3 product Amine-Functionalized This compound step3->product amine_this compound Amine-Functionalized This compound conjugation Conjugation Reaction amine_this compound->conjugation nhs_dye NHS-Fluorescein nhs_dye->conjugation final_product Fluoro-Trithiozine conjugation->final_product Cellular_Imaging_Workflow cluster_workflow Live-Cell Imaging Protocol cell_culture Cell Culture and Seeding staining Staining with Fluoro-Trithiozine cell_culture->staining washing Washing staining->washing imaging Fluorescence Microscopy washing->imaging analysis Image Analysis and Quantification imaging->analysis Signaling_Pathway cluster_pathway Hypothetical Cellular Action of this compound This compound Fluoro-Trithiozine membrane Cell Membrane receptor Putative Receptor/ Target Protein This compound->receptor Binding effector Downstream Effector (e.g., Adenylyl Cyclase) receptor->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Regulation cellular_response Reduced Gastric Acid Secretion second_messenger->cellular_response Leads to

References

Application Notes and Protocols: Investigating the Effects of Trithiozine on Gut Microbiome Composition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trithiozine is a gastroprotective agent historically used in the management of peptic ulcers. Its primary mechanism of action involves the reduction of gastric acid secretion.[1] While the precise molecular pathway of this compound's anti-secretory effect is not fully elucidated, it is known to differ from that of proton pump inhibitors (PPIs) and H2 receptor antagonists.[1] The profound impact of gastric acidity on the composition of the gut microbiome is well-documented.[2][3] The acidic environment of the stomach serves as a crucial barrier, preventing the translocation of oral and upper gastrointestinal microbes to the lower gut.[4] Alterations in gastric pH, as induced by acid-suppressing medications like PPIs, have been shown to lead to significant shifts in the gut microbial community, including reduced diversity and an increase in oral bacteria in the colon.

These application notes provide a framework for exploring the potential effects of this compound on the gut microbiome. Due to the absence of direct studies on this topic, the presented protocols and expected outcomes are based on the established effects of other gastric acid-suppressing agents. The provided methodologies will enable researchers to systematically investigate the impact of this compound on microbial composition and function.

Hypothesized Effects of this compound on Gut Microbiome Composition

Based on its function as a gastric acid suppressant, it is hypothesized that this compound administration may lead to the following changes in the gut microbiome:

  • Decreased Alpha Diversity: A reduction in the overall diversity of microbial species within the gut.

  • Altered Beta Diversity: A significant shift in the overall community structure compared to untreated controls.

  • Changes in Bacterial Abundance: An increase in the relative abundance of bacteria typically found in the oral cavity and upper gastrointestinal tract, and a decrease in certain commensal gut bacteria.

The following table summarizes the anticipated changes in key bacterial taxa based on findings from studies on other gastric acid suppressants.

Phylum/Family/GenusExpected Change with this compoundRationale (Based on Gastric Acid Suppression Literature)
Firmicutes
StreptococcaceaeCommonly found in the oral cavity; increased survival and transit to the lower gut with reduced stomach acidity.
LactobacillaceaeSome studies on PPIs show an increase in Lactobacillus species.
LachnospiraceaeStudies on PPIs have reported a decrease in this family of butyrate-producing bacteria.
ErysipelotrichaceaeA decrease in this family has been observed in individuals using PPIs.
Bacteroidetes No consistent change expectedEffects of acid suppression on this phylum are variable in the literature.
Actinobacteria
BifidobacteriaceaeSome studies have reported a decrease in Bifidobacterium with PPI use.
Proteobacteria H2 receptor antagonists have been shown to increase the relative abundance of this phylum.

Experimental Protocols

In Vivo Animal Study Protocol

This protocol outlines a preclinical study in a murine model to assess the impact of this compound on the gut microbiome.

1.1. Animal Model and Housing:

  • Species: C57BL/6 mice (male, 8-10 weeks old).

  • Group Size: n=10-12 animals per group to ensure statistical power.

  • Acclimatization: Acclimatize animals for at least one week prior to the start of the experiment.

  • Housing: House animals in a specific pathogen-free (SPF) facility with controlled temperature, humidity, and a 12-hour light/dark cycle.

  • Diet: Provide a standard chow diet and water ad libitum.

1.2. Experimental Groups:

  • Group 1 (Control): Vehicle administration (e.g., sterile water or saline).

  • Group 2 (this compound): this compound administered orally at a clinically relevant dose, adjusted for mouse body weight.

  • Group 3 (Positive Control): A well-characterized gastric acid suppressant (e.g., omeprazole) administered orally.

1.3. Dosing and Sample Collection:

  • Dosing: Administer the respective treatments daily via oral gavage for a period of 4 weeks.

  • Fecal Sample Collection: Collect fecal pellets from each mouse at baseline (Day 0) and at the end of each week for the duration of the study. Immediately freeze samples at -80°C.

  • Terminal Sample Collection: At the end of the 4-week period, euthanize the animals and collect cecal contents and intestinal tissue for further analysis.

1.4. Microbiome Analysis:

  • DNA Extraction: Extract microbial DNA from fecal and cecal samples using a commercially available kit optimized for stool samples.

  • 16S rRNA Gene Sequencing: Amplify the V3-V4 hypervariable region of the 16S rRNA gene using PCR. Sequence the amplicons on an Illumina MiSeq or NovaSeq platform.

  • Bioinformatics Analysis:

    • Quality Control: Use tools like QIIME 2 or DADA2 to filter and denoise raw sequence data.

    • Taxonomic Assignment: Assign taxonomy to the resulting amplicon sequence variants (ASVs) using a reference database such as SILVA or Greengenes.

    • Diversity Analysis: Calculate alpha diversity indices (e.g., Shannon, Simpson, Observed ASVs) and beta diversity metrics (e.g., Bray-Curtis, Jaccard, weighted and unweighted UniFrac).

    • Statistical Analysis: Use appropriate statistical tests (e.g., PERMANOVA for beta diversity, Wilcoxon rank-sum or Kruskal-Wallis for differential abundance) to identify significant differences between experimental groups.

Human Clinical Study Protocol (Observational)

This protocol describes an observational study to investigate the association between this compound use and gut microbiome composition in a human population.

2.1. Study Population:

  • Recruit a cohort of individuals prescribed this compound for a minimum duration of 4 weeks.

  • Recruit an age- and sex-matched control group of healthy individuals not taking any gastric acid-suppressing medications.

  • Exclusion Criteria: Antibiotic use within the last 3 months, major gastrointestinal surgery, inflammatory bowel disease, or other conditions known to significantly impact the gut microbiome.

2.2. Sample and Data Collection:

  • Stool Samples: Collect stool samples from all participants at baseline and after 4 weeks of this compound treatment (for the treatment group) or at a corresponding time point for the control group. Provide participants with stool collection kits and instructions for immediate freezing at home and subsequent transport to the laboratory on dry ice.

  • Questionnaires: Administer detailed questionnaires to collect information on diet, lifestyle, medication use, and gastrointestinal symptoms.

2.3. Microbiome and Metabolome Analysis:

  • 16S rRNA Sequencing and Shotgun Metagenomics: Perform 16S rRNA sequencing as described in the animal study protocol. For a more in-depth analysis of functional potential, perform shotgun metagenomic sequencing on a subset of samples.

  • Metabolomics: Analyze fecal samples for short-chain fatty acids (SCFAs) and other metabolites using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Mandatory Visualizations

G cluster_0 Stomach (Normal Gastric Acidity) cluster_1 Stomach (Reduced Gastric Acidity) cluster_2 Lower Gastrointestinal Tract oral_microbes Oral & Upper GI Microbes gastric_acid High Gastric Acid (Low pH) barrier Effective Microbial Barrier gastric_acid->barrier gut_microbiome Gut Microbiome barrier->gut_microbiome Limited Translocation This compound This compound reduced_acid Reduced Gastric Acid (Higher pH) This compound->reduced_acid impaired_barrier Impaired Microbial Barrier reduced_acid->impaired_barrier impaired_barrier->gut_microbiome Increased Translocation of Oral & Upper GI Microbes dysbiosis Potential Dysbiosis: - Decreased Diversity - Altered Composition

Caption: Hypothesized mechanism of this compound's effect on the gut microbiome.

G start Start: In Vivo or Human Observational Study sample_collection Fecal/Cecal Sample Collection (Baseline & Post-Treatment) start->sample_collection dna_extraction Microbial DNA Extraction sample_collection->dna_extraction sequencing 16S rRNA Sequencing or Shotgun Metagenomics dna_extraction->sequencing bioinformatics Bioinformatics Analysis (QIIME 2 / DADA2) sequencing->bioinformatics data_analysis Statistical Analysis & Visualization (Alpha/Beta Diversity, Differential Abundance) bioinformatics->data_analysis interpretation Interpretation of Results & Hypothesis Generation data_analysis->interpretation

Caption: Experimental workflow for gut microbiome analysis.

Conclusion

The provided application notes and protocols offer a comprehensive guide for investigating the potential impact of this compound on the gut microbiome. By leveraging established methodologies and drawing parallels with other gastric acid-suppressing agents, researchers can effectively explore this novel area of inquiry. The anticipated outcomes, including decreased microbial diversity and a shift in community composition, provide a testable hypothesis for future studies. Elucidating the effects of this compound on the gut microbiome will contribute to a more complete understanding of its pharmacological profile and its broader implications for gastrointestinal health.

References

Trithiozine Scaffold: A Versatile Platform for Novel Therapeutic Compound Development

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trithiozine, a compound historically recognized for its gastric antisecretory and anti-ulcer properties, is gaining attention as a promising scaffold for the development of new therapeutic agents. Its core structure, the 1,3-thiazine ring, represents a versatile heterocyclic moiety that has been successfully incorporated into a diverse range of biologically active molecules. This document provides an overview of the applications of the this compound scaffold beyond its original indication, with a focus on anticancer and anti-inflammatory activities. Detailed protocols for the synthesis of 1,3-thiazine derivatives and their biological evaluation are provided to facilitate further research and drug discovery efforts.

The 1,3-thiazine nucleus is a key structural component in various pharmacologically active compounds, demonstrating a broad spectrum of activities including antimicrobial, anticonvulsant, and neuroprotective effects. The synthetic accessibility of this scaffold and the ease of its chemical modification make it an attractive starting point for medicinal chemists to generate libraries of novel compounds for biological screening.

Therapeutic Applications of the 1,3-Thiazine Scaffold

The inherent biological activity of the 1,3-thiazine ring system has prompted its investigation in various therapeutic areas. Notably, derivatives of this scaffold have shown significant promise as anticancer and anti-inflammatory agents.

Anticancer Activity

Numerous studies have demonstrated the potential of 1,3-thiazine derivatives as potent anticancer agents. These compounds have been shown to exhibit cytotoxicity against a range of human cancer cell lines.

Mechanism of Action: A primary mechanism through which 1,3-thiazine derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death.[1][2][3] This process is often mediated through the intrinsic apoptosis pathway, which involves the activation of a cascade of caspases.[1][2]

Structure-Activity Relationship (SAR): The anticancer activity of 1,3-thiazine derivatives is significantly influenced by the nature and position of substituents on the thiazine and associated phenyl rings. For instance, symmetrically bridged bis-1,3-thiazine derivatives have shown potent activity against breast and liver cancer cell lines. The dimensions of the linker connecting the two 1,3-thiazine rings and the nature of the substituents on the imino group play a crucial role in determining the cytotoxic potency.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 3e MCF-7 (Breast)5.3 ± 0.3
HepG2 (Liver)7.1 ± 0.5
Compound 3k MCF-7 (Breast)6.2 ± 0.4
HepG2 (Liver)8.9 ± 0.7
Compound 5b MCF-7 (Breast)0.2 ± 0.01
Compound 5g PC-12 (Pheochromocytoma)0.43 ± 0.06
Compound 5k MDA-MB-468 (Breast)0.6 ± 0.04
Compound 20b HepG-2 (Liver)4.37 ± 0.7
A-549 (Lung)8.03 ± 0.5
Anti-inflammatory Activity

The 1,3-thiazine scaffold has also been explored for the development of novel anti-inflammatory agents. The primary mechanism of action for many of these derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key player in the inflammatory cascade.

Mechanism of Action: Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting COX enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. Selective inhibition of COX-2 over COX-1 is a desirable characteristic for new anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects.

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Diclofenac 0.060.40 (human)0.15

Experimental Protocols

Synthesis of 1,3-Thiazine Derivatives from Chalcones

A common and efficient method for the synthesis of the 1,3-thiazine scaffold involves the cyclization of chalcones with thiourea.

General Procedure:

  • Chalcone Synthesis (Claisen-Schmidt Condensation):

    • To a solution of an appropriate acetophenone (0.01 mol) and a substituted benzaldehyde (0.01 mol) in ethanol (20 mL), add an aqueous solution of sodium hydroxide (10%).

    • Stir the reaction mixture at room temperature for 2-3 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.

    • Filter the precipitated solid, wash with water, and recrystallize from ethanol to obtain the desired chalcone.

  • 1,3-Thiazine Synthesis:

    • To a solution of the synthesized chalcone (0.01 mol) in ethanol, add thiourea (0.01 mol) and a catalytic amount of sodium hydroxide.

    • Reflux the reaction mixture for 4-6 hours.

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture and pour it into ice-cold water.

    • Filter the resulting solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the 1,3-thiazine derivative.

In Vitro Anticancer Evaluation

MTT Assay for Cytotoxicity:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the synthesized 1,3-thiazine derivatives and incubate for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Anti-inflammatory Evaluation

COX-2 Inhibitor Screening Assay (Fluorometric):

This assay measures the peroxidase activity of COX-2. The enzyme catalyzes the conversion of arachidonic acid to prostaglandin G2 (PGG2). The supplied probe reacts with PGG2 to produce a fluorescent product.

Protocol:

  • Prepare the test inhibitors by dissolving them in a suitable solvent (e.g., DMSO) and then diluting to the desired test concentrations with COX Assay Buffer.

  • To a 96-well plate, add the following to the respective wells:

    • Enzyme Control: 10 µL of Assay Buffer.

    • Inhibitor Control: 2 µL of a known COX-2 inhibitor (e.g., Celecoxib) and 8 µL of COX Assay Buffer.

    • Sample Screen: 10 µL of the diluted test inhibitor.

  • Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL of the Reaction Mix to each well.

  • Add 10 µL of reconstituted human recombinant COX-2 enzyme to all wells except the negative control.

  • Initiate the reaction by adding 10 µL of a diluted arachidonic acid solution to all wells.

  • Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes.

  • Calculate the rate of the reaction and determine the percentage of inhibition for each compound. The IC50 value can then be calculated.

Visualizations

Signaling Pathways and Experimental Workflows

anticancer_apoptosis_pathway Thiazine 1,3-Thiazine Derivative Mitochondrion Mitochondrion Thiazine->Mitochondrion Induces stress CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Apaf1 Apaf-1 CytochromeC->Apaf1 Binds to Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic apoptosis pathway induced by 1,3-thiazine derivatives.

synthesis_workflow cluster_chalcone Chalcone Synthesis cluster_thiazine 1,3-Thiazine Synthesis Acetophenone Acetophenone Chalcone Chalcone Acetophenone->Chalcone Aldehyde Substituted Benzaldehyde Aldehyde->Chalcone Thiazine 1,3-Thiazine Derivative Chalcone->Thiazine Thiourea Thiourea Thiourea->Thiazine cox_inhibition_assay ArachidonicAcid Arachidonic Acid PGG2 Prostaglandin G2 ArachidonicAcid->PGG2 Catalyzed by COX2 COX-2 Enzyme COX2->PGG2 Fluorescence Fluorescence Signal PGG2->Fluorescence Reacts with FluorescentProbe Fluorescent Probe FluorescentProbe->Fluorescence Inhibitor 1,3-Thiazine Derivative (Inhibitor) Inhibitor->COX2 Inhibits

References

Application Note: Computational Docking Studies of Trithiozine with Novel Protein Targets

Author: BenchChem Technical Support Team. Date: November 2025

AN-2025-11-TTZ

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trithiozine is a compound previously investigated for its gastric anti-secretory properties.[1][2] Its mechanism of action is not fully elucidated but is known to be distinct from H2 receptor antagonists.[1][2] The compound has also been noted for a mild sedative effect, suggesting potential activity in the central nervous system (CNS).[2] Computational docking is a powerful in silico method used to predict the binding affinity and orientation of a ligand (in this case, this compound) to a protein target. This approach can be instrumental in elucidating mechanisms of action, identifying potential off-target effects, and for drug repositioning by screening existing drugs against novel targets.

This application note details a computational workflow to investigate the interaction of this compound with a panel of novel protein targets to explore its polypharmacology and potential for therapeutic repositioning. The selected targets include proteins involved in gastric acid secretion, neuronal signaling, and cancer progression.

Methods

The computational docking study was performed using a standard workflow encompassing target selection and preparation, ligand preparation, molecular docking, and post-docking analysis.

  • Target Selection and Preparation: Novel protein targets were selected based on their therapeutic relevance and the availability of high-quality crystal structures in the Protein Data Bank (PDB). The selected targets were:

    • Gastric H+/K+ ATPase (Proton Pump): A key enzyme in gastric acid secretion.

    • GABA-A Receptor: A major inhibitory neurotransmitter receptor in the CNS, linked to sedative effects.

    • Serotonin 5-HT3 Receptor: Involved in both gastrointestinal and CNS signaling.

    • Epidermal Growth Factor Receptor (EGFR) Kinase Domain: A target in oncology.

    The crystal structures of these proteins were downloaded from the PDB. Water molecules, co-ligands, and ions were removed, and polar hydrogens and charges were added using standard protein preparation protocols.

  • Ligand Preparation: The 3D structure of this compound was obtained from the PubChem database (CID 65790). The ligand was prepared by assigning polar hydrogens, and its geometry was optimized using a suitable force field.

  • Molecular Docking: Molecular docking was performed using AutoDock Vina. A grid box was defined to encompass the known binding site for each target protein. The docking simulations were run to predict the binding affinity (in kcal/mol) and the binding pose of this compound within the active site of each target.

  • Data Analysis and Visualization: The docking results were analyzed to identify the best binding poses based on the docking scores. The interactions between this compound and the amino acid residues of the target proteins were visualized and analyzed.

Results and Discussion

The docking studies revealed that this compound potentially binds to all the selected novel protein targets with varying affinities. The predicted binding affinities are summarized in Table 1.

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Gastric H+/K+ ATPase5YLU-8.5TYR801, GLU820, CYS813
GABA-A Receptor6HUP-7.9PHE200, TYR157, THR202
Serotonin 5-HT3 Receptor6BE1-8.2TRP183, TYR234, GLU129
EGFR Kinase Domain2J6M-9.1LEU718, THR790, MET793

The results suggest that this compound may have a multi-target profile. The strong predicted binding affinity for the Gastric H+/K+ ATPase suggests a potential mechanism for its anti-secretory effects, possibly through direct inhibition of the proton pump. The favorable binding to the GABA-A and 5-HT3 receptors could explain its observed mild sedative and potential CNS effects.

Notably, the highest predicted binding affinity was for the EGFR kinase domain, suggesting that this compound could be a candidate for repositioning as an anti-cancer agent. The hypothetical key interactions indicate that this compound binds within the ATP-binding pocket of the kinase. These in silico findings provide a strong rationale for further experimental validation.

This computational docking study has successfully identified several novel potential protein targets for this compound. The results suggest plausible mechanisms for its known effects and open new avenues for its therapeutic application, particularly in oncology. These findings underscore the utility of in silico approaches in modern drug discovery and repositioning. Further experimental studies, such as in vitro binding assays and cell-based functional assays, are warranted to validate these computational predictions.

Detailed Protocols

Protocol 1: Protein Target Preparation

  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (--INVALID-LINK--) in PDB format.

  • Prepare the Protein:

    • Load the PDB file into a molecular visualization software (e.g., PyMOL, Chimera, or Discovery Studio).

    • Remove all non-essential molecules, including water, co-ligands, and ions.

    • Inspect the protein for missing residues or atoms. If necessary, use modeling tools to repair the structure.

    • Add polar hydrogens to the protein structure.

    • Assign appropriate charges to the amino acid residues.

    • Save the prepared protein structure in a suitable format for docking (e.g., PDBQT for AutoDock Vina).

Protocol 2: Ligand (this compound) Preparation

  • Obtain Ligand Structure: Download the 3D structure of this compound from the PubChem database (--INVALID-LINK--) in SDF format.

  • Prepare the Ligand:

    • Load the SDF file into a molecular modeling software.

    • Add polar hydrogens to the ligand.

    • Assign Gasteiger charges to the ligand atoms.

    • Set the rotatable bonds to be flexible.

    • Save the prepared ligand in the PDBQT format for AutoDock Vina.

Protocol 3: Molecular Docking using AutoDock Vina

  • Define the Grid Box:

    • Identify the binding site of the target protein. This can be based on the location of a co-crystallized ligand or predicted using binding site prediction tools.

    • Define the dimensions and center of a grid box that encompasses the entire binding site. The grid box should be large enough to allow the ligand to move and rotate freely.

  • Configure Docking Parameters:

    • Create a configuration file specifying the paths to the prepared protein and ligand files, the coordinates of the grid box center, and its dimensions.

    • Set the exhaustiveness parameter to control the thoroughness of the search (a value of 8 is a good starting point).

  • Run the Docking Simulation:

    • Execute AutoDock Vina from the command line, providing the configuration file as input.

    • The software will perform the docking simulation and generate an output file containing the predicted binding poses and their corresponding binding affinities.

Protocol 4: Post-Docking Analysis

  • Analyze Docking Scores:

    • Examine the output file to identify the binding pose with the lowest binding affinity (most negative value). This represents the most stable predicted binding conformation.

  • Visualize Binding Interactions:

    • Load the prepared protein structure and the docked ligand pose into a molecular visualization software.

    • Visualize the interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

    • Identify the key amino acid residues in the binding site that interact with the ligand.

    • Generate high-quality images of the protein-ligand complex for publication and presentation.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_dock Docking & Analysis cluster_output Output Target_Selection Target Selection (PDB Database) Protein_Prep Protein Preparation Target_Selection->Protein_Prep Ligand_Selection Ligand Selection (PubChem) Ligand_Prep Ligand Preparation Ligand_Selection->Ligand_Prep Docking Molecular Docking (AutoDock Vina) Protein_Prep->Docking Ligand_Prep->Docking Analysis Post-Docking Analysis Docking->Analysis Binding_Affinity Binding Affinity (kcal/mol) Analysis->Binding_Affinity Binding_Pose Binding Pose & Interactions Analysis->Binding_Pose Validation Experimental Validation Binding_Affinity->Validation Binding_Pose->Validation signaling_pathway Hypothetical EGFR Signaling Inhibition cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS This compound This compound This compound->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation logical_relationship cluster_screening Virtual Screening cluster_filtering Filtering cluster_hit Hit Identification Start Start: 10,000 Compounds Docking Docking Score < -7.0 kcal/mol Start->Docking ~1000 pass ADMET ADMET Prediction (Acceptable Profile) Docking->ADMET ~100 pass Hit Hit Compound ADMET->Hit ~10 hits

References

Application Notes and Protocols: High-Throughput Screening for Novel Biological Activities of Trithiozine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trithiozine, chemically known as 4-(3,4,5-trimethoxythiobenzoyl)morpholine, is a drug historically recognized for its gastric antisecretory and cytoprotective properties, primarily used in the treatment of peptic ulcers.[1][2] Its mechanism of action is not fully elucidated but is known to be independent of anticholinergic or H2 receptor antagonism.[1][2] Given the limited understanding of its molecular targets, this compound presents an intriguing candidate for high-throughput screening (HTS) to uncover novel biological activities and expand its therapeutic potential.

These application notes provide a framework for a high-throughput screening campaign designed to identify new biological activities of this compound, with a particular focus on anti-inflammatory and cytotoxic effects. The protocols are designed to be adaptable for automated HTS platforms.

Data Presentation

As no public HTS data for this compound is available, the following tables present hypothetical data to illustrate the expected outcomes of the proposed screening campaign.

Table 1: Hypothetical Primary HTS Data for this compound in a Cell Viability Assay

Compound IDConcentration (µM)Cell LineAssay Type% Cell Viability (Mean ± SD)Z'-factor
This compound10HEK293MTT98.2 ± 4.50.78
This compound10HepG2MTT65.7 ± 5.10.81
This compound10A549MTT95.3 ± 6.20.75
Doxorubicin (Control)1HepG2MTT25.1 ± 3.90.81
DMSO (Vehicle)0.1%AllMTT100 ± 4.8N/A

Table 2: Hypothetical IC50 Data for this compound and Control Compounds in COX Inhibition Assays

CompoundTargetAssay TypeIC50 (µM)Selectivity Index (COX-1/COX-2)
This compoundCOX-1Fluorometric> 1000.1
This compoundCOX-2Fluorometric10.5
Celecoxib (Control)COX-1Fluorometric7.60.04
Celecoxib (Control)COX-2Fluorometric0.3
Ibuprofen (Control)COX-1Fluorometric5.21.3
Ibuprofen (Control)COX-2Fluorometric6.8

Experimental Protocols

Protocol 1: Primary High-Throughput Cell Viability Screening using MTT Assay

This protocol is designed to assess the general cytotoxicity of this compound against various cell lines in a 384-well format.

Materials:

  • Cell lines (e.g., HEK293, HepG2, A549)

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • Doxorubicin (positive control)

  • DMSO (vehicle control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 384-well clear-bottom cell culture plates

  • Automated liquid handling system

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Dispense 5,000 cells in 40 µL of complete culture medium into each well of a 384-well plate using an automated dispenser.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Addition:

    • Prepare a compound plate by diluting this compound and control compounds to the desired final concentration (e.g., 10 µM).

    • Using an automated liquid handler, transfer 10 µL of the compound solutions to the cell plates.

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 50 µL of solubilization solution to each well and mix thoroughly on an orbital shaker to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

Protocol 2: High-Throughput Fluorometric COX-1/COX-2 Inhibition Assay

This protocol is designed to assess the inhibitory activity of this compound against COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • COX Probe (e.g., a fluorogenic substrate)

  • Arachidonic Acid (substrate)

  • This compound stock solution (10 mM in DMSO)

  • Celecoxib (COX-2 selective inhibitor control)

  • Ibuprofen (non-selective inhibitor control)

  • DMSO (vehicle control)

  • 384-well black plates

  • Automated liquid handling system

  • Fluorescence plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Reagent Preparation: Prepare a reaction mix containing COX Assay Buffer and COX Probe.

  • Compound Plating: Using an acoustic dispenser, transfer nanoliter volumes of this compound and control compounds to a 384-well black plate to create a concentration gradient.

  • Enzyme Addition: Add 5 µL of either COX-1 or COX-2 enzyme solution to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 5 µL of arachidonic acid solution to each well to start the reaction.

  • Data Acquisition: Immediately begin kinetic reading of fluorescence intensity (Ex/Em = 535/587 nm) every minute for 10 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition relative to the vehicle control and calculate IC50 values.

Visualizations

Signaling Pathway

Cyclooxygenase_Pathway cluster_stimuli Inflammatory Stimuli Membrane Membrane Phospholipids PLA2 Phospholipase A2 AA Arachidonic Acid PLA2->AA cleaves COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 Stomach Stomach Lining Protection COX1->Stomach COX2->PGH2 PGE_Synthase PGE Synthase PGH2->PGE_Synthase PGE2 Prostaglandin E2 (PGE2) PGE_Synthase->PGE2 Inflammation Inflammation, Pain, Fever PGE2->Inflammation Cytokines Cytokines Cytokines->COX2 GrowthFactors Growth Factors GrowthFactors->COX2

Caption: Cyclooxygenase signaling pathway.

Experimental Workflow

HTS_Workflow cluster_prep Assay Preparation cluster_primary Primary Screening cluster_secondary Secondary & Confirmatory Assays cluster_validation Hit Validation Compound_Library Compound Library (including this compound) Primary_Screen Single-Concentration Screen (e.g., 10 µM) Cell Viability (MTT) Compound_Library->Primary_Screen Cell_Culture Cell Culture (Multiple Lines) Cell_Culture->Primary_Screen Data_Analysis1 Data Analysis (Calculate % Inhibition, Z') Primary_Screen->Data_Analysis1 Hit_Identification Hit Identification (Activity > Threshold) Data_Analysis1->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response COX_Assay Mechanism of Action Assay (COX-1/COX-2 Inhibition) Hit_Identification->COX_Assay Data_Analysis2 Data Analysis (IC50, Selectivity) Dose_Response->Data_Analysis2 COX_Assay->Data_Analysis2 Lead_Candidate Lead Candidate Data_Analysis2->Lead_Candidate

Caption: High-throughput screening workflow.

References

Repurposing Trithiozine: Application Notes and Protocols for Exploring Anti-Inflammatory and Antioxidant Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trithiozine, a drug historically used for the treatment of peptic ulcers due to its gastric anti-secretory properties, presents a compelling case for drug repurposing. While its efficacy in managing peptic ulcers is established, its broader pharmacological potential remains largely unexplored. This document outlines application notes and detailed experimental protocols to investigate the potential of this compound in new therapeutic areas, specifically focusing on its putative anti-inflammatory and antioxidant activities. This exploration is predicated on the known biological activities of structurally related triazine and thiazine heterocyclic compounds.

This compound, with its morpholinyl-(3,4,5-trimethoxyphenyl)methanethione structure, contains a core moiety that shares features with triazine and thiazine derivatives, which have been reported to possess significant anti-inflammatory and antioxidant properties.[1][2][3] These notes provide a roadmap for the preclinical evaluation of this compound as a potential therapeutic agent for a range of inflammation and oxidative stress-driven diseases.

Proposed New Applications and Underlying Rationale

Based on the pharmacological activities of related heterocyclic compounds, we propose the investigation of this compound for the following applications:

  • Chronic Inflammatory Diseases: Conditions such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis are characterized by a persistent inflammatory response. Many triazine derivatives have been shown to exert anti-inflammatory effects by inhibiting key inflammatory mediators.[1][4] It is hypothesized that this compound may modulate inflammatory signaling pathways, such as the NF-κB pathway, and inhibit the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

  • Oxidative Stress-Related Pathologies: Diseases including neurodegenerative disorders, cardiovascular diseases, and age-related macular degeneration are associated with an imbalance between reactive oxygen species (ROS) production and the body's antioxidant defenses. Thiazine and triazine derivatives have demonstrated potent antioxidant and radical scavenging activities. This compound may therefore act as a direct scavenger of free radicals or enhance endogenous antioxidant defense mechanisms.

Data Presentation: Hypothetical Quantitative Data Summary

The following tables present a hypothetical summary of quantitative data that could be generated from the successful application of the experimental protocols described below. These tables are intended to serve as a template for organizing and presenting experimental findings.

Table 1: In Vitro Anti-Inflammatory Activity of this compound

AssayParameterThis compoundPositive Control (e.g., Dexamethasone)
LPS-stimulated RAW 264.7 Macrophages
NO Production (IC50)Hypothetical Value (µM)Known Value (µM)
TNF-α Secretion (IC50)Hypothetical Value (µM)Known Value (µM)
IL-6 Secretion (IC50)Hypothetical Value (µM)Known Value (µM)
Cyclooxygenase (COX) Inhibition Assay
COX-1 Inhibition (IC50)Hypothetical Value (µM)Known Value (µM) (e.g., Indomethacin)
COX-2 Inhibition (IC50)Hypothetical Value (µM)Known Value (µM) (e.g., Celecoxib)

Table 2: In Vivo Anti-Inflammatory Activity of this compound

Animal ModelParameterThis compound (Dose)% Inhibition of InflammationPositive Control (e.g., Indomethacin)
Carrageenan-Induced Paw Edema Paw VolumeDose 1 (mg/kg)Hypothetical ValueKnown Value
Dose 2 (mg/kg)Hypothetical Value
LPS-Induced Systemic Inflammation Serum TNF-α levelsDose 1 (mg/kg)Hypothetical ValueKnown Value (e.g., Dexamethasone)
Dose 2 (mg/kg)Hypothetical Value

Table 3: In Vitro Antioxidant Activity of this compound

AssayParameterThis compoundPositive Control (e.g., Trolox)
DPPH Radical Scavenging Assay IC50Hypothetical Value (µg/mL)Known Value (µg/mL)
Cellular Antioxidant Activity (CAA) Assay CAA Value (µmol QE/100 µmol)Hypothetical ValueKnown Value

Experimental Protocols

In Vitro Anti-Inflammatory Activity

1. Protocol for Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

  • Objective: To evaluate the effect of this compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Materials:

    • RAW 264.7 macrophage cell line

    • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

    • This compound (dissolved in DMSO)

    • Lipopolysaccharide (LPS) from E. coli

    • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

    • Sodium nitrite (for standard curve)

    • 96-well cell culture plates

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • After incubation, collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess Reagent to the supernatant and incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the concentration of nitrite using a sodium nitrite standard curve.

    • Determine the IC50 value of this compound for NO production inhibition.

2. Protocol for Cytokine (TNF-α and IL-6) Measurement in LPS-Stimulated RAW 264.7 Macrophages

  • Objective: To quantify the inhibitory effect of this compound on the secretion of pro-inflammatory cytokines TNF-α and IL-6.

  • Materials:

    • As per the NO production protocol.

    • ELISA kits for mouse TNF-α and IL-6.

  • Procedure:

    • Follow steps 1-3 of the NO production protocol.

    • After 24 hours of LPS stimulation, collect the cell culture supernatant.

    • Quantify the levels of TNF-α and IL-6 in the supernatant using the respective ELISA kits, following the manufacturer's instructions.

    • Determine the IC50 values of this compound for the inhibition of TNF-α and IL-6 secretion.

In Vivo Anti-Inflammatory Activity

1. Protocol for Carrageenan-Induced Paw Edema in Rats

  • Objective: To assess the acute anti-inflammatory effect of this compound in a well-established animal model of inflammation.

  • Materials:

    • Male Wistar rats (180-220 g)

    • This compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

    • Carrageenan (1% w/v in sterile saline)

    • Plethysmometer

    • Positive control (e.g., Indomethacin, 10 mg/kg)

  • Procedure:

    • Fast the rats overnight with free access to water.

    • Administer this compound orally at different doses (e.g., 25, 50, 100 mg/kg). Administer the vehicle to the control group and indomethacin to the positive control group.

    • One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume using a plethysmometer immediately before carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection.

    • Calculate the percentage inhibition of edema for each group compared to the control group.

In Vitro Antioxidant Activity

1. Protocol for DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Objective: To evaluate the free radical scavenging capacity of this compound.

  • Materials:

    • This compound (dissolved in methanol or ethanol)

    • DPPH solution (0.1 mM in methanol or ethanol)

    • Positive control (e.g., Ascorbic acid or Trolox)

    • 96-well microplate

    • Spectrophotometer

  • Procedure:

    • Prepare a series of dilutions of this compound in the appropriate solvent.

    • In a 96-well plate, add 100 µL of each this compound dilution to the wells.

    • Add 100 µL of the DPPH solution to each well.

    • Include a blank (solvent only) and a control (solvent with DPPH).

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of DPPH radical scavenging activity.

    • Determine the IC50 value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.

2. Protocol for Cellular Antioxidant Activity (CAA) Assay

  • Objective: To assess the antioxidant activity of this compound within a cellular environment.

  • Materials:

    • HepG2 or other suitable adherent cell line

    • Cell culture medium

    • This compound

    • 2',7'-Dichlorofluorescin diacetate (DCFH-DA)

    • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) as a peroxyl radical initiator

    • Quercetin (as a standard)

    • 96-well black, clear-bottom cell culture plates

    • Fluorescence microplate reader

  • Procedure:

    • Seed cells in a 96-well black plate and grow to confluence.

    • Wash the cells with phosphate-buffered saline (PBS).

    • Treat the cells with various concentrations of this compound and quercetin for 1 hour.

    • Add DCFH-DA solution to each well and incubate for 30 minutes.

    • Wash the cells with PBS.

    • Add AAPH solution to induce oxidative stress.

    • Immediately measure the fluorescence intensity at an excitation of 485 nm and an emission of 535 nm every 5 minutes for 1 hour.

    • Calculate the area under the curve for fluorescence versus time.

    • Determine the CAA value of this compound relative to quercetin.

Visualizations

Proposed Anti-Inflammatory Signaling Pathway of this compound

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (p65/p50) NFkB_IkB->NFkB IκB Degradation, NF-κB Release DNA DNA NFkB->DNA Translocates & Binds to Promoter This compound This compound This compound->IKK Potential Inhibition This compound->NFkB Potential Inhibition of Nuclear Translocation Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Proinflammatory_Genes Gene Transcription Inflammation Inflammation Proinflammatory_Genes->Inflammation

Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB signaling pathway.

Experimental Workflow for In Vivo Anti-Inflammatory Assessment

G start Start: Animal Acclimatization drug_admin Drug Administration: This compound (p.o.) Vehicle Control Positive Control start->drug_admin inflammation_induction Induction of Inflammation: Carrageenan Injection (Paw Edema) drug_admin->inflammation_induction measurement Measurement: Paw Volume at 0, 1, 2, 3, 4h inflammation_induction->measurement data_analysis Data Analysis: % Inhibition of Edema measurement->data_analysis end End: Evaluation of Anti-inflammatory Effect data_analysis->end

Caption: Workflow for the carrageenan-induced paw edema model to evaluate the in vivo anti-inflammatory activity of this compound.

Logical Relationship for Antioxidant Activity Screening

G This compound This compound in_vitro In Vitro Antioxidant Assays This compound->in_vitro dpph DPPH Radical Scavenging in_vitro->dpph caa Cellular Antioxidant Activity in_vitro->caa mechanism Elucidation of Antioxidant Mechanism dpph->mechanism caa->mechanism direct Direct Radical Scavenging mechanism->direct cellular Enhancement of Cellular Antioxidant Defenses mechanism->cellular

Caption: Logical workflow for the screening and mechanistic evaluation of this compound's antioxidant properties.

References

Safety Operating Guide

Navigating the Safe Disposal of Trithiozine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Trithiozine, a gastric antisecretory and antiulcer agent. Adherence to these protocols is crucial for minimizing risks and complying with safety regulations.

I. This compound Safety Profile

Before handling this compound for disposal, it is essential to be familiar with its hazard classifications and the necessary personal protective equipment (PPE).

Hazard Classification Description Personal Protective Equipment (PPE)
Skin Irritation (Category 2)Causes skin irritation.[1]Chemical-resistant gloves (e.g., nitrile rubber)
Eye Irritation (Category 2A)Causes serious eye irritation.[1]Chemical safety goggles or a face shield
Respiratory Irritation (Category 3)May cause respiratory irritation.Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator is recommended.
General Handling-Lab coat or chemical-resistant apron

II. Step-by-Step Disposal Protocol

Direct disposal of this compound into the environment or sewer system is strictly prohibited. The primary method for disposal is through a licensed chemical waste management facility.

Step 1: Waste Collection and Segregation

  • Collect Waste: All this compound waste, including unused product and contaminated materials (e.g., pipette tips, gloves, and paper towels), must be collected in a dedicated, properly labeled hazardous waste container.

  • Segregate: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Incompatible materials to keep separate include strong oxidizing agents and strong acids.

Step 2: Container Management

  • Container Integrity: Use a sturdy, leak-proof container made of a material compatible with this compound. Ensure the container is in good condition and is kept tightly closed when not in use.

  • Labeling: Clearly label the waste container with "Hazardous Waste" and "this compound." Include the date when the waste was first added to the container.

Step 3: Storage

  • Location: Store the waste container in a designated, well-ventilated, and secure area away from general laboratory traffic. The storage area should be cool and dry.

  • Secondary Containment: It is best practice to store liquid waste containers in secondary containment to prevent spills.

Step 4: Arranging for Disposal

  • Contact EH&S: Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup for the hazardous waste.

  • Follow Instructions: Adhere to all instructions provided by the EH&S department or the licensed waste disposal contractor regarding packaging and pickup procedures.

Step 5: Decontamination of Empty Containers

  • Triple Rinse: Empty containers that held this compound must be decontaminated before recycling or disposal. Triple rinse the container with a suitable solvent (e.g., ethanol or acetone).

  • Collect Rinsate: The rinsate from the first rinse must be collected and disposed of as hazardous chemical waste. For highly toxic chemicals, the first three rinses must be collected.

  • Puncture: After decontamination, puncture the container to prevent reuse.

III. Spill Management

In the event of a this compound spill, follow these procedures:

  • Evacuate: Evacuate all non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb the material with an inert absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Clean: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be collected as hazardous waste.

  • Report: Report the spill to your supervisor and the EH&S department.

IV. Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

Trithiozine_Disposal_Workflow cluster_start cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal cluster_spill Spill Scenario start This compound Waste Generated collect_waste Collect in Labeled, Sealed Hazardous Waste Container start->collect_waste spill Spill Occurs start->spill segregate_waste Segregate from Incompatible Chemicals collect_waste->segregate_waste store_waste Store in Designated, Well-Ventilated Area segregate_waste->store_waste contact_ehs Contact EH&S for Pickup store_waste->contact_ehs disposal_facility Dispose via Licensed Waste Management Facility contact_ehs->disposal_facility spill_procedure Follow Spill Management Protocol spill->spill_procedure spill_procedure->collect_waste

Caption: Disposal workflow for this compound.

Disclaimer: This document provides general guidance. Always consult your institution's specific safety protocols and comply with all local, state, and federal regulations regarding chemical waste disposal.

References

Personal protective equipment for handling Trithiozine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Trithiozine (CAS No. 35619-65-9), a comprehensive understanding of its handling and safety protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in the laboratory.

Personal Protective Equipment (PPE)

While one available Safety Data Sheet (SDS) for this compound classifies it as a non-hazardous substance, it is crucial to adhere to standard laboratory safety practices. The following table summarizes the recommended personal protective equipment when handling this compound.

PPE CategoryItemSpecifications
Eye Protection Safety Glasses or GogglesShould be worn at all times in the laboratory to protect from potential splashes or airborne particles.
Hand Protection Disposable Nitrile GlovesStandard laboratory-grade nitrile gloves are recommended to prevent skin contact.
Body Protection Laboratory CoatA standard lab coat should be worn to protect clothing and skin from accidental spills.
Respiratory Protection Not generally requiredBased on the available SDS, respiratory protection is not required. However, if handling large quantities or if dust/aerosol generation is likely, a risk assessment should be performed, and appropriate respiratory protection (e.g., a dust mask or respirator) should be used.

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is critical for maintaining a safe laboratory environment.

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal a Review Safety Data Sheet (SDS) b Don Appropriate PPE a->b c Prepare a clean and designated workspace b->c d Weigh and handle this compound in a well-ventilated area c->d e Avoid generating dust d->e f Use appropriate tools (e.g., spatula, weigh paper) d->f g Clean workspace and equipment thoroughly f->g h Decontaminate any spills immediately g->h i Remove and dispose of PPE correctly h->i j Collect this compound waste in a labeled, sealed container i->j k Dispose of waste according to institutional and local regulations j->k

Caption: This diagram outlines the key steps for the safe handling of this compound, from preparation to disposal.

Detailed Experimental Protocols

Adherence to standardized procedures is essential for both safety and experimental reproducibility.

Weighing and Solution Preparation
  • Preparation : Before handling this compound, ensure you have reviewed the most current SDS. Put on all required PPE as outlined in the table above. Designate a clean and uncluttered area for handling the compound, preferably within a chemical fume hood or in a well-ventilated space.

  • Weighing : Use an analytical balance to weigh the desired amount of this compound. Use weigh paper or a suitable container to avoid direct contact with the balance pan. Handle the solid material carefully to minimize the generation of dust.

  • Dissolving : Add the weighed this compound to the appropriate solvent in a suitable flask or beaker. Gently swirl or stir the mixture until the compound is fully dissolved. If necessary, use a sonicator to aid dissolution.

  • Storage of Solutions : Store prepared solutions in clearly labeled, sealed containers. Consult the product information sheet or relevant literature for specific storage conditions (e.g., temperature, light sensitivity).

Disposal Plan

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.

Waste Collection and Disposal
  • Solid Waste : Collect any solid this compound waste, including contaminated weigh paper and gloves, in a clearly labeled, sealed waste container designated for chemical waste.

  • Liquid Waste : Dispose of solutions containing this compound in a properly labeled solvent waste container that is compatible with the solvent used.

  • Regulatory Compliance : All waste disposal must be carried out in accordance with your institution's environmental health and safety guidelines, as well as local, state, and federal regulations. Never dispose of chemical waste down the drain.

By following these guidelines, researchers can handle this compound safely and effectively, minimizing risks to themselves and the environment while maintaining the integrity of their experimental work.

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Trithiozine

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